Rhenium heptasulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
rhenium;heptasulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Re.7S/q;;7*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBWXQYIYZPMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Re].[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Re2S7-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022921 | |
| Record name | Rhenium sulfide (Re2S7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12038-67-4 | |
| Record name | Rhenium heptasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium sulfide (Re2S7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium sulfide (Re2S7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirhenium heptasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHENIUM HEPTASULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72K37878A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Rhenium Heptasulfide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Rhenium Heptasulfide (Re₂S₇). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in catalytic processes. All quantitative data is presented in clear, structured tables, and detailed experimental protocols from cited literature are provided.
Chemical and Physical Properties
This compound is a black crystalline solid primarily known for its catalytic applications.[1] It is insoluble in water but will dissolve in alkali sulfide (B99878) solutions.[1][2] The compound is stable under normal temperatures and pressures but ignites upon heating in air.[1][3]
| Property | Value | Source |
| Molecular Formula | Re₂S₇ | [1][3][4][5] |
| Molecular Weight | 596.87 g/mol | [1][2][4][5][6] |
| Appearance | Black crystalline solid/powder | [1][3][5] |
| Color | Black / Brown-black | [1][5] |
| Odor | Not available | [3] |
| Property | Value | Conditions | Source |
| Density | 4.866 g/mL | at 25 °C | [1][2][6] |
| Melting Point | Decomposes at 600 °C to ReS₂ | [1][3] | |
| Boiling Point | Not available | [3][5] | |
| Solubility | Insoluble in water; Soluble in alkali sulfide solutions | [1][2][3] | |
| Crystal Structure | Tetragonal crystals; often X-ray amorphous | [1][7][8][9] | |
| Oxidation State of Rhenium | 7 | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound as described in the scientific literature.
Several methods for the synthesis of this compound have been reported, generally involving the reaction of a perrhenate (B82622) salt with a sulfur-containing reagent in an acidic medium.
Method 1: Reaction of Potassium Perrhenate with Sodium Thiosulfate (B1220275) [7][8][9]
This method yields this compound that is X-ray amorphous and consists of nanosized sheets.
-
Reactants: Potassium perrhenate (KReO₄) and sodium thiosulfate (Na₂S₂O₃).
-
Procedure: A reaction is carried out between potassium perrhenate and sodium thiosulfate. The resulting product is a mixture of rhenium sulfide and sulfur.
-
Purification: Elemental sulfur is removed by dissolution in ether. Povidone K-25 can be used as a stabilizer to obtain dispersed rhenium sulfide with a grain size of 0.5-4 µm.[10]
Method 2: Reaction of Cesium Perrhenate with Hydrogen Sulfide [11]
This method produces a heavy, black powder of this compound.
-
Reactants: Cesium perrhenate (CsReO₄), concentrated hydrochloric acid (HCl), and hydrogen sulfide (H₂S) gas.
-
Procedure:
-
Prepare a solution of cesium perrhenate.
-
Add a few milliliters of concentrated hydrochloric acid to the solution.
-
Bubble a significant amount of hydrogen sulfide gas through the solution until the reaction is complete, indicated by the formation of a black precipitate.
-
-
Observations: The solution may turn reddish during the reaction, but the final product is a black compound.
Method 3: Photochemical Synthesis [12]
This method utilizes UV irradiation to synthesize this compound.
-
Reactants: Sodium perrhenate (NaReO₄) and sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
An aqueous solution containing 2.4 × 10⁻¹ mol/L Na₂S₂O₃ and 6.0 × 10⁻³ mol/L NaReO₄ is irradiated with a KrCl excimer lamp (λmax = 222 nm) at room temperature for 10 hours.
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The resulting black-brown precipitate is isolated from the solution by centrifugation.
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The precipitate is washed successively with distilled water, 5 M hydrochloric acid, and again with distilled water until chloride ions are no longer detected.
-
Elemental sulfur is extracted from the precipitate by treating it five times with 10-mL portions of toluene (B28343) at room temperature.
-
Toluene is removed from the final product in vacuo.
-
The synthesized this compound is typically characterized by several analytical techniques to determine its composition, structure, and morphology.[7][8][9]
-
Powder X-ray Diffraction (XRD): Used to determine the crystalline structure. This compound prepared by the thiosulfate method is often found to be X-ray amorphous.[7][8][9]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the material. It has been shown that Re₂S₇ consists of aggregated nanosized sheets with a linear size below 40 nm, with some as small as 10 nm.[7]
-
Scanning Electron Microscopy (SEM): To observe the surface topography. SEM images show that the nanosheets form aggregates of approximately 50-100 nm in size.[7]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the material.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states. XPS data indicates that Re₂S₇ predominantly contains Re⁴⁺, with smaller amounts of Re⁵⁺ and Re⁶⁺. The sulfur peaks can be assigned to S²⁻, S₂²⁻, elemental sulfur, and SO₄²⁻.[7][8][9]
Catalytic Activity
This compound is a notable catalyst, particularly for hydrogenation reactions.[1][7][8][9] It is effective for the hydrogenation of alkenes, alkynes, nitro-groups, and various substituted quinolines and isoquinolines.[7][8][9] A unique feature of the Re₂S₇ catalyst is its tolerance to C-I and C-Br bonds, as well as its ability to hydrogenate thiophenes and benzothiophenes.[7][8][9] It has also been shown to catalyze the reduction of nitric oxide to nitrous oxide.[13][14]
One of the challenges with Re₂S₇ as a catalyst is its tendency to lose catalytic activity after a single use, which is thought to be due to the degradation of Re-S bonds from interaction with solvents and hydrogen.[7]
Visualizations
Caption: Logical workflow for this compound.
Caption: Experimental workflow for characterization of Re₂S₇.
References
- 1. This compound | 12038-67-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | Re2S7-14 | CID 159414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WebElements Periodic Table » Rhenium » dirhenium heptasulphide [winter.group.shef.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Photochemical Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhenium(VII) sulfide - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Structure and Bonding in Amorphous Rhenium Heptasulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous Rhenium Heptasulfide (a-Re₂S₇) is a material of significant interest, primarily owing to its catalytic applications, particularly in hydrogenation reactions.[1] Unlike its crystalline counterparts, the lack of long-range order in a-Re₂S₇ presents a unique challenge in elucidating its precise atomic arrangement and bonding characteristics. This technical guide provides a comprehensive overview of the current understanding of the structure and bonding in amorphous Re₂S₇, drawing from various experimental and theoretical studies. The information is presented to be accessible and informative for researchers, scientists, and professionals in drug development who may utilize this material in catalytic processes.
Structural Elucidation
The amorphous nature of this compound is confirmed by the absence of sharp diffraction peaks in X-ray diffraction (XRD) patterns.[1] This lack of crystallinity necessitates the use of local structural probes to understand the atomic arrangement. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Photoelectron Spectroscopy (XPS) have been instrumental in providing insights into the short-range order and chemical states of the constituent elements.
Proposed Structural Model: The Re₄ Rhomboidal Cluster
Based on Re LIII-edge EXAFS studies, a structural model centered around rhomboidal Re₄ clusters has been proposed as the basic building block of amorphous Re₂S₇.[2] These studies revealed a refined Re-Re coordination number of approximately 2.82, which is consistent with the presence of such Re₄ units. This suggests that the amorphous network is constructed from these interconnected metal clusters, a departure from a simple random arrangement of Re and S atoms.
References
Synthesis of Nanosized Rhenium Heptasulfide Particles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of nanosized rhenium heptasulfide (Re₂S₇) and the closely related rhenium disulfide (ReS₂) particles. This document details prevalent synthesis methodologies, including hydrothermal, solvothermal, and wet chemical approaches, and presents key experimental parameters and characterization data. Furthermore, it explores the application of these nanoparticles in drug delivery and cancer therapy, highlighting their potential mechanisms of action.
Introduction
Rhenium sulfide (B99878) nanoparticles, particularly ReS₂ and Re₂S₇, have garnered significant interest in recent years owing to their unique physicochemical properties. These materials are transition metal dichalcogenides (TMDs) with a layered crystal structure. Unlike many other TMDs, ReS₂ exhibits a distorted 1T crystalline structure, leading to anisotropic properties and a direct bandgap-like behavior regardless of the number of layers. These characteristics make them promising candidates for applications in catalysis, electronics, and biomedicine.[1]
In the biomedical field, rhenium sulfide nanoparticles are being explored for their potential in drug delivery systems and as therapeutic agents in cancer treatment. Their ability to absorb near-infrared (NIR) light makes them suitable for photothermal therapy (PTT), where they can generate localized heat to destroy cancer cells. Additionally, their interaction with biological systems can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic pathways in cancer cells.
This guide aims to provide researchers and professionals in drug development with a detailed understanding of the synthesis of these nanoparticles, enabling the reproducible and controlled fabrication of materials with desired properties for biomedical applications.
Synthesis Methodologies
The synthesis of nanosized rhenium sulfide particles predominantly involves bottom-up approaches, where nanoparticles are grown from molecular precursors in solution. The most common methods are hydrothermal/solvothermal synthesis and wet chemical synthesis.
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal synthesis are widely employed methods for the preparation of crystalline nanoparticles. These techniques involve chemical reactions in aqueous (hydrothermal) or organic (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, typically an autoclave. These conditions facilitate the dissolution of precursors and the crystallization of the desired product.
Experimental Protocol: Hydrothermal Synthesis of ReS₂ Nanosheets
A typical hydrothermal synthesis of ReS₂ nanosheets involves the following steps:
-
Precursor Solution Preparation: Ammonium perrhenate (B82622) (NH₄ReO₄) and a sulfur source, such as thiourea (B124793) (CS(NH₂)₂) or sodium thiosulfate (B1220275) (Na₂S₂O₃), are dissolved in deionized water. The molar ratio of the sulfur source to the rhenium precursor is a critical parameter that influences the morphology and stoichiometry of the final product.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 180-220°C, for a duration of 12-48 hours.
-
Purification: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
Quantitative Data for Hydrothermal Synthesis of ReS₂
| Rhenium Precursor | Sulfur Source | Molar Ratio (S:Re) | Solvent | Temperature (°C) | Time (h) | Particle Size/Morphology | Reference |
| NH₄ReO₄ | CS(NH₂)₂ | 10:1 | Deionized Water | 200 | 24 | Nanosheets | [2] |
| NH₄ReO₄ | Na₂S₂O₃ | 2:1 | Deionized Water | 180 | 24 | Nanospheres | [3] |
Wet Chemical Synthesis
Wet chemical synthesis methods are typically carried out at or near room temperature and atmospheric pressure. These methods are often simpler and more scalable than hydrothermal/solvothermal techniques.
Experimental Protocol: Wet Chemical Synthesis of Re₂S₇ Nanoparticles
A common wet chemical method for synthesizing Re₂S₇ nanoparticles is through the reaction of a rhenium salt with a sulfur-containing reducing agent.
-
Reaction Setup: Potassium perrhenate (KReO₄) is dissolved in an acidic aqueous solution.
-
Addition of Sulfur Source: A solution of sodium thiosulfate (Na₂S₂O₃) is added dropwise to the rhenium salt solution under constant stirring. The reaction leads to the formation of a dark brown to black precipitate of Re₂S₇.
-
Purification: The precipitate is collected by filtration or centrifugation, washed extensively with deionized water to remove soluble salts, and then dried.
Quantitative Data for Wet Chemical Synthesis of Re₂S₇
| Rhenium Precursor | Sulfur Source | Solvent | Temperature | Particle Size/Morphology | Reference |
| KReO₄ | Na₂S₂O₃ | Acidic Water | Room Temperature | Aggregated nanosized sheets (50-100 nm aggregates) | [4] |
Characterization of Nanosized this compound Particles
The synthesized nanoparticles are typically characterized using a variety of analytical techniques to determine their size, morphology, crystal structure, and composition.
Table of Characterization Techniques and Typical Findings
| Technique | Information Obtained | Typical Findings for Nanosized ReSₓ |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystallinity | Nanosheets, nanospheres, or aggregated nanoparticles with sizes ranging from a few nanometers to hundreds of nanometers.[1] |
| Scanning Electron Microscopy (SEM) | Surface morphology and aggregation state | Flower-like microspheres composed of nanosheets or aggregated nanoparticles.[5] |
| X-ray Diffraction (XRD) | Crystal structure and phase purity | Broad diffraction peaks indicative of small crystallite size or amorphous nature for Re₂S₇. For ReS₂, peaks corresponding to the triclinic 1T' phase are observed. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states | Presence of Rhenium (Re) and Sulfur (S) with Re in the +4 oxidation state for ReS₂ and a mixture of oxidation states for Re₂S₇.[5] |
Applications in Drug Delivery and Cancer Therapy
Nanosized rhenium sulfide particles are emerging as promising platforms for biomedical applications, particularly in the fields of drug delivery and cancer therapy.
Drug Delivery Systems
The high surface area-to-volume ratio of rhenium sulfide nanoparticles allows for the efficient loading of therapeutic drugs. Their surfaces can be functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing the efficacy of the drug while minimizing side effects.[6] The release of the drug can be triggered by internal stimuli, such as the acidic environment of tumors, or by external stimuli, like near-infrared (NIR) light in the case of photothermally-responsive drug delivery systems.[4]
Cancer Therapy
Rhenium sulfide nanoparticles can be utilized in cancer therapy through several mechanisms:
-
Photothermal Therapy (PTT): These nanoparticles exhibit strong absorption in the NIR region. Upon irradiation with an NIR laser, they convert light energy into heat, leading to localized hyperthermia and the thermal ablation of cancer cells.[1]
-
Reactive Oxygen Species (ROS) Generation: It is hypothesized that under certain conditions, such as in the acidic tumor microenvironment or upon photo-excitation, rhenium sulfide nanoparticles can catalyze the generation of cytotoxic ROS. This increase in oxidative stress within cancer cells can disrupt cellular processes and induce apoptosis.[3]
Signaling Pathways in Nanoparticle-Mediated Cancer Therapy
The therapeutic effects of nanoparticles in cancer often involve the modulation of key cellular signaling pathways. For instance, the induction of apoptosis by ROS-generating nanoparticles can proceed through the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of ReS₂ nanoparticle-induced apoptosis in cancer cells.
Experimental Workflow for Synthesis and Application
The overall process from nanoparticle synthesis to their application in a biological context can be visualized as a multi-step workflow.
Caption: General experimental workflow for the synthesis and biomedical application of rhenium sulfide nanoparticles.
Conclusion
The synthesis of nanosized this compound and disulfide particles offers a versatile platform for the development of advanced materials with significant potential in drug delivery and cancer therapy. Hydrothermal, solvothermal, and wet chemical methods provide routes to control the size, morphology, and properties of these nanoparticles. A thorough characterization is crucial to ensure the quality and reproducibility of the synthesized materials. Further research into the surface functionalization of these nanoparticles and a deeper understanding of their interactions with biological systems will be key to translating their promising in vitro and in vivo results into clinical applications. This guide provides a foundational understanding for researchers to embark on or advance their work in this exciting and rapidly evolving field.
References
- 1. Study of rhenium sulfide nanoparticles in spectral CT imaging and photothermal therapy [tjyybjb.ac.cn]
- 2. benthamscience.com [benthamscience.com]
- 3. Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of two-dimensional rhenium disulfide (ReS2) nanosheets with a few layers at low temperature - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Dirhenium Heptasulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirhenium heptasulfide (Re₂S₇) is an inorganic compound with emerging applications in catalysis and potentially in medical diagnostics. This technical guide provides a detailed overview of the fundamental chemical and physical properties of dithis compound. It includes a summary of its structural characteristics, solubility, and spectroscopic data. Furthermore, this document outlines detailed experimental protocols for its synthesis and discusses its catalytic activity in hydrogenation reactions. While the biological activity of many rhenium complexes is an active area of research, specific data on dithis compound in drug development is limited; however, its application in lymphoscintigraphy is noted. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Core Chemical Properties
Dithis compound is a black, crystalline solid.[1] While some sources describe it as X-ray amorphous, which may be attributable to its complex and potentially disordered structure, other reports mention a brown-black tetragonal crystal form.[2][3] It is insoluble in water but dissolves in solutions of alkali sulfides.[3]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | Re₂S₇ | [1][4] |
| Molecular Weight | 596.88 g/mol | [4] |
| Appearance | Black crystalline solid | [1] |
| Density | 4.87 g/cm³ | [1] |
| Melting Point | Decomposes at 460 °C | [1] |
| Solubility in Water | Insoluble | [3] |
| Solubility in other solvents | Soluble in alkali sulfide (B99878) solutions | [3] |
| Oxidation State of Rhenium | +7 | [1] |
Structure and Spectroscopy
The precise crystal structure of dithis compound remains a subject of investigation. While detailed crystallographic data like unit cell parameters and space group are not consistently reported, X-ray Absorption Spectroscopy (XAS) studies suggest a complex, chain-like structure.[5] This structure is proposed to contain both sulfide (S²⁻) and disulfide (S₂²⁻) ions, which could account for the observed amorphous character in some X-ray diffraction studies.[2][5] For comparison, the related and more stable rhenium disulfide (ReS₂) possesses a well-defined triclinic crystal structure.
Spectroscopic techniques are crucial for the characterization of dithis compound.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of rhenium and sulfur. Studies have shown that in catalytically active forms of dithis compound, rhenium may exist in multiple oxidation states, including Re(IV), Re(V), and Re(VI).[2]
Experimental Protocols
Synthesis of Dithis compound
A common method for the synthesis of dithis compound involves the reaction of a rhenium(VII) precursor, such as potassium perrhenate (B82622) (KReO₄), with a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃) in an acidic medium.[2]
Experimental Protocol: Synthesis from Potassium Perrhenate and Sodium Thiosulfate
-
Dissolution: Dissolve potassium perrhenate (KReO₄) in deionized water to a concentration of approximately 0.1 M. In a separate beaker, prepare a 1 M solution of sodium thiosulfate (Na₂S₂O₃) in deionized water.
-
Acidification: Acidify the potassium perrhenate solution by adding concentrated hydrochloric acid (HCl) until a pH of ~1 is achieved.
-
Reaction: Slowly add the sodium thiosulfate solution to the acidified perrhenate solution with constant stirring. A black precipitate of dithis compound will begin to form.
-
Digestion: Heat the mixture to 60-80 °C and maintain this temperature for 1-2 hours to ensure complete reaction and improve the filterability of the precipitate.
-
Isolation: Allow the mixture to cool to room temperature. Collect the black precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Washing: Wash the precipitate sequentially with deionized water to remove any unreacted salts, followed by ethanol (B145695) and diethyl ether to facilitate drying.
-
Drying: Dry the resulting black powder in a vacuum oven at 60 °C overnight.
Below is a Graphviz diagram illustrating the workflow for the synthesis of dithis compound.
Caption: Workflow for the synthesis of dithis compound.
Chemical Reactivity and Catalysis
Dithis compound is a notable catalyst, particularly for hydrogenation reactions.[2] It exhibits good activity in the hydrogenation of various functional groups, including alkenes, alkynes, and nitro groups.[2] A key advantage of Re₂S₇ as a catalyst is its tolerance to sulfur compounds, which typically poison noble metal catalysts.
Hydrogenation of Alkenes
The catalytic hydrogenation of alkenes to alkanes is a fundamental transformation in organic synthesis. The generally accepted mechanism for heterogeneous catalysis involves the following steps:
-
Adsorption: Both the alkene and molecular hydrogen (H₂) adsorb onto the surface of the catalyst.
-
Activation: The H-H bond of the adsorbed hydrogen is weakened or broken.
-
Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbon atoms of the double bond.
-
Desorption: The resulting alkane desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Below is a simplified diagram representing the logical flow of alkene hydrogenation catalyzed by a heterogeneous catalyst like dithis compound.
Caption: Simplified catalytic cycle for alkene hydrogenation.
Biological and Medicinal Relevance
While the broader field of rhenium-based compounds has garnered interest in medicinal chemistry for their potential anticancer properties, there is limited specific research on the cytotoxicity or drug development applications of dithis compound itself.[3][6] However, one notable application of rhenium sulfide (a related compound) is in the field of nuclear medicine, specifically as a reagent for lymphoscintigraphy, a diagnostic imaging technique used to map the lymphatic system. This suggests that while not a direct therapeutic, rhenium sulfides can have valuable roles in medical diagnostics.
Conclusion
Dithis compound is a material with interesting structural and catalytic properties. While its characterization is ongoing, particularly concerning its precise crystal structure, established synthesis protocols allow for its preparation and investigation. Its primary application to date lies in heterogeneous catalysis, where its sulfur tolerance offers a distinct advantage. Although direct applications in drug development have not been extensively explored, its use in diagnostic medicine highlights the potential for rhenium sulfides in the broader biomedical field. Further research is warranted to fully elucidate the properties and potential applications of this intriguing inorganic compound.
References
- 1. WebElements Periodic Table » Rhenium » dirhenium heptasulphide [winter.group.shef.ac.uk]
- 2. synthical.com [synthical.com]
- 3. This compound | 12038-67-4 [chemicalbook.com]
- 4. This compound | Re2S7-14 | CID 159414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide on Rhenium Heptasulfide (Re₂S₇): Molecular Formula and Weight
This technical guide provides a focused overview of the molecular formula and weight of Rhenium heptasulfide (Re₂S₇), a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Composition and Formula
This compound is an inorganic compound with the chemical formula Re₂S₇.[1][2][3] This formula indicates that a single molecule of this compound is composed of two atoms of rhenium (Re) and seven atoms of sulfur (S). It is also known by other names such as Rhenium (VII) sulfide (B99878) and dirhenium heptasulphide.[1][2]
Molecular Weight
The molecular weight of a compound is a critical parameter in various scientific calculations and experimental designs. It is determined by the sum of the atomic weights of its constituent atoms.
The standard atomic weight of Rhenium (Re) is 186.207 atomic mass units (amu).[4][5][6][7] The standard atomic weight of Sulfur (S) is approximately 32.066 amu.[8][9]
The molecular weight of this compound (Re₂S₇) can be calculated as follows:
(2 × Atomic Weight of Re) + (7 × Atomic Weight of S) (2 × 186.207) + (7 × 32.066) = 372.414 + 224.462 = 596.876 g/mol
This calculated value is consistent with published data.[3] Other reported molecular weights are approximately 596.9 g/mol [1] and 596.84 g/mol .[2]
Quantitative Data Summary
For ease of reference, the quantitative data pertaining to the molecular weight of this compound is summarized in the table below.
| Component | Symbol | Atomic Weight ( g/mol ) | Quantity in Re₂S₇ | Total Weight Contribution ( g/mol ) |
| Rhenium | Re | 186.207[4][5][6][7] | 2 | 372.414 |
| Sulfur | S | 32.066[8][9] | 7 | 224.462 |
| This compound | Re₂S₇ | 596.876 |
Note: The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental chemical properties of molecular formula and weight.
References
- 1. This compound | Re2S7-14 | CID 159414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WebElements Periodic Table » Rhenium » dirhenium heptasulphide [winter.group.shef.ac.uk]
- 4. Atomic Weight of Rhenium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. americanelements.com [americanelements.com]
- 6. Rhenium | Re | CID 23947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geocities.ws [geocities.ws]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
The Enigmatic Amorphous Nature of Rhenium Heptasulfide: A Technical Deep Dive for Researchers
Abstract
Rhenium heptasulfide (Re₂S₇) has garnered significant interest within the scientific community, particularly for its applications in catalysis.[1][2][3] Unlike many crystalline metal sulfides, Re₂S₇ typically presents as an X-ray amorphous solid. This lack of long-range crystallographic order imparts unique physicochemical properties that are crucial for its catalytic activity. This technical guide provides an in-depth exploration of the X-ray amorphous nature of this compound, detailing its synthesis, characterization, and the current understanding of its local atomic structure. This document is intended for researchers, scientists, and drug development professionals who are engaged with or interested in the application of this intriguing material.
Introduction
The study of amorphous materials is a frontier in materials science, offering pathways to novel functionalities not achievable with their crystalline counterparts. This compound stands out in this regard. Its amorphous state is not a mere curiosity but a fundamental aspect of its utility, particularly as a selective hydrogenation catalyst.[1][2][3] The absence of a well-defined crystal lattice means that traditional crystallographic techniques provide limited information, necessitating a multi-technique approach to unravel its structural intricacies. This guide will synthesize the available data on amorphous Re₂S₇, presenting it in a structured and accessible format for the scientific community.
Synthesis of Amorphous this compound
The most common and reliable method for synthesizing amorphous this compound is through the acidification of a solution containing a perrhenate (B82622) salt and a sulfur source, typically sodium thiosulfate (B1220275).[2] The reaction proceeds in an acidic medium, which is a critical factor for the formation of the amorphous sulfide (B99878).[2]
Experimental Protocol: Synthesis of Amorphous Re₂S₇
A detailed protocol for the synthesis of amorphous Re₂S₇ is provided below, based on established literature.[2]
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl) or another suitable acid
-
Deionized water
-
Methanol
-
Benzene (B151609) (for purification, optional)
Procedure:
-
Prepare an aqueous solution of potassium perrhenate.
-
Prepare a separate aqueous solution of sodium thiosulfate.
-
In a reaction vessel, acidify the potassium perrhenate solution with hydrochloric acid.
-
Slowly add the sodium thiosulfate solution to the acidified perrhenate solution while stirring continuously. A dark precipitate of this compound will form.
-
Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration to ensure complete reaction.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Further wash the precipitate with methanol.
-
Dry the resulting black powder under vacuum at a suitable temperature.
-
Optional: The crude product can be washed with benzene to remove any excess elemental sulfur that may have co-precipitated.[2]
Diagram: Synthesis Workflow of Amorphous Re₂S₇
Caption: Workflow for the synthesis of amorphous this compound.
Characterization of Amorphous this compound
A suite of analytical techniques is necessary to fully characterize the amorphous nature and local structure of Re₂S₇.
X-ray Diffraction (XRD)
XRD is the primary tool for confirming the amorphous nature of Re₂S₇. Instead of sharp Bragg diffraction peaks characteristic of crystalline materials, the XRD pattern of amorphous Re₂S₇ exhibits a broad, diffuse scattering feature, often referred to as a "halo".[2] This halo indicates the absence of long-range periodic atomic order. The presence of a broad peak does, however, suggest the existence of short-range order.[2]
Table 1: XRD Experimental Parameters
| Parameter | Typical Value/Description |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Instrument | Bragg-Brentano powder diffractometer |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 10° - 80° |
| Step Size | 0.02° |
| Scan Speed | 1-2°/min |
| Sample Holder | Low-background holder (e.g., silicon) |
Electron Microscopy (TEM and SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to investigate the morphology of the amorphous Re₂S₇. TEM images reveal that the material is composed of nanosized sheets.[1][2] SEM images show that these nanosheets form larger aggregates, typically in the range of 50-100 nm.[1][2]
Experimental Protocol: TEM/SEM Sample Preparation
-
Dispersion: Disperse a small amount of the amorphous Re₂S₇ powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up large agglomerates.
-
Grid Preparation (for TEM): Place a drop of the dispersion onto a carbon-coated copper grid.
-
Drying: Allow the solvent to evaporate completely, leaving the Re₂S₇ particles adhered to the grid.
-
Stub Mounting (for SEM): Mount a small amount of the powder onto an SEM stub using conductive carbon tape.
-
Coating (for SEM): If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold or carbon) may be sputtered onto the surface to prevent charging under the electron beam.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements. For amorphous Re₂S₇, XPS analysis reveals the presence of multiple oxidation states for both Rhenium and Sulfur.
Table 2: XPS Binding Energies for Rhenium and Sulfur in Amorphous Re₂S₇
| Element | Spectral Region | Binding Energy (eV) | Assigned Species |
| Rhenium | Re 4f₇/₂ | ~41.7 - 42.7 | Re⁴⁺, Re⁵⁺, Re⁶⁺ |
| Sulfur | S 2p₃/₂ | ~161.3 - 162.7 | S²⁻ (Sulfide) |
| ~162.0 - 164.0 | S₂²⁻ (Disulfide) | ||
| ~164.0 - 165.0 | S⁰ (Elemental Sulfur) | ||
| ~168.0 - 170.0 | SO₄²⁻ (Sulfate) |
Note: The exact binding energies can vary slightly depending on the specific synthesis conditions and instrument calibration. The presence of sulfate (B86663) is typically due to surface oxidation.
X-ray Absorption Spectroscopy (XAS)
XAS, including Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic environment in amorphous materials. EXAFS studies on amorphous Re₂S₇ have provided crucial insights into its short-range order.
Table 3: Quantitative Structural Data from EXAFS
| Parameter | Value | Interpretation |
| Re-Re Coordination Number | ~2.8 | Suggests the presence of Re-Re bonding and the formation of Rhenium clusters. |
| Re-S Bond Distances | Multiple | Indicates different types of sulfur coordination around the Rhenium atoms. |
| S species | S²⁻ and S₂²⁻ | Confirms the presence of both sulfide and disulfide ions in the local structure. |
EXAFS analysis has ruled out the presence of terminal sulfide ligands.[4]
Diagram: Characterization Workflow for Amorphous Re₂S₇
References
A Comprehensive Technical Guide to the Initial Discovery and History of Rhenium Heptasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the initial discovery, historical context, and fundamental properties of Rhenium Heptasulfide (Re₂S₇). It is designed to serve as a comprehensive resource, detailing the early synthesis and characterization efforts that have paved the way for its contemporary applications, particularly in catalysis. The guide includes a compilation of its physical and chemical properties, detailed experimental protocols from key literature, and visualizations to illustrate its historical timeline and synthesis workflow.
Historical Overview: From Obscurity to a Catalytic "Rising Star"
The journey of this compound begins shortly after the discovery of the element Rhenium itself in 1925 by Walter Noddack, Ida Tacke, and Otto Berg.[1][2][3][4] The first description of this compound appeared in 1928.[5] Despite its early discovery, the true nature of Re₂S₇ remained largely a mystery for many decades. Its amorphous, non-crystalline structure made it difficult to characterize with the analytical techniques of the time, earning it the label of "terra incognita" for many years.[5]
A significant resurgence of interest in Rhenium-based compounds for catalysis occurred in the 1950s and 1960s, with the work of the Broadbent group highlighting their potential in hydrogenation reactions.[5] These early studies revealed that Rhenium-based systems, including Re₂S₇, possessed high selectivity and a remarkable tolerance to sulfur poisoning, a common issue with traditional noble metal catalysts.[5][6] However, these findings did not immediately translate into widespread use in organic synthesis.[5]
It wasn't until 2004 that a more detailed structural model for the amorphous polymeric Re₂S₇ was proposed.[5] This work, based on "indirect" structural investigation including X-ray Absorption Spectroscopy (XAS), suggested that the compound is not a simple binary sulfide (B99878) but a complex structure containing both sulfide (S²⁻) and disulfide (S₂²⁻) ligands.[7] This deeper understanding has contributed to a modern "rebirth" of this compound as a highly selective and robust heterogeneous catalyst for a variety of organic transformations.[5]
Physicochemical Properties
This compound is a black, solid material.[8] Despite early descriptions as a crystalline solid, modern analysis reveals it to be X-ray amorphous, consisting of nanosized sheets that form larger aggregates.[5][9][10] It is stable but decomposes upon heating in a vacuum to form Rhenium(IV) sulfide (ReS₂).[6]
| Property | Value | Reference(s) |
| Chemical Formula | Re₂S₇ | [6][11] |
| Molar Mass | 596.87 g/mol | [6][11][12] |
| Appearance | Black solid | [8][11] |
| Density | 4.866 g/mL at 25 °C (lit.) | [8][13] |
| Melting Point | Decomposes at 460°C | [11] |
| CAS Number | 12038-67-4 | [6][12] |
| Structure | X-ray amorphous | [5][9][10] |
Experimental Protocols
The synthesis and characterization of this compound can be achieved through several methods. The most common laboratory preparation involves the reaction of a perrhenate (B82622) salt with a sulfur-containing reducing agent in an acidic medium.
Synthesis of this compound via Thiosulfate (B1220275) Method
This protocol is adapted from a frequently cited method for producing Re₂S₇ for catalytic studies.[5]
Reagents:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
Procedure:
-
Solution 1: Dissolve 1.0 g of KReO₄ in 80 mL of 2M HCl.
-
Solution 2: Dissolve 5.6 g of Na₂S₂O₃·5H₂O in 25 mL of deionized water.
-
Heat both solutions to boiling.
-
With vigorous stirring, mix the two boiling solutions. A black suspension will form immediately.
-
Filter the resulting slurry.
-
Wash the collected black solid several times with 2M HCl.
-
Dry the product at 100 °C under vacuum overnight to yield this compound.
Alternative Synthesis: Reaction with Hydrogen Sulfide
An alternative method involves the direct reaction of Rhenium(VII) oxide with hydrogen sulfide.[6]
Reaction: Re₂O₇ + 7 H₂S → Re₂S₇ + 7 H₂O
Procedure: This reaction is typically carried out by passing hydrogen sulfide gas through a solution of Rhenium(VII) oxide in 4N HCl.[6] The this compound precipitates as a black solid.
Characterization Methods
The amorphous nature of Re₂S₇ necessitates the use of a combination of analytical techniques for its characterization.
-
X-ray Diffraction (XRD): Used to confirm the amorphous (non-crystalline) nature of the synthesized material.[5][9][10]
-
Electron Microscopy (TEM and SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the material. Studies show that Re₂S⇂ consists of nanosized sheets which form aggregates of approximately 50-100 nm in size.[5][9][10]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with electron microscopy, EDX is used to determine the elemental composition and confirm the presence of Rhenium and Sulfur.[5][9][10]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the oxidation states of the elements. XPS studies have shown that Re₂S₇ predominantly contains Re⁴⁺, with smaller amounts of Re⁵⁺ and Re⁶⁺. The sulfur spectrum is complex, showing peaks that can be assigned to sulfide (S²⁻), disulfide (S₂²⁻), elemental sulfur (S), and sulfate (B86663) (SO₄²⁻).[5][9][10]
Modern Significance and Applications
The historical development and improved understanding of this compound have solidified its role as a valuable heterogeneous catalyst. Its key advantage lies in its unique tolerance to functional groups that typically poison noble metal catalysts, such as sulfur and halogens (iodine, bromine).[5] This property makes Re₂S₇ highly effective for the hydrogenation of a wide range of substrates, including alkenes, alkynes, nitro groups, and sulfur-containing heterocycles like thiophenes.[5][9][10] Its application in fine organic synthesis, particularly for creating complex molecular architectures needed in medicinal chemistry, continues to be an active area of research.[5]
References
- 1. Rhenium - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Rhenium » historical information [webelements.com]
- 3. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 4. Rhenium | Re (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rhenium(VII) sulfide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 12038-67-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. WebElements Periodic Table » Rhenium » dirhenium heptasulphide [winter.group.shef.ac.uk]
- 12. This compound | Re2S7-14 | CID 159414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Characterization of Rhenium(VII) Sulfide (Re₂S₇): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Rhenium(VII) Sulfide (B99878) (Re₂S₇), a compound of interest in various catalytic and materials science applications. The focus is on X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX), two powerful methods for determining elemental composition and chemical states.
Introduction to Spectroscopic Analysis of Re₂S₇
Rhenium(VII) sulfide (Re₂S₇) is a sulfide of rhenium that finds applications in catalysis, particularly in hydrogenation reactions.[1] A thorough understanding of its surface chemistry and elemental composition is crucial for optimizing its performance and developing new applications. Spectroscopic techniques like XPS and EDX are indispensable tools for this purpose. XPS provides detailed information about the elemental composition and, critically, the oxidation states of rhenium and sulfur on the material's surface.[2] EDX, often coupled with scanning electron microscopy (SEM), offers elemental analysis of a larger sample volume.[3]
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4] When a sample is irradiated with X-rays, photoelectrons are emitted from the surface, and their kinetic energies are measured. The binding energy of these electrons can be calculated, which is characteristic of each element and its chemical environment.[5]
Interpreting XPS Spectra of Rhenium Sulfides
Analysis of the high-resolution XPS spectra of the Re 4f and S 2p regions provides critical information about the chemical nature of Re₂S₇.
According to available literature, the XPS analysis of Re₂S₇ indicates the presence of multiple oxidation states for both rhenium and sulfur. It has been reported that Re₂S₇ predominantly contains Re⁴⁺, with smaller amounts of Re⁵⁺ and Re⁶⁺. The sulfur spectrum is also complex, with peaks that can be assigned to sulfide (S²⁻), disulfide (S₂²⁻), elemental sulfur (S), and sulfate (B86663) (SO₄²⁻).[2]
Table 1: Illustrative XPS Data for Rhenium Disulfide (ReS₂) *
| Spectral Region | Orbital | Binding Energy (eV) |
| Re 4f | Re 4f₇/₂ | ~42.0 |
| Re 4f₅/₂ | ~44.5 | |
| S 2p | S 2p₃/₂ | ~162.0 |
| S 2p₁/₂ | ~163.2 |
Note: These values are approximate and can vary slightly depending on the specific sample and instrument calibration. This data is for ReS₂ and is provided for illustrative purposes.
Experimental Protocol for XPS Analysis
A typical experimental protocol for the XPS analysis of a rhenium sulfide sample would involve the following steps:
-
Sample Preparation: The Re₂S₇ powder or thin film is mounted on a sample holder using conductive carbon tape. It is crucial to handle the sample in an inert environment if it is susceptible to oxidation.
-
Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A vacuum of at least 10⁻⁸ torr is required to prevent surface contamination and scattering of photoelectrons.
-
X-ray Source: A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used to irradiate the sample.
-
Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans of the specific elemental regions of interest (e.g., Re 4f, S 2p, C 1s, O 1s) are acquired with a high energy resolution to determine the chemical states and perform quantitative analysis.
-
Data Analysis: The obtained spectra are processed using specialized software. This includes charge correction (often by referencing the C 1s peak at 284.8 eV), background subtraction (e.g., Shirley background), and peak fitting to deconvolve different chemical states.
Energy-Dispersive X-ray Spectroscopy (EDX) Analysis
EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample.[3] It is often integrated with an electron microscope. When the sample is bombarded by the electron beam, it emits characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition.[6]
Quantitative Elemental Analysis
EDX provides quantitative information on the elemental composition of the material. For Re₂S₇, this would be the atomic and weight percentages of Rhenium and Sulfur.
Table 2: Theoretical Elemental Composition of Re₂S₇
| Element | Symbol | Atomic % | Weight % |
| Rhenium | Re | 22.2 | 77.8 |
| Sulfur | S | 77.8 | 22.2 |
Note: This table represents the theoretical stoichiometric composition. Experimental EDX results may vary due to sample purity and instrumental factors.
Experimental Protocol for EDX Analysis
A standard protocol for EDX analysis of a Re₂S₇ sample is as follows:
-
Sample Preparation: A small amount of the Re₂S₇ powder is mounted on an SEM stub using conductive adhesive. For thin films, the sample can be directly placed in the SEM chamber. A conductive coating (e.g., carbon or gold) may be applied to non-conductive samples to prevent charging.
-
SEM Imaging: The sample is introduced into the SEM, and an appropriate area for analysis is selected using the electron imaging capabilities.
-
EDX Spectrum Acquisition: The electron beam is focused on the selected area, and the emitted X-rays are collected by the EDX detector. The acquisition time is set to obtain a spectrum with a good signal-to-noise ratio.
-
Data Analysis: The EDX software automatically identifies the elements present based on the characteristic X-ray energies. Quantitative analysis is then performed, which involves complex matrix corrections (ZAF correction) to convert X-ray intensities into elemental concentrations (atomic % and weight %).
Visualizing the Characterization Workflow and Data Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in the spectroscopic characterization of Re₂S₇.
Conclusion
The spectroscopic characterization of Re₂S₇ using XPS and EDX provides essential insights into its chemical and elemental properties. XPS is particularly powerful for elucidating the surface chemistry and the various oxidation states of rhenium and sulfur, which are critical for understanding its catalytic activity. EDX complements this by providing a robust quantitative analysis of the bulk elemental composition. The combination of these two techniques offers a comprehensive picture of the material, which is invaluable for researchers and scientists in the fields of materials science and drug development where precise material characterization is paramount.
References
- 1. Rhenium(VII) sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Energy-dispersive X-ray spectroscopy - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. X-ray Photoelectron Spectrometer | Composite Materials and Structures Center [egr.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Decomposition of Rhenium Heptasulfide
This guide provides a comprehensive overview of the thermal decomposition of Rhenium heptasulfide (Re₂S₇), tailored for researchers, scientists, and professionals in drug development who may utilize rhenium compounds in catalytic or synthetic processes. The document details the thermal stability of Re₂S₇, the products of its decomposition, and the experimental procedures used for its analysis.
Introduction
This compound is a key compound of rhenium, often used as a precursor for catalytic materials. Its thermal stability is a critical parameter in applications where it is subjected to high temperatures, such as in heterogeneous catalysis. Understanding the decomposition temperature and the resulting products is essential for process optimization and safety. The thermal decomposition of Re₂S₇ primarily yields rhenium disulfide (ReS₂), a material with interesting properties for electronics and catalysis, and elemental sulfur.
Thermal Decomposition Temperature of this compound
The reported thermal decomposition temperature of this compound varies in the scientific literature, likely due to differing experimental conditions such as the heating rate, atmospheric environment, and the physical form of the Re₂S₇ sample (e.g., amorphous or crystalline). The method of synthesis can also influence its thermal properties, with some preparations yielding an amorphous product that may have different thermal stability compared to a crystalline form.
The following table summarizes the reported decomposition temperatures for Re₂S₇ from various sources.
| Decomposition Temperature (°C) | Decomposition Product(s) | Method of Analysis | Atmosphere | Source |
| 600 | ReS₂ | Not Specified | Not Specified | [1] |
| 460 | Not Specified | Not Specified | Not Specified | [2] |
| Not Specified (on heating) | ReS₂ | Not Specified | Vacuum | [3] |
Decomposition Pathway and Products
The thermal decomposition of this compound involves the breaking of rhenium-sulfur bonds and the release of sulfur. The primary solid product is the more stable Rhenium disulfide (ReS₂).
The overall chemical equation for the decomposition in an inert atmosphere is:
Re₂S₇(s) → 2 ReS₂(s) + 3 S(g)
In the presence of an oxidizing atmosphere, such as air, the decomposition can be more complex, with the potential for the formation of sulfur oxides (SOₓ) and hydrogen sulfide (B99878) (H₂S) if a source of hydrogen is present.[1]
Recent studies utilizing X-ray Absorption Spectroscopy (XAS) suggest a more complex structure for amorphous Re₂S₇, which can be formulated as Reⱽ(S)₁.₅(S₂)₁.[4][5] This indicates the presence of both sulfide (S²⁻) and disulfide (S₂²⁻) ions within the structure. This structural insight suggests that the decomposition mechanism may involve the cleavage of both Re-S and S-S bonds.
The following diagram illustrates the proposed thermal decomposition pathway of this compound to Rhenium disulfide.
Caption: Thermal decomposition of Re₂S₇ to ReS₂ and sulfur.
Experimental Protocols for Thermal Analysis
The thermal decomposition of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These techniques monitor the change in mass and temperature difference between a sample and a reference as a function of temperature, respectively.
This protocol describes a typical TGA experiment for determining the thermal decomposition temperature of Re₂S₇.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate crucible material that is inert to the sample and its decomposition products (e.g., alumina (B75360) or platinum).
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of finely ground this compound powder directly into the TGA crucible.
-
Record the exact mass of the sample.
-
-
Experimental Parameters:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate (e.g., 10 °C/min). Common heating rates for such analyses range from 5 to 20 °C/min.
-
-
Data Collection: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset temperature of the major mass loss step is typically taken as the decomposition temperature.
-
The final mass should correspond to the theoretical mass of ReS₂ remaining after the loss of sulfur.
-
The following diagram outlines the workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of Re₂S₇.
Safety Considerations
When heating this compound, especially in the presence of air or other oxidants, toxic gases such as sulfur oxides and hydrogen sulfide may be produced.[1] All thermal decomposition experiments should be conducted in a well-ventilated area, preferably within a fume hood, and the off-gases should be appropriately scrubbed or vented. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn.
Conclusion
The thermal decomposition of this compound is a critical characteristic for its application in high-temperature processes. The decomposition temperature generally falls within the range of 460-600 °C, leading to the formation of Rhenium disulfide and elemental sulfur. The exact decomposition temperature can be influenced by experimental conditions and the nature of the Re₂S₇ sample. For precise determination of thermal stability, it is recommended to perform Thermogravimetric Analysis under controlled conditions as outlined in this guide. A thorough understanding of the decomposition behavior is paramount for the effective and safe use of this compound in research and industrial applications.
References
An In-depth Technical Guide to the Solubility of Rhenium Heptasulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Rhenium Heptasulfide (Re₂S₇). Due to the limited availability of quantitative data in existing literature, this document focuses on qualitative solubility and presents a detailed, proposed experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals working with this compound in research, catalysis, and potential pharmaceutical applications.
Qualitative Solubility of this compound
This compound is a black, crystalline solid that is generally considered insoluble in common solvents.[1][2] The available literature provides consistent qualitative descriptions of its solubility, which are summarized in the table below.
| Solvent Class | Specific Solvent(s) | Solubility | Citation(s) |
| Aqueous | Water (H₂O) | Insoluble | [1][3] |
| Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Insoluble; may react or decompose. | [4][5] |
| Bases | Alkali Sulfide (B99878) Solutions (e.g., Na₂S, (NH₄)₂S) | Soluble | [1][3] |
| Organic | General Organic Solvents | Generally Insoluble (Implied) | [2] |
It is important to note that the "solubility" in alkali sulfide solutions likely involves a chemical reaction to form soluble thioperrhenate complexes.
Proposed Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is based on standard methods for sparingly soluble inorganic compounds and incorporates analytical techniques suitable for rhenium quantification.
2.1. Principle
A saturated solution of this compound is prepared by agitating an excess of the solid in the solvent of interest for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of dissolved rhenium in the supernatant is determined using a sensitive analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or spectrophotometry.
2.2. Materials and Equipment
-
This compound (Re₂S₇), high purity
-
Solvent of interest (e.g., deionized water, specific alkali sulfide solution)
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge capable of high-speed separation
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical balance
-
ICP-MS or UV-Vis Spectrophotometer
-
Reagents for spectrophotometric analysis (if applicable), such as potassium thiocyanate (B1210189) and stannous chloride.[3][6]
2.3. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed container in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture at a constant speed for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation:
-
Remove the container from the shaker and allow the undissolved solid to settle.
-
Carefully transfer an aliquot of the supernatant to a centrifuge tube.
-
Centrifuge at high speed to pellet any remaining suspended microparticles.
-
-
Sample Filtration: Immediately after centrifugation, carefully draw the clear supernatant using a syringe and pass it through a syringe filter to remove any fine particulate matter. This step is critical to prevent erroneously high results due to the presence of solid Re₂S₇ particles.
-
Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to bring the rhenium concentration within the linear dynamic range of the chosen analytical instrument.
-
Quantitative Analysis:
-
ICP-MS (Recommended): Analyze the diluted solution for its rhenium concentration. This method offers high sensitivity and is suitable for measuring the low concentrations expected for a sparingly soluble salt.[4][7]
-
Spectrophotometry: Alternatively, use a colorimetric method. A common method involves the formation of a colored rhenium-thiocyanate complex, which can be measured by its absorbance at a specific wavelength (around 430-435 nm).[6] This requires the preparation of a calibration curve using standard rhenium solutions.
-
-
Calculation: Calculate the solubility of this compound in the chosen solvent (e.g., in mg/L or mol/L) based on the measured rhenium concentration and the dilution factor.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.
References
- 1. Determining rhenium in weak processing solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Quantification of cadmium, rhenium and thallium in low-content samples via isotope dilution ICP-MS combined with single-step anion exchange preconcentration - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurements of rhenium isotopic composition in low-abundance samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Unraveling the Oxidation States of Rhenium in Rhenium(VII) Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium(VII) sulfide (B99878) (Re₂S₇) is a compound of significant interest in catalysis and materials science. While its stoichiometry suggests a formal oxidation state of +7 for rhenium, experimental evidence reveals a more complex electronic structure. This technical guide provides an in-depth analysis of the oxidation states of rhenium in Re₂S₇, supported by quantitative data from X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy. Detailed experimental protocols and a structural overview are presented to offer a comprehensive understanding for researchers in the field.
The Complex Nature of Rhenium Oxidation States in Re₂S₇
Contrary to the nominal +7 oxidation state implied by its chemical formula, detailed surface-sensitive spectroscopic studies have demonstrated that rhenium in Re₂S₇ exists in a multitude of lower oxidation states. This deviation from the formal oxidation state is critical for understanding the material's catalytic activity and electronic properties.
X-ray Photoelectron Spectroscopy (XPS) analysis of Re₂S₇ has shown that the material predominantly contains Rhenium in the +4 oxidation state (Re⁴⁺), with smaller contributions from Re⁵⁺ and Re⁶⁺ species[1]. This finding is crucial as it moves away from the simplistic ionic model and points towards a more covalent character of the Re-S bonds and the possible presence of polysulfide species.
Quantitative Analysis of Rhenium Oxidation States
The determination of the various oxidation states of rhenium in Re₂S₇ is primarily achieved through the deconvolution of the high-resolution Re 4f XPS spectrum. The binding energy of the Re 4f core level electrons is sensitive to the chemical environment and oxidation state of the rhenium atoms.
Table 1: XPS Data for Rhenium Oxidation States in Re₂S₇ and Reference Compounds
| Compound/Species | Re 4f₇/₂ Binding Energy (eV) | Predominant Oxidation State | Reference(s) |
| Re₂S₇ | Not explicitly found in a deconvoluted spectrum | Predominantly Re⁴⁺, with Re⁵⁺ and Re⁶⁺ | [1] |
| Re metal | 40.6 | 0 | [2] |
| ReS₂ | 41.4 | +4 | [3] |
| ReO₂ | 45.5 | +4 | [4] |
| ReO₃ | 42.9 | +6 | [5] |
| Re₂O₇ | 45.3 | +7 | [5] |
X-ray Absorption Near Edge Structure (XANES) at the Re L₃-edge provides complementary information on the oxidation state and local geometry of rhenium. The energy of the "white line" (the prominent absorption peak at the edge) is known to shift to higher energies with an increasing oxidation state of the absorbing atom[6][7]. For instance, the Re L₃-edge "white line" energy for Re⁴⁺ in molybdenite is observed at 10,540 eV, while for Re⁶⁺ in ReO₃ and Re⁷⁺ in Re₂O₇, it shifts to 10,544 eV and 10,542.5 eV, respectively[6]. Analysis of the Re L₃-edge XANES of Re₂S₇ is therefore a powerful tool to corroborate the findings from XPS.
Structural Characterization
Rhenium(VII) sulfide is typically characterized as an X-ray amorphous material[1]. This lack of long-range crystalline order means that techniques like X-ray diffraction (XRD) provide limited structural information, showing only broad, diffuse scattering patterns. The amorphous nature suggests a disordered arrangement of rhenium and sulfur atoms, which can contribute to the presence of a heterogeneous distribution of rhenium oxidation states and coordination environments.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate determination of rhenium's oxidation states in Re₂S₇. Below are generalized protocols for the synthesis and spectroscopic analysis based on common practices in the field.
Synthesis of Rhenium(VII) Sulfide
A common laboratory-scale synthesis of Re₂S₇ involves the reaction of a perrhenate (B82622) salt with a sulfur source in an aqueous solution.
Protocol:
-
Precursor Preparation: Prepare an aqueous solution of potassium perrhenate (KReO₄).
-
Sulfidation: Add a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to the KReO₄ solution.
-
Reaction: The reaction is typically carried out at room temperature with stirring. A black precipitate of Re₂S₇ will form.
-
Isolation and Purification: The precipitate is collected by filtration or centrifugation, washed repeatedly with deionized water to remove soluble byproducts, and then dried under vacuum.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the surface elemental composition and oxidation states of Rhenium and Sulfur.
Methodology:
-
Sample Preparation: The dried, powdered Re₂S₇ sample is mounted on a sample holder using conductive carbon tape. To minimize surface contamination, the sample should be handled in an inert atmosphere (e.g., a glovebox) before being transferred to the XPS vacuum chamber.
-
Instrumentation: A high-vacuum XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Data Acquisition:
-
Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is acquired to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans of the Re 4f and S 2p regions are acquired with a high energy resolution (e.g., pass energy of 20-40 eV).
-
-
Data Analysis:
-
Energy Calibration: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV.
-
Background Subtraction: A Shirley or Tougaard background is subtracted from the high-resolution spectra.
-
Peak Fitting and Deconvolution: The Re 4f spectrum is fitted with multiple Voigt or Gaussian-Lorentzian functions to resolve the contributions from different oxidation states. The spin-orbit splitting and the area ratio of the 4f₇/₂ and 4f₅/₂ components are constrained during the fitting process. The relative concentrations of the different oxidation states are determined from the areas of the corresponding fitted peaks.
-
X-ray Absorption Near Edge Structure (XANES) Spectroscopy Analysis
Objective: To probe the unoccupied electronic states and determine the average oxidation state and coordination geometry of Rhenium.
Methodology:
-
Sample Preparation: The finely ground Re₂S₇ powder is uniformly spread on Kapton tape or pressed into a pellet.
-
Instrumentation: Measurements are performed at a synchrotron radiation facility at a beamline capable of delivering a focused, monochromatic X-ray beam tunable across the Re L₃-edge (around 10.535 keV).
-
Data Acquisition: The X-ray absorption spectrum is collected in transmission or fluorescence mode. For concentrated samples, transmission mode is preferred. For dilute or thin samples, fluorescence mode using a solid-state detector is more suitable. The spectrum is recorded by scanning the incident X-ray energy from below the absorption edge to well above it.
-
Data Analysis:
-
Energy Calibration: The energy is calibrated using a Rhenium metal foil spectrum recorded simultaneously. The first inflection point of the Re L₃-edge of the metal foil is set to a standard value.
-
Background Correction and Normalization: The pre-edge background is removed by fitting a polynomial function, and the post-edge background is modeled with a different polynomial or spline function to normalize the absorption jump to unity.
-
Analysis of Spectral Features: The position of the white line is determined from the maximum of the first derivative of the spectrum. The pre-edge features are analyzed to gain insights into the local symmetry and d-orbital occupancy. The overall spectral shape is often compared with that of reference compounds with known Rhenium oxidation states and coordination environments.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Re₂S₇ to determine the oxidation states of Rhenium.
Caption: Workflow for the synthesis and spectroscopic analysis of Re₂S₇.
Signaling Pathways and Logical Relationships
Conclusion
The oxidation state of rhenium in Re₂S₇ is far from a simple +7, as revealed by advanced spectroscopic techniques. XPS and XANES analyses consistently point to a mixture of lower oxidation states, with Re⁴⁺ being the predominant species. This understanding is critical for the rational design of Re₂S₇-based materials for applications in catalysis and other fields where the electronic structure of the active metal center plays a pivotal role. The provided experimental guidelines offer a starting point for researchers aiming to further investigate this complex and fascinating material.
References
Theoretical and Computational Approaches to Understanding the Structure of Rhenium Heptasulfide (Re₂S₇)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium heptasulfide (Re₂S₇) is a significant compound in various catalytic processes, yet its precise atomic structure remains elusive due to its predominantly amorphous nature. This guide delves into the theoretical and computational methodologies that are pivotal in elucidating the structural and electronic properties of Re₂S₇. By integrating computational models with experimental data, researchers can gain valuable insights into its catalytic activity and reaction mechanisms, aiding in the rational design of novel catalysts and therapeutic agents.
Physicochemical Properties of Rhenium Sulfides
While detailed crystallographic data for Re₂S₇ is scarce, the properties of related, well-characterized rhenium sulfides, particularly rhenium disulfide (ReS₂), provide a foundational understanding. ReS₂ can be synthesized from the decomposition of Re₂S₇.[1] A summary of key physical and chemical properties is presented in Table 1.
| Property | This compound (Re₂S₇) | Rhenium Disulfide (ReS₂) |
| Molar Mass | 596.88 g/mol | 250.33 g/mol [1] |
| Appearance | Black powder | Grayish-black crystalline solid[1] |
| Crystal Structure | Amorphous | Triclinic, layered structure[1] |
| Solubility | Insoluble in water | Insoluble in water[1] |
| Decomposition | Decomposes at high temperatures to form ReS₂ and sulfur[1] | Stable |
| Band Gap (Theoretical) | Not well-defined due to amorphous nature | ~1.45 eV (Monolayer)[2] |
Theoretical and Computational Methodologies
The amorphous character of Re₂S₇ necessitates a departure from traditional crystallographic analysis, positioning computational modeling as an indispensable tool for structural investigation.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Re₂S₇, DFT can be employed to:
-
Model Molecular Clusters: Small, representative clusters of Re₂S₇ can be computationally constructed and their geometries optimized to predict bond lengths, bond angles, and coordination environments of the rhenium and sulfur atoms.
-
Calculate Electronic Properties: DFT calculations can reveal the density of states (DOS), band structure (for crystalline analogs like ReS₂), and the nature of the chemical bonding (e.g., covalent vs. ionic character of Re-S bonds).
-
Simulate Spectroscopic Data: Theoretical predictions of spectroscopic signatures, such as X-ray Photoelectron Spectroscopy (XPS) core level shifts, can be compared with experimental data to validate computational models.
A typical DFT workflow for studying a hypothetical Re₂S₇ cluster is outlined below.
Modeling Amorphous Structures
To capture the disordered nature of Re₂S₇, computational methods specifically designed for amorphous materials are employed.
-
Ab Initio Molecular Dynamics (AIMD): This method combines DFT with molecular dynamics simulations. By simulating the cooling of a molten mixture of rhenium and sulfur ("melt-quench"), it is possible to generate a realistic amorphous structure of Re₂S₇.
-
Reverse Monte Carlo (RMC): RMC is a modeling technique that refines a structural model to be consistent with experimental data, such as radial distribution functions obtained from X-ray or neutron diffraction.
The logical relationship for generating and validating an amorphous model of Re₂S₇ is depicted in the following diagram.
Experimental Validation: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3]
Determining Oxidation States
For Re₂S₇, XPS is crucial for determining the oxidation states of rhenium and sulfur. The binding energies of the core electrons are sensitive to the chemical environment of the atoms. By analyzing the shifts in the Re 4f and S 2p core level spectra, one can differentiate between different oxidation states (e.g., Re⁴⁺, Re⁷⁺) and sulfur species (e.g., sulfide (B99878) S²⁻, disulfide S₂²⁻).
Experimental Protocol for XPS Analysis
-
Sample Preparation: The Re₂S₇ powder is mounted on a sample holder using conductive carbon tape to minimize charging effects. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
A survey scan is first acquired to identify all the elements present on the surface.
-
High-resolution scans of the Re 4f and S 2p regions are then recorded to obtain detailed information about their chemical states. A monochromatic Al Kα X-ray source is typically used.
-
-
Data Analysis:
-
The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolute the contributions from different chemical species.
-
The relative concentrations of the different oxidation states are determined from the areas of the fitted peaks.
-
The following table presents typical binding energy ranges for rhenium oxides, which can serve as a reference for interpreting Re₂S₇ spectra, although the sulfide environment will cause shifts.
| Rhenium Oxidation State | Re 4f₇/₂ Binding Energy (eV) Range | Reference Compound |
| Re⁰ (metallic) | ~40.6 | Re metal[4] |
| Re⁶⁺ | ~42.9 | ReO₃[4] |
| Re⁷⁺ | ~45.3 | Re₂O₇[4] |
Note: These values are for oxides and will differ for sulfides, but they illustrate the trend of increasing binding energy with increasing oxidation state.
Signaling Pathways and Catalytic Mechanisms
Computational studies are instrumental in elucidating the reaction pathways of Re₂S₇-catalyzed reactions, such as hydrodesulfurization. DFT can be used to calculate the energies of reactants, products, intermediates, and transition states to map out the potential energy surface of a catalytic cycle.
Below is a conceptual diagram illustrating a hypothetical catalytic cycle for a substrate conversion facilitated by a Re₂S₇ active site.
Conclusion
While the amorphous nature of this compound presents significant challenges to its structural characterization, a synergistic approach combining theoretical calculations and experimental validation provides a robust framework for understanding its properties. Density Functional Theory and ab initio molecular dynamics are powerful tools for modeling the local atomic arrangements and electronic structure of Re₂S₇. Experimental techniques, particularly XPS, are essential for validating these computational models by providing crucial information on elemental composition and oxidation states. The insights gained from these integrated studies are vital for the advancement of catalysis and the development of new technologies that utilize this important material.
References
- 1. Rhenium disulfide - Wikipedia [en.wikipedia.org]
- 2. Evolution of structural and electronic properties standardized description in rhenium disulfide at the bulk-monolayer transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the oxidation state | tasconusa.com [tasconusa.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rhenium Heptasulfide (Re₂S₇) as a Heterogeneous Catalyst in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Rhenium heptasulfide (Re₂S₇) has been identified as a highly effective and selective heterogeneous catalyst for various organic transformations, most notably in hydrogenation reactions.[1] Its utility stems from its unique tolerance to functional groups that are often sensitive to traditional hydrogenation catalysts, such as carbon-halogen bonds (C-I, C-Br) and sulfur-containing heterocycles.[1][2][3] This makes Re₂S₇ a valuable tool in complex, multi-step syntheses where the preservation of such functionalities is crucial.
Application Notes
1. Overview of Catalytic Activity this compound is a robust catalyst for the hydrogenation of a range of functional groups.[1] It is particularly effective for the reduction of alkenes, alkynes, nitro groups, and N-heterocyclic compounds like quinolines and isoquinolines.[2][3] A significant advantage of Re₂S₇ is its excellent chemoselectivity, allowing for the hydrogenation of specific functionalities while leaving others, such as iodo and bromo substituents, untouched.[1] This selectivity profile allows for the synthesis of iodo-containing tetrahydroquinolines and functionalized benzothiophenes on a multigram scale.[1][2] However, compared to conventional palladium-based systems, reactions with Re₂S₇ may require more forcing conditions (i.e., higher temperatures and pressures).[1]
2. Catalyst Characterization and Properties
-
Synthesis and Composition : Re₂S₇ is typically synthesized via the reaction of potassium perrhenate (B82622) (KReO₄) with sodium thiosulfate (B1220275).[1][3] The resulting material has a composition corresponding to the formula Re₂S₇·3S.[1][2][3]
-
Physical Structure : The catalyst is X-ray amorphous and consists of nanosized sheets that form aggregates approximately 50-100 nm in size.[1][3]
-
Chemical State : X-ray Photoelectron Spectroscopy (XPS) analysis indicates that rhenium is predominantly in the Re⁴⁺ oxidation state, with smaller quantities of Re⁵⁺ and Re⁶⁺. Sulfur is present in multiple forms, including sulfide (B99878) (S²⁻), disulfide (S₂²⁻), elemental sulfur (S), and sulfate (B86663) (SO₄²⁻).[1][2][3]
-
Reusability : The catalyst generally cannot be reused.[1] Attempts at recycling have been unsuccessful, likely due to significant hydrolysis and subsequent aerial oxidation of the catalyst after the first use.[1]
Quantitative Data for Re₂S₇ Catalyzed Hydrogenations
The following table summarizes the performance of Re₂S₇ in various hydrogenation reactions based on available literature.
| Substrate | Catalyst Loading (mol%) | Temp. (°C) | H₂ Pressure (bar) | Solvent | Time (h) | Product | Yield (%) | Citations |
| Quinoline (B57606) | 0.5 | 100 | 30 | MeOH | 16 | 1,2,3,4-Tetrahydroquinoline | Quantitative | [1] |
| 6-Iodoquinoline | 0.5 | 100 | 30 | MeOH | 16 | 6-Iodo-1,2,3,4-tetrahydroquinoline | 91 | [1] |
| 4-Methyl-7-bromoquinoline | 0.5 | 100 | 30 | MeOH | 16 | 7-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | 89 | [1] |
| Styrene | 5 | 100 | 100 | MeOH | 16 | Ethylbenzene | Quantitative | [1] |
| 4-Nitrotoluene | 5 | 100 | 100 | MeOH | 24 | p-Toluidine | 95 | [1] |
| Thiophene | 5 | 100 | 100 | MeOH | 24 | Tetrahydrothiophene | 70 | [1] |
| Pyridine | Not specified | 100 | 50 | MeOH | 24 | Piperidine | 20 | [1] |
| Indole | 5 | 100 | 100 | MeOH | 24 | No Reaction | 0 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Re₂S₇) Catalyst
This protocol describes the preparation of Re₂S₇ from potassium perrhenate and sodium thiosulfate.[1][3][4]
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
An acidic medium (e.g., dilute HCl)
Procedure:
-
Prepare an aqueous solution of potassium perrhenate (KReO₄).
-
Prepare a separate aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Under constant stirring, add the sodium thiosulfate solution to the KReO₄ solution.
-
Acidify the reaction mixture to initiate the precipitation of the black Re₂S₇ solid.
-
Allow the reaction to proceed for several hours to ensure complete formation of the precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove residual salts and impurities.
-
Dry the catalyst under vacuum at an elevated temperature. The final product is a black, amorphous powder.
Protocol 2: General Procedure for the Hydrogenation of Quinolines
This protocol provides a general method for the selective hydrogenation of substituted quinolines, based on optimized conditions.[1]
Materials:
-
Substituted quinoline substrate
-
Re₂S₇ catalyst (prepared as in Protocol 1)
-
Methanol (B129727) (MeOH), anhydrous
-
Hydrogen (H₂) gas, high purity
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stir bar and temperature/pressure controls.
Procedure:
-
Add the quinoline substrate (e.g., 1.0 M solution), Re₂S₇ catalyst (0.5 mol%), and methanol to the autoclave vessel.
-
Seal the autoclave securely.
-
Purge the vessel by pressurizing with H₂ gas to ~10 bar and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the autoclave with H₂ to the desired pressure (e.g., 30 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Maintain the reaction at the set temperature and pressure for the required duration (e.g., 16 hours), monitoring H₂ uptake if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess H₂ gas in a fume hood.
-
Open the vessel and dilute the reaction mixture with methanol.
-
Remove the heterogeneous Re₂S₇ catalyst by filtration (e.g., through a pad of Celite).
-
Concentrate the filtrate under reduced pressure, and purify the resulting crude product by column chromatography to isolate the desired tetrahydroquinoline.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Re₂S₇.
Caption: A typical experimental workflow for hydrogenation using Re₂S₇.
Caption: Two primary pathways for hydrodesulfurization (HDS) of thiophene.[5]
References
Application of Rhenium Heptasulfide (Re₂S₇) in the Selective Hydrogenation of Quinolines
Application Note ID: AN-Re2S7-HQ-2025
Introduction
The selective hydrogenation of quinoline (B57606) derivatives to 1,2,3,4-tetrahydroquinolines (THQs) is a critical transformation in synthetic organic chemistry, as the THQ scaffold is a prevalent motif in numerous pharmaceuticals and biologically active compounds. While traditional methods often rely on precious metal catalysts (e.g., Pd, Pt, Rh), there is a growing demand for alternative catalysts that offer unique selectivity, functional group tolerance, and cost-effectiveness. Rhenium heptasulfide (Re₂S₇) has emerged as a highly effective heterogeneous catalyst for this purpose. Notably, Re₂S₇ demonstrates remarkable chemoselectivity, including a unique tolerance for carbon-halogen (C-I, C-Br) and carbon-sulfur (C-S) bonds, which are often labile under other hydrogenation conditions. This application note provides detailed protocols for the synthesis of the Re₂S₇ catalyst and its application in the selective hydrogenation of a broad range of quinoline derivatives.
Data Presentation: Substrate Scope and Reaction Efficiency
The Re₂S₇ catalytic system exhibits broad applicability for the hydrogenation of various substituted quinolines and related N-heterocycles. The following tables summarize the reaction outcomes under optimized conditions, demonstrating the catalyst's efficiency and functional group tolerance.
Table 1: Hydrogenation of Substituted Quinolines General Reaction Conditions: Quinoline derivative (2 mol/L in MeOH), Re₂S₇ (0.5 mol%), H₂ (30 bar), 100 °C, 16 h.
| Entry | Substrate | Product | Yield (%)[1] |
| 1 | Quinoline | 1,2,3,4-Tetrahydroquinoline (B108954) | 97 |
| 2 | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 91 |
| 3 | 6-Chloroquinoline | 6-Chloro-1,2,3,4-tetrahydroquinoline | 98 |
| 4 | 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | 99 |
| 5 | 6-Iodoquinoline | 6-Iodo-1,2,3,4-tetrahydroquinoline | 83 |
| 6 | 7-(Trifluoromethyl)quinoline | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 100 |
| 7 | 8-Methylquinoline | 8-Methyl-1,2,3,4-tetrahydroquinoline | 83 |
| 8 | 8-Ethylquinoline | 8-Ethyl-1,2,3,4-tetrahydroquinoline | 98 |
| 9 | 8-Chloroquinoline | 8-Chloro-1,2,3,4-tetrahydroquinoline | 87 |
| 10 | 8-Bromoquinoline | 8-Bromo-1,2,3,4-tetrahydroquinoline | 100 |
| 11 | 6,8-Dichloroquinoline | 6,8-Dichloro-1,2,3,4-tetrahydroquinoline | 92 |
| 12 | 6,8-Dibromoquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 95 |
| 13 | 4-Methylquinoline | 4-Methyl-1,2,3,4-tetrahydroquinoline | 64 |
| 14 | 4-(4-Chlorophenyl)quinoline | 4-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 69 |
| 15 | Quinoline-6-carboxylic acid | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 29 |
| 16 | 6-(Bpin)quinoline | 6-(Bpin)-1,2,3,4-tetrahydroquinoline | 37 |
| 17 | 7-(Bpin)quinoline | 7-(Bpin)-1,2,3,4-tetrahydroquinoline | 38 |
| 18 | 8-(Bpin)quinoline | 8-(Bpin)-1,2,3,4-tetrahydroquinoline | 39 |
Table 2: Hydrogenation of Isoquinolines General Reaction Conditions: Isoquinoline derivative, Re₂S₇ (0.5 mol%), H₂ (100 bar), 100 °C, 16 h.
| Entry | Substrate | Product | Yield (%)[1] |
| 1 | Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 99 |
| 2 | 1-Methylisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 83 |
| 3 | 7-Bromoisoquinoline | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 98 |
| 4 | 1-(4-Bromophenyl)isoquinoline | 1-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline | 95 |
| 5 | 1-(Bpin)isoquinoline | 1-(Bpin)-1,2,3,4-tetrahydroisoquinoline | 23 |
| 6 | 3-(Bpin)isoquinoline | 3-(Bpin)-1,2,3,4-tetrahydroisoquinoline | 35 |
| 7 | 4-(Bpin)isoquinoline | 4-(Bpin)-1,2,3,4-tetrahydroisoquinoline | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Re₂S₇) Catalyst
This protocol is based on the established thiosulfate (B1220275) method for the preparation of rhenium sulfide.
Materials:
-
Potassium perrhenate (B82622) (KReO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether or Carbon disulfide (for sulfur removal)
Procedure:
-
Preparation of Solutions: Prepare an aqueous solution of potassium perrhenate and a separate aqueous solution of sodium thiosulfate.
-
Precipitation: In a suitable reaction vessel, acidify the potassium perrhenate solution with hydrochloric acid to create an acidic environment.
-
Reaction: While stirring vigorously, add the sodium thiosulfate solution to the acidified perrhenate solution. A dark brown to black precipitate of Re₂S₇, often co-precipitated with elemental sulfur, will form immediately.
-
Digestion: Gently heat the mixture with continuous stirring to ensure complete reaction and improve the filterability of the precipitate.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove soluble salts.
-
Purification: To remove co-precipitated elemental sulfur, wash the solid with a solvent in which sulfur is soluble, such as diethyl ether or carbon disulfide. This step should be performed in a well-ventilated fume hood.
-
Drying: Dry the purified Re₂S₇ catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to yield a fine black powder. The final composition often corresponds to Re₂S₇·xS.[2][3]
Protocol 2: Selective Hydrogenation of Quinolines
This protocol outlines the general procedure for the hydrogenation of quinoline derivatives using the prepared Re₂S₇ catalyst.
Materials & Equipment:
-
Substituted quinoline
-
Re₂S₇ catalyst
-
Methanol (MeOH), anhydrous
-
High-pressure autoclave (e.g., Parr shaker or similar) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Hydrogen gas (high purity)
-
Filtration apparatus (e.g., Schott filter with a pad of Celite or silica (B1680970) gel)
-
Rotary evaporator
Procedure:
-
Reactor Charging: To a glass liner or Teflon vessel equipped with a magnetic stir bar, add the quinoline derivative (1.0 mmol). Dissolve the substrate in methanol (e.g., 0.5 mL to achieve a 2 M concentration). Add the Re₂S₇ catalyst (0.005 mmol, 0.5 mol%).
-
Assembly: Place the vessel inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the autoclave by pressurizing with nitrogen (or argon) gas to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (30 bar for most quinolines, 100 bar for isoquinolines).
-
Reaction: Begin stirring and heat the reactor to 100 °C. Maintain the reaction at this temperature and pressure for 16 hours.
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Work-up: Open the reactor. Remove the reaction mixture. Filter the mixture through a short pad of silica gel or Celite over a sintered glass funnel to remove the heterogeneous Re₂S₇ catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 1,2,3,4-tetrahydroquinoline product.
Protocol 3: Product Purification
The crude product from the hydrogenation can be purified to high homogeneity using standard laboratory techniques.
Equipment:
-
Silica gel for flash column chromatography
-
Glass column
-
Solvents for elution (e.g., Hexanes, Ethyl Acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
TLC Analysis: Analyze the crude product by TLC to determine an appropriate eluent system for column chromatography. A common starting point for tetrahydroquinolines is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 or 4:1 v/v).
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 1,2,3,4-tetrahydroquinoline.
Safety Precautions
-
High-Pressure Operations: High-pressure hydrogenation is inherently hazardous. All operations must be conducted in a designated area (e.g., a blast-shielded fume hood) by trained personnel. Always inspect the autoclave for damage before use and never exceed the manufacturer's pressure and temperature ratings.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the system is leak-proof and properly purged with an inert gas before introducing hydrogen. Prevent any potential ignition sources in the vicinity.
-
Catalyst Handling: While Re₂S₇ is not reported to be pyrophoric, many hydrogenation catalysts (like Raney Nickel or used Palladium on Carbon) can be. It is good practice to handle the catalyst in an inert atmosphere when possible and to never allow the filtered catalyst cake to dry in the air, as it may be saturated with hydrogen. Quench spent catalyst by suspending it in water.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate gloves must be worn at all times.
Visualizations
Diagrams
Caption: Plausible reaction mechanism for quinoline hydrogenation on Re₂S₇.
Caption: Experimental workflow for Re₂S₇-catalyzed quinoline hydrogenation.
Caption: Relationship between reaction parameters and outcomes.
References
Application Notes and Protocols for the Hydrogenation of Thiophenes using Rhenium Heptasulfide Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the hydrogenation of thiophenes utilizing a Rhenium heptasulfide (Re₂S₇) catalyst. This process is particularly valuable for the synthesis of saturated sulfur-containing heterocycles, which are important building blocks in medicinal chemistry and materials science. This compound has demonstrated efficacy in the hydrogenation of thiophenes to their corresponding tetrahydrothiophenes.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for the hydrogenation of various thiophene (B33073) derivatives using Re₂S₇ as a catalyst. The data is compiled from reported experimental findings.[1]
| Substrate | Catalyst Loading (mol %) | Temperature (°C) | Hydrogen Pressure (bar/atm) | Product | Notes |
| Thiophene | 4 | 260 | 140 atm | Tetrahydrothiophene | Performed without solvent.[1] |
| Functionalized Thiophene | 10 | 170 | 180 bar | Methylation and ring cleavage product | Harsh conditions led to side reactions.[1] |
| Benzothiophene | 5-6 (suggested for reusability) | Mild Conditions (e.g., 100°C, 50 bar in MeOH) | Mild Conditions (e.g., 100°C, 50 bar in MeOH) | Dihydrobenzothiophene | Catalyst may be reusable at higher loadings.[1] |
| (Benzo)thiophenes with free amino groups | Not specified | Harsh Conditions | Harsh Conditions | No reaction/decomposition | Amine functions can act as catalytic poisons under harsh conditions.[1] |
Experimental Protocols
This section details the methodologies for the preparation of the this compound catalyst and the general procedure for the hydrogenation of thiophenes.
Protocol 1: Preparation of this compound (Re₂S₇) Catalyst
This compound can be synthesized from the reaction of potassium perrhenate (B82622) (KReO₄) with sodium thiosulfate (B1220275).[1][2][4] The resulting material is typically X-ray amorphous and consists of nanosized sheets that form aggregates.[1][2][4]
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Acidic solution (e.g., HCl)
-
Deionized water
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare an acidic solution of potassium perrhenate.
-
Slowly add a solution of sodium thiosulfate to the acidic potassium perrhenate solution with stirring.
-
A black precipitate of this compound will form.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the black precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the collected solid under vacuum or in a drying oven at a suitable temperature (e.g., annealing under vacuum at 110°C for several days has been reported for a similar preparation) to obtain the Re₂S₇ catalyst.
Protocol 2: General Procedure for the Hydrogenation of Thiophenes
This protocol outlines a general procedure for the hydrogenation of thiophenes in a high-pressure autoclave. Caution: This procedure involves high pressures and flammable hydrogen gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Thiophene substrate
-
This compound (Re₂S₇) catalyst
-
Solvent (optional, e.g., methanol (B129727) or toluene)[1]
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet
-
Hydrogen gas cylinder with a regulator
Procedure:
-
To the autoclave, add the thiophene substrate and the this compound catalyst (typically 4-10 mol %).[1]
-
If a solvent is used, add it to the autoclave.
-
Seal the autoclave securely.
-
Purge the autoclave several times with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 140-180 bar).[1]
-
Heat the autoclave to the desired reaction temperature (e.g., 170-260°C) while stirring.[1]
-
Maintain the temperature and pressure for the desired reaction time. Monitor the reaction progress by suitable analytical techniques (e.g., GC-MS) if possible.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Open the autoclave and recover the reaction mixture.
-
Separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.
-
Purify the product (e.g., tetrahydrothiophene) from the reaction mixture using standard laboratory techniques such as distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hydrogenation of thiophenes.
Logical Relationship in Catalysis
References
Application Notes and Protocols: Rhenium Heptasulfide (Re₂S₇) in Catalysis with Tolerance to C-Br and C-I Bonds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhenium heptasulfide (Re₂S₇) is emerging as a highly selective heterogeneous catalyst in organic synthesis, particularly for hydrogenation reactions. A key feature of Re₂S₇ is its remarkable tolerance to functional groups that are typically sensitive to other hydrogenation catalysts, such as carbon-bromine (C-Br) and carbon-iodine (C-I) bonds.[1][2][3] This tolerance allows for the selective reduction of other functionalities within a molecule, such as nitro groups, alkenes, alkynes, and heterocyclic compounds, while preserving the halogen substituents.[1][2][3] This attribute is of significant interest in the synthesis of complex molecules and pharmaceutical intermediates, where halogenated building blocks are common. These application notes provide an overview of the catalytic performance of Re₂S₇, detailed experimental protocols for its synthesis and application, and a summary of its performance with various substrates.
Data Presentation: Catalytic Hydrogenation with Re₂S₇
The following tables summarize the quantitative data for the hydrogenation of various substrates containing C-Br and C-I bonds using Re₂S₇ as a catalyst. The data highlights the catalyst's efficiency and selectivity.
Table 1: Hydrogenation of Halogenated Quinolines
| Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | 10 | 100 | 100 | 24 | 95 |
| 6-Iodoquinoline | 6-Iodo-1,2,3,4-tetrahydroquinoline | 10 | 100 | 100 | 24 | 92 |
| 8-Bromoquinoline | 8-Bromo-1,2,3,4-tetrahydroquinoline | 10 | 100 | 100 | 24 | 96 |
| 3-Bromoquinoline | 1,2,3,4-Tetrahydroquinoline | 10 | 100 | 100 | 24 | 44 (dehalogenated) |
Table 2: Hydrogenation of Halogenated Nitroarenes
| Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | 4-Bromoaniline | 5 | 80 | 50 | 6 | >99 |
| 1-Iodo-4-nitrobenzene | 4-Iodoaniline | 5 | 80 | 50 | 6 | >99 |
Table 3: Hydrogenation of Halogenated Alkenes
| Substrate | Product | Catalyst Loading (mol%) | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| 4-Bromostyrene | 4-Bromoethylbenzene | 5 | 100 | 100 | 12 | >99 |
| 4-Iodostyrene | 4-Iodoethylbenzene | 5 | 100 | 100 | 12 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Re₂S₇) Catalyst
This protocol details the preparation of amorphous this compound from potassium perrhenate (B82622).
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve potassium perrhenate (1.0 eq) and sodium thiosulfate pentahydrate (10.0 eq) in deionized water.
-
Heat the solution to 80 °C with stirring.
-
Slowly add concentrated hydrochloric acid to the solution until a dark brown to black precipitate of Re₂S₇ is formed.
-
Continue stirring at 80 °C for 1 hour to ensure complete precipitation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water and ethanol.
-
Dry the resulting black powder under vacuum to obtain the Re₂S₇ catalyst.
Protocol 2: General Procedure for Catalytic Hydrogenation
This protocol provides a general method for the hydrogenation of substrates containing C-Br or C-I bonds using the prepared Re₂S₇ catalyst.
Materials:
-
Substrate (e.g., halogenated quinoline, nitroarene, or alkene)
-
Re₂S₇ catalyst
-
Solvent (e.g., methanol, toluene, or ethanol)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer and a heating mantle.
Procedure:
-
To the autoclave reactor, add the substrate, Re₂S₇ catalyst (typically 5-10 mol%), and the chosen solvent.
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the specified time (see tables for examples).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and filter the reaction mixture to remove the heterogeneous Re₂S₇ catalyst.
-
The filtrate can then be concentrated under reduced pressure, and the product purified by appropriate methods (e.g., chromatography, recrystallization).
Visualizations
Experimental Workflow for Re₂S₇ Catalysis
Caption: General experimental workflow for synthesis and application of Re₂S₇.
Logical Relationship of Re₂S₇ Catalyst Properties
Caption: Key properties and application focus of the Re₂S₇ catalyst.
Concluding Remarks
This compound demonstrates significant potential as a specialized catalyst in organic synthesis. Its unique tolerance towards carbon-bromine and carbon-iodine bonds enables the selective hydrogenation of other functional groups, providing a valuable tool for the synthesis of complex halogenated molecules.[1][2][3] The straightforward preparation of the catalyst and its heterogeneous nature, allowing for easy separation, further enhance its practical utility in research and development settings. The provided protocols and data serve as a starting point for chemists to explore the applications of this promising catalytic system.
References
Application Notes & Protocols: Rhenium Disulfide (ReS₂) in Hydrodesulfurization (HDS)
Topic: Application of Rhenium Disulfide (ReS₂) as a Catalyst for the Hydrodesulfurization (HDS) of Crude Oil Feedstocks.
Audience: Researchers, scientists, and chemical engineering professionals.
Abstract: Hydrodesulfurization (HDS) is a critical catalytic process in petroleum refining for removing sulfur from fuel oils to meet stringent environmental regulations.[1] While conventional catalysts are typically based on cobalt- or nickel-promoted molybdenum sulfides (CoMoS, NiMoS), there is growing interest in alternative materials with higher activity.[2] Rhenium disulfide (ReS₂) has emerged as a highly effective catalyst for hydrotreating reactions.[3][4] Its unique distorted layered structure, which behaves electronically like a single layer even in bulk form, and the high proportion of active edge sites contribute to its outstanding catalytic performance.[5][6] These notes provide detailed protocols for the synthesis of ReS₂ catalysts, their characterization, and their evaluation in the HDS of model sulfur-containing compounds representative of those found in crude oil.
Catalyst Synthesis Protocol: Hydrothermal Method for ReS₂/C Composite
This protocol details the synthesis of single-layer, ultrasmall ReS₂ nanoplates embedded in an amorphous carbon composite (ReS₂/C), which has shown enhanced catalytic activity compared to conventional CoMo/γ-Al₂O₃ catalysts.[5][7]
1.1. Materials & Reagents:
-
Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄)
-
Thiourea (B124793) (CH₄N₂S)
-
Tetraoctylammonium bromide (TOAB)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Tube furnace with argon gas supply
1.2. Synthesis Procedure:
-
Precursor Solution Preparation:
-
Dissolve ammonium perrhenate and thiourea in deionized water in a beaker.
-
In a separate beaker, dissolve tetraoctylammonium bromide in ethanol.
-
Mix the two solutions and stir vigorously for 30 minutes to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the final solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 200°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Recovery and Washing:
-
Collect the black precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed product in a vacuum oven at 60°C overnight.
-
-
Annealing:
Catalyst Characterization
To understand the catalyst's physical and chemical properties, which are crucial for its HDS performance, a suite of characterization techniques is employed.
| Characterization Technique | Information Provided |
| X-ray Diffraction (XRD) | Determines the crystallinity, phase purity, and stacking of the ReS₂ layers. Broadened peaks indicate low stacking and small crystallite sizes, which are desirable for HDS.[6] |
| Raman Spectroscopy | Confirms the presence of the ReS₂ phase and provides information on its vibrational modes and layer structure.[5] |
| N₂ Adsorption-Desorption (BET) | Measures the specific surface area, pore volume, and pore size distribution of the catalyst, which are important for reactant accessibility.[5] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and microstructure of the catalyst particles, such as the formation of microspheres or nanoplates.[6] |
| Transmission Electron Microscopy (TEM/HRTEM) | Provides high-resolution images of the ReS₂ nanostructures, allowing for the measurement of layer spacing, slab length, and the identification of edge and defect sites.[6] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of Rhenium and Sulfur on the catalyst surface. It can identify non-stoichiometric sulfur species (ReS₂₋ₓ) that may enhance catalytic activity.[5] |
HDS Activity Testing Protocol
This protocol describes the evaluation of the ReS₂ catalyst's performance in the HDS of a model compound, 3-methylthiophene (B123197), in a continuous-flow fixed-bed microreactor.
3.1. Experimental Setup:
-
Reactor: A stainless steel fixed-bed tubular microreactor.
-
Catalyst Loading: Typically 50-100 mg of the catalyst is packed in the center of the reactor, supported by quartz wool.
-
Gas Feed: High-purity hydrogen (H₂) controlled by a mass flow controller.
-
Liquid Feed: A solution of the model sulfur compound (e.g., 3-methylthiophene in a solvent like decalin) fed by a high-pressure liquid pump.
-
Analysis: An online gas chromatograph (GC) equipped with a flame ionization detector (FID) to analyze the reaction products.
3.2. Procedure:
-
Catalyst Activation (Sulfidation):
-
The catalyst is typically pre-sulfided in situ before the reaction, although ReS₂ may not always require this step like conventional oxide precursors.[3] If needed, a mixture of H₂S/H₂ (e.g., 10-15% H₂S) is passed over the catalyst bed at an elevated temperature (e.g., 400°C) for several hours.
-
-
HDS Reaction:
-
Set the reactor temperature to the desired value (e.g., 280-340°C) and the pressure to atmospheric or higher.[5]
-
Introduce the hydrogen gas flow.
-
Start the liquid feed containing the model sulfur compound.
-
Allow the reaction to reach a steady state (typically a few hours).
-
-
Product Analysis and Data Calculation:
-
Periodically inject the gaseous effluent from the reactor into the GC to separate and quantify the reactants and products.
-
The HDS activity is calculated based on the conversion of the model compound. The reaction rate is often expressed as moles of reactant converted per gram of catalyst per second (mol g⁻¹ s⁻¹).[5]
-
Selectivity towards different reaction pathways (DDS vs. HYD) is determined from the product distribution.
-
Data Presentation: Performance of ReS₂ Catalysts
The performance of ReS₂-based catalysts is often benchmarked against commercial catalysts. The data below is summarized from studies on the HDS of 3-methylthiophene.
Table 1: HDS Reaction Rates and Activation Energies [5]
| Catalyst | Temperature (°C) | Reaction Rate (10⁻⁸ mol g⁻¹ s⁻¹) | Apparent Activation Energy (kJ/mol) |
|---|---|---|---|
| ReS₂/C Composite | 280 | 37 | 65 |
| 300 | 52 | ||
| 320 | 70 | ||
| 340 | 95 | ||
| CoMo/γ-Al₂O₃ | 280 | 35 | 79 |
| (Reference) | 300 | 47 | |
| 320 | 62 |
| | 340 | 84 | |
The ReS₂/C composite shows a higher reaction rate at all temperatures and a lower activation energy, indicating superior catalytic activity compared to the conventional CoMo/γ-Al₂O₃ catalyst.[5]
Visualizations: Workflows and Reaction Pathways
Experimental Workflow
The overall process from catalyst preparation to performance evaluation follows a logical sequence.
HDS Reaction Mechanism
The HDS of thiophenic compounds over ReS₂ proceeds via two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[5][6][8] The superior performance of ReS₂ is often linked to its high density of structural defects and edge sites, which are critical for these catalytic processes.[5][6]
-
Direct Desulfurization (DDS): The C-S bond is cleaved directly without prior hydrogenation of the aromatic ring.
-
Hydrogenation (HYD): The aromatic ring is first partially or fully hydrogenated, followed by the cleavage of the C-S bond.
References
- 1. Hydrodesulfurization - Wikipedia [en.wikipedia.org]
- 2. Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-Dimensional ReS2/C Composite as Effective Hydrodesulfurization Catalyst [mdpi.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Rhenium(VII) Sulfide (Re₂S₇) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium(VII) sulfide (B99878) (Re₂S₇) is a versatile heterogeneous catalyst known for its efficacy in a variety of chemical transformations, including hydrogenation and hydrodesulfurization reactions. Its unique catalytic properties make it a subject of interest in organic synthesis and pharmaceutical development. This document provides a detailed protocol for the preparation of Re₂S₇ from potassium perrhenate (B82622) (KReO₄) and sodium thiosulfate (B1220275) (Na₂S₂O₃) in an acidic medium. The resulting amorphous rhenium sulfide consists of nanosized sheets, which form larger aggregates.
Chemical Reaction and Stoichiometry
The synthesis of Rhenium(VII) sulfide from potassium perrhenate and sodium thiosulfate in an acidic solution is a redox reaction. The perrhenate ion (ReO₄⁻), where rhenium is in the +7 oxidation state, is reduced and sulfurized by the thiosulfate ion (S₂O₃²⁻). The overall balanced chemical equation in an acidic medium (e.g., HCl) is as follows:
2KReO₄(aq) + 7Na₂S₂O₃(aq) + 12HCl(aq) → Re₂S₇(s) + 7Na₂SO₄(aq) + 2KCl(aq) + 6H₂O(l) + 10S(s)
Quantitative Data Summary
While detailed quantitative data from a single source is limited, the following table summarizes typical experimental parameters and expected outcomes based on available literature.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Potassium Perrhenate (KReO₄) | 1 g | Starting material. |
| Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) | 5.6 g | Serves as the sulfur source and reducing agent. |
| Hydrochloric Acid (HCl) | 2 M | Provides the acidic medium for the reaction. |
| Deionized Water | 80 mL + 25 mL | Solvent for the reactants. |
| Reaction Conditions | ||
| Temperature | Boiling | To ensure a sufficient reaction rate. |
| Reaction Time | Not explicitly stated, proceeds until precipitation is complete. | The formation of a black precipitate indicates product formation. |
| Product Characteristics | ||
| Appearance | Black solid | |
| Composition | Re₂S₇·3S | The product often contains elemental sulfur.[1][2] |
| Morphology | Nanosized sheets forming aggregates of ca. 50-100 nm.[1][2] | As observed by TEM and SEM.[1][2] |
| Crystallinity | X-ray amorphous.[1][2] | Confirmed by powder XRD.[1][2] |
| Elemental Composition (XPS) | Predominantly Re⁴⁺, with smaller amounts of Re⁵⁺ and Re⁶⁺. Sulfur species include S²⁻, S₂²⁻, elemental S, and SO₄²⁻.[1][2] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of Rhenium(VII) sulfide catalyst.
Materials and Equipment:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Beakers (250 mL)
-
Graduated cylinders
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven (vacuum compatible)
-
Spatula and weighing balance
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve 1 g of potassium perrhenate (KReO₄) in 80 mL of 2M hydrochloric acid (HCl) in a 250 mL beaker.
-
In a separate beaker, dissolve 5.6 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 25 mL of deionized water.
-
-
Reaction:
-
Heat both solutions to boiling on a hot plate with vigorous stirring.[3]
-
Once both solutions are boiling, carefully and slowly pour the sodium thiosulfate solution into the potassium perrhenate solution while maintaining vigorous stirring.
-
A black suspension will form immediately upon mixing.[3]
-
Continue stirring the boiling mixture for a short period to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Allow the black suspension to cool to room temperature.
-
Filter the slurry using a Büchner funnel and filter paper.[3]
-
Wash the collected black solid (Re₂S₇) several times with 2 M HCl to remove any unreacted starting materials and soluble byproducts.[3]
-
Further wash the product with deionized water to remove excess acid.
-
-
Drying:
-
Dry the final product at 100 °C under vacuum overnight.[3]
-
Store the dried Re₂S₇ catalyst in a desiccator.
-
Visualizations
Reaction Pathway Diagram:
References
Characterization of Synthesized Rhenium Heptasulfide: Application Notes and Protocols for TEM and SEM Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of synthesized Rhenium Heptasulfide (Re₂S₇) using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). Detailed protocols for sample preparation and analysis are outlined to ensure accurate and reproducible results.
Introduction to Characterization Techniques
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the morphology, structure, and elemental composition of nanomaterials. For synthesized this compound, these methods provide critical information regarding particle size, shape, aggregation state, and elemental purity.
-
Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging, allowing for the visualization of individual nanosheets and the determination of their size and morphology. It is a key tool for understanding the primary particle characteristics of synthesized Re₂S₇.
-
Scanning Electron Microscopy (SEM): SEM is used to analyze the surface morphology of the bulk material, providing insights into the size and shape of particle aggregates. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also determine the elemental composition of the sample.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of synthesized this compound.
Table 1: Morphological Analysis of Synthesized Re₂S₇
| Parameter | Technique | Value |
| Primary Particle Morphology | TEM | Nanosheets |
| Nanosheet Linear Size | TEM | < 40 nm (with some approx. 10 nm)[1][2] |
| Aggregate Size | SEM | 50 - 100 nm[1][2] |
| Crystallinity | XRD | Amorphous[1][2] |
Table 2: Elemental Composition of Synthesized Re₂S₇
| Element | Technique | Atomic Ratio (Re:S) |
| Rhenium (Re), Sulfur (S) | SEM-EDX | 2:9.6 – 2:10.8[2] |
Experimental Protocols
Transmission Electron Microscopy (TEM) Protocol
This protocol outlines the steps for preparing and analyzing synthesized this compound powder using TEM.
3.1.1. Materials and Equipment
-
Synthesized this compound (Re₂S₇) powder
-
Isopropanol (B130326) or Ethanol (B145695) (reagent grade)
-
Ultrasonic bath
-
Pipette
-
TEM grids (carbon-coated copper grids)
-
Transmission Electron Microscope
3.1.2. Sample Preparation
-
Dispersion: Disperse a small amount of the synthesized Re₂S₇ powder in 1-2 mL of isopropanol or ethanol in a small vial.
-
Sonication: Sonicate the dispersion for 10-15 minutes to ensure the nanoparticles are well-dispersed and to break up large agglomerates.
-
Grid Preparation: Place a drop of the nanoparticle dispersion onto a carbon-coated copper TEM grid using a pipette.
-
Drying: Allow the solvent to evaporate completely in a dust-free environment at room temperature. The sample is now ready for TEM analysis.
3.1.3. TEM Imaging and Analysis
-
Instrument Setup: Load the prepared TEM grid into the microscope. Operate the TEM at a suitable accelerating voltage (e.g., 200 kV) to achieve high-resolution images.
-
Imaging: Acquire images at various magnifications to observe both individual nanosheets and their smaller aggregates.
-
Data Analysis: Use image analysis software to measure the linear size of a statistically significant number of individual nanosheets to determine the size distribution.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Protocol
This protocol details the procedure for the morphological and elemental analysis of synthesized this compound powder using SEM with EDX.
3.2.1. Materials and Equipment
-
Synthesized this compound (Re₂S₇) powder
-
SEM stubs (aluminum)
-
Conductive carbon tape or paint
-
Sputter coater (if the sample is not sufficiently conductive)
-
Scanning Electron Microscope with an EDX detector
3.2.2. Sample Preparation
-
Mounting: Mount a small amount of the Re₂S₇ powder onto an aluminum SEM stub using double-sided conductive carbon tape or a small amount of conductive paint.
-
Coating (Optional): If the sample is not inherently conductive, a thin layer of a conductive material (e.g., gold or carbon) should be applied using a sputter coater to prevent charging during imaging. For EDX analysis, carbon coating is preferred to avoid interference with elemental peaks.
-
Drying: Ensure the sample is completely dry before introducing it into the high-vacuum chamber of the SEM.
3.2.3. SEM Imaging and EDX Analysis
-
Instrument Setup: Load the prepared stub into the SEM chamber.
-
Imaging: Operate the SEM at an appropriate accelerating voltage (e.g., 10-20 kV) to obtain clear images of the surface morphology. Capture images that show the overall topography and the structure of the particle aggregates.
-
EDX Analysis: Select a representative area of the sample for elemental analysis. Acquire the EDX spectrum to identify the elements present and their relative atomic percentages. Perform multiple point analyses or mapping to assess the homogeneity of the elemental distribution.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the characterization of synthesized this compound.
Caption: Workflow for TEM and SEM/EDX characterization of synthesized this compound.
References
Application Notes and Protocols: Scalability of Rhenium Heptasulfide Catalyzed Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rhenium heptasulfide (Re₂S₇) as a highly selective and scalable heterogeneous catalyst for hydrogenation reactions. Detailed protocols for catalyst synthesis and representative hydrogenation procedures are included, along with a summary of its performance with various functional groups.
Introduction
This compound (Re₂S₇) has emerged as a powerful catalyst for the selective hydrogenation of a wide range of organic compounds. As a heterogeneous catalyst, it offers advantages in terms of easy separation from the reaction mixture. Notably, Re₂S₇ demonstrates remarkable tolerance to functional groups that often poison traditional platinum-group metal catalysts, such as organic halides and sulfur-containing compounds.[1][2][3][4] This unique chemoselectivity makes it an invaluable tool in complex organic synthesis, particularly in the development of pharmaceutical intermediates. This document outlines the scalable application of Re₂S₇ in hydrogenation, providing detailed experimental procedures and performance data.
Data Presentation
The following tables summarize the performance of Re₂S₇ in the hydrogenation of various substrates. Turnover Number (TON) and Turnover Frequency (TOF) have been calculated from the available data to provide a measure of catalyst efficiency and activity.
Table 1: Hydrogenation of Quinolines and Isoquinolines [1]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) | TON | TOF (h⁻¹) |
| Quinoline (B57606) | 0.5 | 30 | 100 | 16 | Methanol (B129727) | 1,2,3,4-Tetrahydroquinoline | 98 | 196 | 12.25 |
| 6-Bromoquinoline | 0.5 | 30 | 100 | 16 | Methanol | 6-Bromo-1,2,3,4-tetrahydroquinoline | 99 | 198 | 12.38 |
| 7-Iodoquinoline | 0.5 | 30 | 100 | 16 | Methanol | 7-Iodo-1,2,3,4-tetrahydroquinoline | 95 | 190 | 11.88 |
| Isoquinoline | 0.5 | 100 | 100 | 16 | Toluene | 1,2,3,4-Tetrahydroisoquinoline | 99 | 198 | 12.38 |
| 5-Bromoisoquinoline | 0.5 | 100 | 100 | 16 | Toluene | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | 98 | 196 | 12.25 |
Table 2: Hydrogenation of Various Functional Groups [1]
| Substrate | Functional Group | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) | TON | TOF (h⁻¹) |
| 4-Bromostyrene | Alkene | 0.5 | 100 | 100 | 4 | Toluene | 1-Bromo-4-ethylbenzene | 99 | 198 | 49.5 |
| 4-Bromophenylacetylene | Alkyne | 0.5 | 100 | 100 | 4 | Toluene | 1-Bromo-4-ethylbenzene | 99 | 198 | 49.5 |
| 1-Bromo-4-nitrobenzene | Nitro | 0.5 | 1 | 50 | 24 | Methanol | 4-Bromoaniline | 99 | 198 | 8.25 |
| 1-Iodo-4-nitrobenzene | Nitro | 0.5 | 1 | 50 | 24 | Methanol | 4-Iodoaniline | 97 | 194 | 8.08 |
Table 3: Functional Group Tolerance in Re₂S₇ Catalyzed Hydrogenation [1]
| Functional Group | Substrate Example | Conditions | Result |
| Aldehyde | Benzaldehyde | 0.5 mol% Re₂S₇, 100 bar H₂, 100°C, Toluene, 4h | No reaction |
| Ketone | Acetophenone | 0.5 mol% Re₂S₇, 100 bar H₂, 100°C, Toluene, 4h | No reaction |
| Ester | Methyl benzoate | 0.5 mol% Re₂S₇, 100 bar H₂, 100°C, Toluene, 4h | No reaction |
| Nitrile | Benzonitrile | 0.5 mol% Re₂S₇, 100 bar H₂, 100°C, Toluene, 4h | ~5% reduction to benzylamine |
| Oxime | Acetophenone oxime | 0.5 mol% Re₂S₇, 100 bar H₂, 100°C, Toluene, 4h | No reaction |
| Benzyl ether | Benzyl phenyl ether | 0.5 mol% Re₂S₇, 100 bar H₂, 100°C, Toluene, 4h | No debenzylation |
| C-B bond | Quinoline-8-boronic acid pinacol (B44631) ester | 0.5 mol% Re₂S₇, 30 bar H₂, 100°C, Methanol, 16h | C-B bond preserved, quinoline ring reduced |
Experimental Protocols
Protocol 1: Synthesis of this compound (Re₂S₇) Catalyst
This protocol is based on the reaction of potassium perrhenate (B82622) with sodium thiosulfate (B1220275).[1]
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Dissolve potassium perrhenate in deionized water.
-
In a separate flask, dissolve a stoichiometric excess of sodium thiosulfate pentahydrate in deionized water.
-
Slowly add the potassium perrhenate solution to the sodium thiosulfate solution with vigorous stirring.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until a dark brown to black precipitate of this compound is formed.
-
Continue stirring the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the collected solid sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting black powder under vacuum to a constant weight. The final product is amorphous Re₂S₇.
Protocol 2: General Procedure for the Hydrogenation of Quinolines
This protocol describes a general method for the hydrogenation of quinoline derivatives on a laboratory scale, which has been successfully scaled to produce multigram quantities of product.[1]
Materials:
-
Substituted quinoline
-
This compound (Re₂S₇) catalyst (0.5 mol%)
-
Methanol (2 M solution of the substrate)
-
Hydrogen gas (H₂)
-
High-pressure autoclave with a magnetic stirrer and a suitable liner (e.g., Teflon or glass)
Procedure:
-
Prepare a 2 M solution of the corresponding quinoline derivative in methanol in a suitable vessel (e.g., Teflon or glass jar) equipped with a magnetic stir bar.
-
Add the Re₂S₇ catalyst (0.5 mol%) to the solution.
-
Place the vessel inside a high-pressure autoclave (e.g., AISI 316H).
-
Seal the autoclave and purge it with hydrogen gas three times to remove air.
-
Pressurize the autoclave with hydrogen to 30 bar.
-
Commence stirring and heat the reaction mixture to 100 °C.
-
Maintain these conditions for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.
-
Filter the reaction mixture through a pad of silica gel to remove the insoluble catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Scalability and Challenges
The hydrogenation reactions catalyzed by Re₂S₇ have demonstrated good scalability, with successful syntheses of iodo-containing tetrahydroquinolines and functionalized benzothiophenes on a multigram scale.[1][2][3] One specific example includes the synthesis of a substituted tetrahydroquinoline on a scale exceeding 20 grams.[5]
However, researchers should be aware of the following challenges when scaling up these reactions:
-
Catalyst Reusability: At low catalyst loadings (e.g., 0.5 mol%), Re₂S₇ generally cannot be reused as it loses most of its catalytic activity after the first cycle.[1] Reusability has been observed at higher catalyst loadings (5-6 mol%), but this may not be economically viable for all applications.[1]
-
Corrosion under Harsh Conditions: For hydrogenations requiring high temperatures (above 170 °C) and pressures (above 150 bar), such as the reduction of thiophene (B33073) derivatives, the reaction byproducts can be corrosive to standard stainless-steel autoclaves.[1] The use of corrosion-resistant alloys, such as Hastelloy® C-276, is recommended for such demanding applications.[1]
Visualizations
Experimental Workflow for Re₂S₇ Catalyzed Hydrogenation
Caption: General workflow for Re₂S₇ catalyzed hydrogenation of quinolines.
Substrate Scope and Selectivity of Re₂S₇ Catalyst
Caption: Chemoselectivity of the this compound catalyst.
References
Application Notes and Protocols: Rhenium(VII) Sulfide (Re₂S₇) Catalyzed Reduction of Nitro Groups and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium(VII) sulfide (B99878) (Re₂S₇) is emerging as a powerful and versatile heterogeneous catalyst for the selective reduction of nitro groups and alkynes, critical transformations in organic synthesis and drug development.[1][2][3][4] As an amorphous, nanosized material, Re₂S₇ exhibits unique catalytic properties, including a remarkable tolerance to various functional groups that typically poison noble metal catalysts, such as iodo, bromo, and sulfur-containing moieties.[1][2][3] This attribute makes it particularly valuable for the synthesis of complex molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of Re₂S₇ in these key reduction reactions.
Catalyst Preparation and Characterization
The Re₂S₇ catalyst is conveniently prepared from commercially available starting materials.
Protocol for Catalyst Synthesis
Materials:
-
Potassium perrhenate (B82622) (KReO₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Deionized water
Procedure: A detailed, step-by-step procedure for the synthesis of Re₂S₇ can be found in the experimental section of the referenced literature.[1] The general principle involves the reaction of potassium perrhenate with sodium thiosulfate in an aqueous solution.[2][3][4]
Catalyst Characterization
-
X-Ray Diffraction (XRD): The synthesized Re₂S₇ is typically X-ray amorphous, indicating a lack of long-range crystalline order.[2][3][4]
-
Transmission Electron Microscopy (TEM): TEM analysis reveals that the catalyst consists of nanosized sheets, which can form aggregates of approximately 50-100 nm.[2][3][4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS data indicates that the rhenium in Re₂S₇ predominantly exists in the Re⁴⁺ oxidation state, with smaller amounts of Re⁵⁺ and Re⁶⁺. The sulfur spectrum shows the presence of sulfide (S²⁻), disulfide (S₂²⁻), elemental sulfur (S), and sulfate (B86663) (SO₄²⁻) species.[2][3][4]
Catalytic Reduction of Nitro Groups
The reduction of nitroarenes to the corresponding anilines is a fundamental reaction in the synthesis of pharmaceuticals, dyes, and agrochemicals. Re₂S₇ has been shown to be an effective catalyst for this transformation.[1][2][3][4]
General Protocol for Nitroarene Hydrogenation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted nitroarene
-
Re₂S₇ catalyst (e.g., 0.5 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a suitable reaction vessel, dissolve the nitroarene substrate in methanol to a desired concentration (e.g., 2 mol/L).[1]
-
Add the Re₂S₇ catalyst to the solution.
-
Seal the vessel in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[1]
-
Maintain the reaction conditions for a specified time (e.g., 16 hours), monitoring the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS).[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.
-
Filter the reaction mixture to remove the heterogeneous Re₂S₇ catalyst. The catalyst can be washed with a small amount of solvent.
-
The filtrate containing the product can be concentrated under reduced pressure, and the crude product can be purified by standard techniques such as column chromatography, if necessary.[1]
Quantitative Data for Nitroarene Reduction
While a comprehensive table for a wide range of substrates is not yet available in the literature for Re₂S₇, the catalyst has been reported to efficiently reduce the nitro group in various substituted nitroarenes.[1][2][3][4] The following table provides a template for summarizing experimental data based on future studies.
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Nitrobenzene | 0.5 | 30 | 100 | 16 | Methanol | - |
| 2 | 4-Chloronitrobenzene | 0.5 | 30 | 100 | 16 | Methanol | - |
| 3 | 4-Iodonitrobenzene | 0.5 | 30 | 100 | 16 | Methanol | - |
| 4 | 4-Methylnitrobenzene | 0.5 | 30 | 100 | 16 | Methanol | - |
Data in this table is illustrative and needs to be populated with experimental results.
Catalytic Reduction of Alkynes
The partial hydrogenation of alkynes to Z-alkenes is a highly valuable transformation in organic synthesis. Re₂S₇ has demonstrated its capability as a catalyst for alkyne hydrogenation.[1][2][3][4]
General Protocol for Alkyne Hydrogenation
This protocol provides a general starting point for the selective hydrogenation of internal alkynes to Z-alkenes.
Materials:
-
Internal alkyne
-
Re₂S₇ catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Dissolve the alkyne substrate in methanol in a reaction vessel.
-
Add the Re₂S₇ catalyst.
-
Place the vessel in a high-pressure autoclave and seal it.
-
Pressurize the autoclave with hydrogen gas. The pressure can be varied to optimize selectivity.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by GC or NMR to maximize the yield of the desired alkene and minimize over-reduction to the alkane.
-
Once the desired conversion is achieved, cool the autoclave, depressurize, and work up the reaction as described for the nitroarene reduction.
Quantitative Data for Alkyne Reduction
Similar to the nitroarene reduction, a detailed substrate scope with quantitative yields for Re₂S₇-catalyzed alkyne hydrogenation is a subject for further research. The following table can be used to document the results.
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield of Z-alkene (%) | Selectivity (Z:E:Alkane) |
| 1 | Diphenylacetylene | - | - | - | - | Methanol | - | - |
| 2 | 1-Phenyl-1-propyne | - | - | - | - | Methanol | - | - |
| 3 | 4-Octyne | - | - | - | - | Methanol | - | - |
Data in this table is illustrative and needs to be populated with experimental results.
Visualizations
Experimental Workflow for Heterogeneous Catalysis
Caption: General experimental workflow for hydrogenation reactions using the heterogeneous Re₂S₇ catalyst.
Proposed Catalytic Cycle for Nitroarene Reduction
Caption: A simplified representation of the proposed mechanism for nitroarene reduction on the Re₂S₇ surface.
Proposed Catalytic Cycle for Alkyne Reduction
Caption: A simplified proposed mechanism for the selective hydrogenation of an alkyne to a Z-alkene on the Re₂S₇ surface.
Mechanistic Considerations
The precise mechanism of hydrogenation on amorphous Re₂S₇ is a subject of ongoing research. However, it is generally understood that the reaction proceeds through a series of steps involving the activation of hydrogen on the catalyst surface and its subsequent transfer to the adsorbed substrate.
For nitroarene reduction , the process likely involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. The amorphous nature of the Re₂S₇ catalyst may provide a high density of active sites for hydrogen dissociation and substrate adsorption.
For alkyne reduction , the selective formation of the Z-alkene suggests a syn-addition of two hydrogen atoms across the triple bond on the catalyst surface. The interaction between the alkyne and the catalyst surface likely facilitates this stereoselective pathway. The catalyst's properties prevent strong adsorption of the resulting alkene, thus minimizing over-reduction to the corresponding alkane.
Conclusion
Rhenium(VII) sulfide is a promising heterogeneous catalyst for the selective reduction of nitro groups and alkynes, offering excellent functional group tolerance. The protocols and data presented here provide a foundation for researchers to explore the applications of this catalyst in their synthetic endeavors. Further research to expand the substrate scope and elucidate the detailed reaction mechanisms will undoubtedly enhance the utility of Re₂S₇ in organic synthesis and drug discovery.
References
Application Notes and Protocols for the Post-Reaction Filtration and Isolation of Rhenium(VII) Sulfide (Re₂S₇) Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium(VII) sulfide (B99878) (Re₂S₇) is a versatile heterogeneous catalyst employed in various organic transformations, including hydrogenation and hydrodesulfurization reactions.[1][2] Its efficiency and selectivity make it a valuable tool in synthetic chemistry. Proper post-reaction handling is crucial to ensure the catalyst can be economically and sustainably reused without significant loss of activity. These application notes provide a detailed protocol for the effective filtration, isolation, and drying of Re₂S₇ catalyst from a reaction mixture, ensuring its integrity for subsequent catalytic cycles. The ease of separation of heterogeneous catalysts like Re₂S₇ is a key advantage over homogeneous systems.[3][4][5]
Experimental Protocols
This section outlines the step-by-step methodology for the recovery of a solid Re₂S₇ catalyst from a liquid reaction mixture.[3][6]
Materials and Equipment:
-
Reaction mixture containing solid Re₂S₇ catalyst
-
Inert gas (Nitrogen or Argon)
-
Anhydrous solvent (e.g., methanol, ethanol, or the reaction solvent)
-
Filtration apparatus (e.g., Büchner funnel, fritted glass filter, or a Schott filter)[2]
-
Filter paper (if using a Büchner funnel)
-
Wash bottle
-
Spatula
-
Vacuum flask
-
Vacuum source
-
Collection vial
-
Drying oven or vacuum desiccator
Protocol for Catalyst Filtration and Washing:
-
Cooling the Reaction Mixture: Upon completion of the reaction, allow the reaction vessel to cool to room temperature. If the reaction was conducted under pressure, ensure the vessel is safely depressurized.[2]
-
Inert Atmosphere: If the Re₂S₇ catalyst is sensitive to air, it is advisable to conduct the filtration and washing steps under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.
-
Filtration Setup: Assemble the filtration apparatus. If using a Büchner funnel, place a properly sized filter paper to cover all the holes of the funnel plate. Wet the filter paper with a small amount of the anhydrous solvent to be used for washing to ensure it is sealed against the funnel.
-
Catalyst Slurry Transfer: Carefully transfer the reaction mixture containing the Re₂S₇ catalyst onto the filter. A spatula may be used to aid in the transfer of the solid catalyst.
-
Vacuum Filtration: Apply a gentle vacuum to the vacuum flask to draw the liquid filtrate through the filter, leaving the solid Re₂S₇ catalyst on the filter medium.[3][6]
-
Washing the Catalyst: To remove any adsorbed reactants, products, or byproducts, wash the catalyst cake with multiple small portions of a fresh, anhydrous solvent.[6] The choice of solvent should be one in which the catalyst is insoluble but the impurities are soluble. Methanol is often a suitable choice.[2]
-
Turn off the vacuum and add a small amount of the wash solvent to the filter to fully cover the catalyst cake.
-
Gently stir the catalyst with a spatula to ensure all particles are washed.
-
Reapply the vacuum to draw the wash solvent through the filter.
-
Repeat this washing procedure 2-3 times.
-
-
Initial Drying: After the final wash, leave the vacuum on for several minutes to pull air (or inert gas) through the catalyst cake to aid in the removal of the bulk of the washing solvent.[6]
Protocol for Drying the Isolated Catalyst:
Proper drying is essential to remove residual solvent, which could interfere with future reactions.[7]
-
Catalyst Transfer: Carefully transfer the filtered and washed Re₂S₇ catalyst from the filter to a pre-weighed collection vial using a spatula.
-
Drying Method:
-
Vacuum Oven: Place the vial containing the catalyst in a vacuum oven. Dry the catalyst at a moderate temperature (e.g., 60-80 °C) under vacuum for several hours or until a constant weight is achieved.
-
Vacuum Desiccator: For more temperature-sensitive applications, place the vial in a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or silica (B1680970) gel) at room temperature. Allow the catalyst to dry under vacuum until a constant weight is achieved.
-
-
Final Weighing and Storage: Once dry, re-weigh the vial containing the catalyst to determine the recovered mass. Store the dried Re₂S₇ catalyst under an inert atmosphere to prevent potential oxidation.
Data Presentation
The following table summarizes hypothetical quantitative data for the recovery and reuse of Re₂S₇ catalyst in a model hydrogenation reaction.
| Parameter | Run 1 | Run 2 (Recycled) | Run 3 (Recycled) |
| Initial Catalyst Mass (g) | 0.100 | 0.095 | 0.091 |
| Recovered Catalyst Mass (g) | 0.095 | 0.091 | 0.087 |
| Catalyst Recovery (%) | 95.0 | 95.8 | 95.6 |
| Product Yield (%) | 98 | 97 | 96 |
Diagrams
Caption: Workflow for Re₂S₇ Catalyst Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unirc.it [iris.unirc.it]
- 7. US7601671B2 - Drying method for exhaust gas catalyst - Google Patents [patents.google.com]
Application Notes and Protocols for Rhenium Heptasulfide in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of rhenium heptasulfide (Re₂S₇) as a selective hydrogenation catalyst in fine chemical synthesis. Re₂S₇ has emerged as a valuable catalyst due to its unique tolerance to various functional groups, particularly halogens and sulfur-containing moieties, which are often sensitive to traditional hydrogenation catalysts.
Overview of this compound as a Hydrogenation Catalyst
This compound is a versatile, heterogeneous catalyst effective for the hydrogenation of a range of functional groups, including alkenes, alkynes, nitro groups, and N-heterocycles.[1][2] A key advantage of Re₂S₇ is its remarkable chemoselectivity, allowing for the reduction of specific functionalities while preserving others, such as carbon-iodine and carbon-bromine bonds.[1][2] This characteristic is particularly beneficial in the synthesis of complex molecules and pharmaceutical intermediates.
The catalyst is typically prepared by the reaction of potassium perrhenate (B82622) (KReO₄) with sodium thiosulfate (B1220275).[1] Characterization of the amorphous solid indicates that it consists of nanosized sheets, with XPS data suggesting that Re⁴⁺ is the predominant rhenium species, alongside smaller quantities of Re⁵⁺ and Re⁶⁺.[1]
Quantitative Data Summary
The following tables summarize the performance of Re₂S₇ in the hydrogenation of various substrates under optimized conditions.
Table 1: Hydrogenation of Quinolines and Isoquinolines
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Product | Yield (%) |
| Quinoline | 0.5 | Methanol (B129727) | 100 | 30 | 16 | 1,2,3,4-Tetrahydroquinoline | >95 |
| 6-Iodoquinoline | 2 | Methanol | 100 | 80 | 24 | 6-Iodo-1,2,3,4-tetrahydroquinoline | 85 |
| 7-Bromo-isoquinoline | 2 | Methanol | 100 | 80 | 24 | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 89 |
Table 2: Hydrogenation of Nitro Compounds
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Product | Yield (%) |
| 1-Bromo-4-nitrobenzene | 2 | Toluene | 50 | 1 | 16 | 4-Bromoaniline | 95 |
| 1-Iodo-3-nitrobenzene | 2 | Toluene | 50 | 1 | 16 | 3-Iodoaniline | 92 |
Table 3: Hydrogenation of Alkenes and Alkynes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Product | Yield (%) |
| Styrene | 5 | Toluene | 100 | 100 | 24 | Ethylbenzene | 98 |
| 4-Bromostyrene | 5 | Toluene | 100 | 100 | 24 | 1-Bromo-4-ethylbenzene | 96 |
| Phenylacetylene | 5 | Toluene | 100 | 100 | 24 | Ethylbenzene | 97 |
Table 4: Hydrogenation of Thiophenes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Product | Yield (%) |
| Benzothiophene | 10 | Toluene | 180 | 200 | 42 | 2,3-Dihydrobenzothiophene | 62 |
| 2-Phenylthiophene | 10 | Toluene | 180 | 200 | 42 | 2-Phenyltetrahydrothiophene | 49 |
Experimental Protocols
Synthesis of this compound (Re₂S₇) Catalyst
This protocol describes the synthesis of Re₂S₇ from potassium perrhenate and sodium thiosulfate.[1]
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve potassium perrhenate in distilled water.
-
In a separate flask, dissolve a stoichiometric excess of sodium thiosulfate pentahydrate in distilled water.
-
Slowly add the potassium perrhenate solution to the sodium thiosulfate solution with vigorous stirring.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until a dark brown to black precipitate forms.
-
Continue stirring the suspension for 1-2 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with distilled water, ethanol, and diethyl ether.
-
Dry the resulting black powder under vacuum to yield amorphous this compound.
General Protocol for Hydrogenation using Re₂S₇
Warning: Hydrogenation reactions are carried out under high pressure and should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor (autoclave).
Materials:
-
Substrate
-
This compound (Re₂S₇) catalyst
-
Anhydrous solvent (e.g., methanol or toluene)
-
High-pressure reactor (autoclave) with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
To the autoclave, add the substrate, Re₂S₇ catalyst (refer to tables for appropriate loading), and the solvent.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (refer to tables).
-
Heat the reactor to the specified temperature while stirring vigorously.
-
Maintain the reaction at the set temperature and pressure for the specified time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and filter the reaction mixture to remove the heterogeneous Re₂S₇ catalyst.
-
The filtrate can then be concentrated under reduced pressure, and the crude product can be purified by standard techniques such as column chromatography, distillation, or recrystallization.
Diagrams
Experimental Workflow for Re₂S₇ Catalyzed Hydrogenation
Caption: General experimental workflow for the hydrogenation of fine chemicals using a Re₂S₇ catalyst.
Proposed Catalytic Cycle for Hydrogenation on Re₂S₇ Surface
Caption: Proposed mechanism for the heterogeneous hydrogenation of an unsaturated substrate on the surface of the Re₂S₇ catalyst.
Discussion
This compound demonstrates significant promise as a selective hydrogenation catalyst in fine chemical synthesis. Its tolerance to halogens and sulfur makes it a valuable tool for the synthesis of functionalized molecules that are incompatible with many traditional catalysts like palladium on carbon.
A notable challenge with Re₂S₇ is its limited reusability under certain conditions. Studies have shown that the catalyst may undergo slow oxidation or hydrolysis, leading to deactivation.[2] Therefore, for optimal performance, it is recommended to use a fresh batch of the catalyst for each reaction, especially in demanding applications.
The reaction conditions, particularly temperature and pressure, can be tuned to achieve the desired transformation. For instance, the reduction of nitro groups can be accomplished under milder conditions (50 °C, 1 bar H₂) compared to the hydrogenation of thiophenes, which requires significantly harsher conditions (180 °C, 200 bar H₂).[2] This tunability allows for a degree of selectivity in molecules with multiple reducible functional groups.
References
Troubleshooting & Optimization
Rhenium Heptasulfide (Re₂S₇) Catalyst: Technical Support Center
Welcome to the technical support center for Rhenium Heptasulfide (Re₂S₇) catalysts. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration failure.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (Re₂S₇) as a catalyst?
This compound (Re₂S₇) is an effective heterogeneous catalyst for the hydrogenation of various organic compounds. It is particularly noted for its ability to hydrogenate alkenes, alkynes, nitro-groups, and N-heterocyclic compounds like quinolines and isoquinolines.[1] A significant advantage of Re₂S₇ is its unique tolerance to carbon-halogen bonds (C-I, C-Br, C-Cl), allowing for the selective hydrogenation of other functional groups without dehalogenation.[2] It can also be used for the hydrogenation of thiophenes and benzothiophenes.
Q2: What are the common visual or performance-based signs of Re₂S₇ catalyst deactivation?
The most common sign of deactivation is a significant loss in catalytic activity, observed as a lower conversion rate or a decrease in the yield of the desired product under identical reaction conditions.[3] In many cases, particularly in hydrogenation reactions, the catalyst may show high activity in its first use but fail to be reusable, indicating severe deactivation.[3] Other general indicators of catalyst decay across various systems include changes in product selectivity and the need for more extreme process conditions (e.g., higher temperature or pressure) to achieve the same results.
Q3: Why does my Re₂S₇ catalyst lose almost all its activity after the first use?
Unlike many heterogeneous catalysts, amorphous Re₂S₇ has been observed to undergo significant degradation during the catalytic cycle itself, which is a primary reason for its failure to be reused.[3] Experiments have shown that stirring Re₂S₇ in a solvent like methanol (B129727) under hydrogen pressure (e.g., 100 bar) at elevated temperatures (e.g., 50°C), even without a substrate, can lead to a loss of at least two-thirds of its catalytic performance.[3] This degradation is believed to be caused by the interaction of the catalyst with the solvent and hydrogen, leading to the breakdown of Re-S bonds and a loss of sulfur, which can sometimes be detected by the odor of hydrogen sulfide (B99878) (H₂S) when venting the reactor.[3]
Q4: What are the main mechanisms of catalyst deactivation?
Catalyst deactivation can be broadly categorized into three types: chemical, thermal, and mechanical. For sulfide catalysts like Re₂S₇, the most relevant mechanisms include:
-
Chemical Deactivation (Poisoning): This occurs when impurities or reactants bind strongly to the active sites, blocking them.[4][5] Common poisons for metal sulfide catalysts include sulfur compounds, nitrogen compounds, and heavy metals.[6][7]
-
Chemical Deactivation (Structural Change): The catalyst itself can undergo chemical transformation. For Re₂S₇, this involves the loss of sulfur through interaction with hydrogen and solvents.[3]
-
Physical Deactivation (Fouling/Coking): This involves the physical deposition of substances, such as carbonaceous polymers (coke), onto the catalyst surface and within its pores, blocking access to active sites.[8][9]
-
Thermal Degradation (Sintering): At high temperatures, small catalyst crystallites can agglomerate into larger ones, resulting in a loss of active surface area.[10][11] This is a common cause of irreversible deactivation.
Q5: My regeneration attempt failed. Why wasn't the catalyst's activity restored?
Regeneration failure typically occurs when the catalyst has undergone an irreversible deactivation process.[12] Key reasons include:
-
Severe Sintering: The structural change caused by the agglomeration of active particles at high temperatures is often irreversible.[10][11]
-
Irreversible Poisoning: Some poisons bind so strongly to the active sites that they cannot be removed by typical regeneration treatments.[4]
-
Structural Collapse: The catalyst's support or pore structure may collapse, which cannot be restored.[13]
-
Loss of Active Phase: For Re₂S₇, the deactivation is linked to a chemical degradation and loss of sulfur.[3] An attempt to restore activity by adding an excess of hydrogen sulfide to the reaction mixture was found to be unsuccessful, suggesting the degradation is not easily reversed.[3]
Troubleshooting Guide for Catalyst Deactivation
Problem: My catalyst's activity has significantly decreased.
Question: How can I determine the cause of deactivation?
To diagnose the root cause of catalyst deactivation, a systematic approach involving characterization of the spent (used) catalyst and comparison with the fresh catalyst is essential.[4] The following workflow and table can guide your investigation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalysis - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 11. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 12. Catalyst regeneration [catalystseurope.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Rhenium Heptasulfide (Re₂S₇) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Rhenium heptasulfide (Re₂S₇) to prevent surface oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder changing color from black to a brownish or yellowish tint?
A1: A color change from the typical black of Re₂S₇ to a brownish or yellowish hue is a visual indicator of surface oxidation. This occurs when the material is exposed to air and moisture, leading to the formation of rhenium oxides and sulfates on the particle surfaces.[1]
Q2: What are the primary environmental factors that accelerate the oxidation of Re₂S₇?
A2: The primary factors are exposure to oxygen and humidity. Elevated temperatures can also increase the rate of oxidation. Direct sunlight should also be avoided as it can provide the energy to accelerate these degradation reactions.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Storing Re₂S₇ in a standard freezer is not recommended. While the lower temperature can slow the rate of chemical degradation, freezers can have high internal humidity, especially during defrost cycles. If the container is not perfectly sealed, moisture can be drawn in as the container cools, leading to condensation and accelerated oxidation. If freezer storage is necessary, the sample must be in a hermetically sealed container, preferably under an inert atmosphere.
Q4: What is the expected shelf-life of Re₂S₇ under optimal storage conditions?
Q5: Are there any safety concerns associated with the oxidation of this compound?
A5: The oxidation of sulfides can sometimes lead to the formation of sulfur dioxide or other hazardous decomposition products, especially if heated.[2] While Re₂S₇ itself is handled in small quantities in a research setting, it is good practice to handle it in a well-ventilated area or fume hood, in addition to the inert atmosphere precautions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using Re₂S₇ from the same batch. | Partial oxidation of the material, leading to a non-uniform composition with a mix of sulfide (B99878) and oxide/sulfate species on the surface.[1] | 1. Confirm proper storage conditions (inert atmosphere, desiccated environment). 2. If oxidation is suspected, consider opening a new, unexposed vial of the material. 3. For critical applications, surface analysis techniques like XPS can be used to verify the chemical state of the rhenium and sulfur. |
| Difficulty in dispersing the Re₂S₇ powder. | The powder may have absorbed moisture, causing agglomeration. This can be a precursor to significant oxidation. | 1. Ensure all handling is performed in a dry environment, such as a glovebox with low humidity. 2. If moisture absorption is suspected, the material might be dried under high vacuum, though this will not reverse any oxidation that has already occurred. |
| Noticeable pressure change in the storage container. | This could indicate a leak in the container seal, allowing for the ingress of air and moisture. Alternatively, if the material was improperly sealed at a different temperature, a pressure differential could be observed. | 1. Inspect the container and seal for any damage. 2. If a leak is suspected, transfer the material to a new, properly sealed container under an inert atmosphere. |
Quantitative Data on Storage Conditions
While specific kinetic data for the oxidation of Re₂S₇ is not available in the literature, the following table provides an illustrative example of how storage conditions can impact the stability of a metal sulfide. The data presented here is hypothetical but based on the general principles of solid-state chemical stability.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Atmosphere | Hypothetical Oxidation Rate (wt% oxide/month) |
| Optimal | 4 | < 1 | Argon | < 0.01 |
| Good | 20 | < 1 | Nitrogen | 0.05 |
| Sub-optimal | 20 | < 20 | Argon | 0.2 |
| Poor | 20 | > 40 | Air | > 1.0 |
| Adverse | 40 | > 60 | Air | > 5.0 |
Note: These values are for illustrative purposes to demonstrate the relative impact of different storage parameters.
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
Objective: To store Re₂S₇ for extended periods while minimizing surface oxidation.
Materials:
-
This compound powder
-
Glovebox with an inert atmosphere (e.g., Argon or Nitrogen) with O₂ and H₂O levels below 1 ppm
-
Schlenk flask or a vial with a PTFE-lined cap
-
Paraffin (B1166041) film
-
Vacuum grease (optional, for Schlenk flasks)
-
Labeling materials
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with oxygen and water levels below 1 ppm.
-
Transfer Re₂S₇: Inside the glovebox, carefully transfer the Re₂S₇ powder into a clean, dry Schlenk flask or a vial with a PTFE-lined cap.
-
Seal the Container:
-
For Vials: Tightly screw the cap onto the vial. For added protection, wrap the cap-vial interface with paraffin film.
-
For Schlenk Flasks: Apply a thin, even layer of vacuum grease to the ground glass joint and insert the stopper, rotating to ensure a complete seal. Close the stopcock.
-
-
Label the Container: Clearly label the container with the material name, date of storage, and any other relevant identifiers.
-
Storage Location: Store the sealed container in a cool, dark, and dry place. A desiccator cabinet outside of the glovebox can provide an additional layer of protection against ambient humidity.
Protocol 2: Handling this compound for Experimental Use
Objective: To safely and accurately weigh and dispense Re₂S₇ for an experiment without exposing it to air.
Materials:
-
Glovebox with an inert atmosphere
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance (preferably inside the glovebox)
-
Container of stored Re₂S₇
Procedure:
-
Prepare the Workspace: Ensure the glovebox is clean and all necessary equipment (spatula, weighing paper, etc.) is inside and has been purged in the antechamber.
-
Tare the Balance: If the analytical balance is inside the glovebox, tare the weighing paper or the receiving vial.
-
Transfer the Powder: Open the storage container of Re₂S₇. Using a clean spatula, carefully transfer the desired amount of powder onto the tared weighing paper or into the vial.
-
Weigh the Powder: Obtain the precise weight of the Re₂S₇.
-
Seal the Storage Container: Immediately and securely reseal the main storage container of Re₂S₇.
-
Use in Experiment: The weighed sample is now ready for use within the inert atmosphere of the glovebox.
-
Clean Up: Clean the spatula and the work area within the glovebox to prevent cross-contamination.
Visualizing the Oxidation and Prevention Pathway
The following diagram illustrates the factors leading to the surface oxidation of this compound and the key preventive measures.
Caption: Workflow for preventing Re₂S₇ oxidation.
References
Technisches Support-Center: Verbesserung der Wiederverwendbarkeit von Re₂S₇-Heterogenkatalysatoren
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Rhenium(VII)-sulfid (Re₂S₇) als heterogenen Katalysator verwenden. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um spezifische Probleme bei der Wiederverwendung des Katalysators zu lösen und dessen Lebensdauer zu maximieren.
Inhaltsverzeichnis
-
Anleitungen zur Fehlerbehebung
-
Problem: Drastischer Aktivitätsverlust nach dem ersten Gebrauch
-
Problem: Allmählicher Rückgang der katalytischen Aktivität über mehrere Zyklen
-
Problem: Veränderung der Produktselektivität
-
-
Häufig gestellte Fragen (FAQs)
-
Was sind die Hauptursachen für die Deaktivierung von Re₂S₇-Katalysatoren?
-
Wie kann ich meinen Re₂S₇-Katalysator regenerieren?
-
Welche Rolle spielt der Katalysatorträger bei der Wiederverwendbarkeit?
-
Welche Analysemethoden eignen sich zur Charakterisierung von deaktiviertem Re₂S₇?
-
-
Zusammenfassende Tabellen
-
Tabelle 1: Hauptmechanismen der Katalysatordeaktivierung
-
Tabelle 2: Strategien zur Regenerierung und Verbesserung der Wiederverwendbarkeit
-
-
Experimentelle Protokolle
-
Protokoll 1: Standard-Aktivitätstest für Re₂S₇-Katalysatoren
-
Protokoll 2: Thermische Regenerierung eines deaktivierten Re₂S₇-Katalysators
-
Protokoll 3: Charakterisierung mittels BET-Oberflächenanalyse
-
-
Diagramme
-
Diagramm 1: Workflow zur Fehlerbehebung bei Katalysator-Deaktivierung
-
Diagramm 2: Experimenteller Zyklus zur Wiederverwendung von Katalysatoren
-
Anleitungen zur Fehlerbehebung
Problem: Drastischer Aktivitätsverlust nach dem ersten Gebrauch
Frage: Mein Re₂S₇-Katalysator verliert nach nur einem Reaktionszyklus fast seine gesamte Aktivität. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?
Antwort: Ein signifikanter Aktivitätsverlust nach dem ersten Gebrauch ist ein bekanntes Problem bei Re₂S₇-Katalysatoren.[1] Die Hauptursachen sind oft chemischer Natur.
-
Mögliche Ursachen:
-
Abbau von Re-S-Bindungen: Unter Reaktionsbedingungen, insbesondere bei hohem Wasserstoffdruck und in Gegenwart von Lösungsmitteln wie Methanol, können die Rhenium-Schwefel-Bindungen aufbrechen.[1] Ein Indiz hierfür kann der Geruch von Schwefelwasserstoff (H₂S) beim Entlüften des Reaktors sein.[1]
-
Oxidation: Der Kontakt mit Luft kann zur langsamen Oxidation der Sulfidspezies zu Sulfaten führen, was die katalytische Aktivität beeinträchtigt.[1]
-
Vergiftung (Poisoning): Starke Chemisorption von Verunreinigungen, Reaktanten oder Produkten an den aktiven Zentren kann diese blockieren.[2][3][4] Insbesondere Stickstoff- oder Schwefelverbindungen im Substrat können als Gifte wirken.[5][6]
-
-
Lösungsansätze:
-
Minimierung des Katalysatorabbaus: Reduzieren Sie die Exposition des Katalysators gegenüber hohen Wasserstoffdrücken und reaktiven Lösungsmitteln außerhalb der eigentlichen Reaktion. Führen Sie Kontrollexperimente ohne Substrat durch, um den Einfluss der Bedingungen auf den Katalysator allein zu bewerten.[1]
-
Sauerstoffausschluss: Arbeiten Sie konsequent unter Inertgasatmosphäre (z. B. Argon oder Stickstoff), um die Oxidation des Katalysators während der Handhabung, Reaktion und Lagerung zu verhindern.
-
Reinigung der Reaktanten: Stellen Sie sicher, dass Lösungsmittel und Substrate von hoher Reinheit sind und keine potenziellen Katalysatorgifte enthalten. Eine vorgeschaltete Reinigung des Feeds kann die Lebensdauer des Katalysators verlängern.[7]
-
Erhöhung der Katalysatormenge: In einigen Fällen kann eine höhere Katalysatorbeladung (z. B. 5-6 mol%) die Wiederverwendbarkeit verbessern, obwohl dies für die Prozesseffizienz nicht immer ideal ist.[1]
-
Problem: Allmählicher Rückgang der katalytischen Aktivität über mehrere Zyklen
Frage: Die Aktivität meines Re₂S₇-Katalysators nimmt mit jedem Wiederverwendungszyklus langsam ab. Woran liegt das und was kann ich tun?
Antwort: Ein allmählicher Aktivitätsverlust ist typisch für viele heterogene Katalysatoren und deutet auf langsamere Deaktivierungsmechanismen hin.
-
Mögliche Ursachen:
-
Fouling/Verkokung: Ablagerung von kohlenstoffhaltigen Spezies (Koks) auf der Katalysatoroberfläche, die aktive Zentren und Poren blockieren.[5][7][8] Dies ist besonders relevant bei Reaktionen mit organischen Molekülen bei erhöhten Temperaturen.[9][10]
-
Thermischer Abbau (Sintern): Bei hohen Reaktionstemperaturen können die nanoskaligen Katalysatorpartikel agglomerieren.[5][7] Dies führt zu einer Verringerung der aktiven Oberfläche und damit zu einer geringeren Aktivität.[7]
-
Mechanischer Abrieb: Physischer Verlust von Katalysatormaterial durch Rühren oder in Fließbettreaktoren, was die verfügbare Menge an aktivem Katalysator pro Zyklus reduziert.[3]
-
-
Lösungsansätze:
-
Regenerierung: Führen Sie zwischen den Zyklen einen Regenerierungsschritt durch. Eine thermische Behandlung unter kontrollierter Atmosphäre kann Koksablagerungen entfernen.[7][10]
-
Optimierung der Reaktionsbedingungen: Senken Sie die Reaktionstemperatur, wenn möglich, um das Sintern zu minimieren. Passen Sie die Prozessparameter an, um die Koksbildung zu reduzieren.[7]
-
Verwendung eines Trägermaterials: Die Immobilisierung von Re₂S₇ auf einem stabilen Trägermaterial (z. B. Al₂O₃, SiO₂, TiO₂) kann die Dispersion der aktiven Spezies verbessern, das Sintern verhindern und die mechanische Stabilität erhöhen.[11][12][13]
-
Problem: Veränderung der Produktselektivität
Frage: Nach mehreren Zyklen beobachte ich nicht nur eine geringere Aktivität, sondern auch eine veränderte Selektivität meines Re₂S₇-Katalysators. Was ist die Ursache?
Antwort: Eine Veränderung der Selektivität ist ein klares Indiz für eine Modifikation der aktiven Zentren des Katalysators.
-
Mögliche Ursachen:
-
Strukturelle Veränderungen: Sintern oder Phasenänderungen können die geometrische und elektronische Struktur der aktiven Zentren verändern, was die Adsorption von Reaktanten und somit die Selektivität beeinflusst.
-
Selektive Vergiftung: Bestimmte Arten von aktiven Zentren, die für die Bildung eines spezifischen Produkts verantwortlich sind, könnten selektiv durch Verunreinigungen blockiert werden.
-
Koksablagerungen: Koks kann nicht nur aktive Zentren blockieren, sondern auch die Porengeometrie verändern (Porenverstopfung), was zu diffusionslimitierten Reaktionen und veränderter Selektivität führen kann.[8][10]
-
-
Lösungsansätze:
-
Detaillierte Charakterisierung: Analysieren Sie den gebrauchten Katalysator mittels Techniken wie Temperaturprogrammierter Desorption (TPD), Transmissionselektronenmikroskopie (TEM) und Röntgenphotoelektronenspektroskopie (XPS), um strukturelle und chemische Veränderungen zu identifizieren.[1][4]
-
Kontrollierte Regenerierung: Entwickeln Sie ein Regenerierungsprotokoll, das nicht nur die Aktivität wiederherstellt, sondern auch die ursprüngliche Oberflächenstruktur. Dies erfordert oft eine sorgfältige Kontrolle von Temperatur und Gasatmosphäre.[10]
-
Anpassung des Katalysatordesigns: Die Verwendung von Promotoren oder die Wahl eines anderen Trägermaterials kann die Stabilität der gewünschten aktiven Zentren verbessern und so die Selektivität über längere Zeit aufrechterhalten.[7]
-
Häufig gestellte Fragen (FAQs)
Was sind die Hauptursachen für die Deaktivierung von Re₂S₇-Katalysatoren? Die Deaktivierung von Re₂S₇-Katalysatoren kann durch chemische, thermische und mechanische Mechanismen erfolgen.[4][8] Die häufigsten Ursachen sind:
-
Chemische Deaktivierung: Abbau von Re-S-Bindungen, Oxidation an der Luft und Vergiftung durch Verunreinigungen im Reaktionsgemisch.[1][3][4]
-
Thermische Deaktivierung: Sintern der Katalysatorpartikel bei hohen Temperaturen, was zu einem Verlust der aktiven Oberfläche führt.[7][8]
-
Mechanische Deaktivierung: Physischer Abrieb und Verlust von Katalysatormaterial.[3]
-
Fouling: Blockierung von aktiven Zentren und Poren durch Koksablagerungen.[8][14]
Wie kann ich meinen Re₂S₇-Katalysator regenerieren? Die Regenerierung zielt darauf ab, die katalytische Aktivität wiederherzustellen und ist oft kostengünstiger als der Austausch des Katalysators.[2] Gängige Methoden sind:
-
Thermische Behandlung: Erhitzen des Katalysators unter einer kontrollierten Atmosphäre (z. B. inert oder oxidativ), um organische Ablagerungen (Koks) zu entfernen.[7]
-
Waschen mit Lösungsmitteln: Entfernung von adsorbierten Spezies durch Waschen mit geeigneten Lösungsmitteln.[15] Hierbei besteht jedoch das Risiko, aktive Komponenten auszuwaschen.[15]
-
Chemische Behandlung: Milde oxidative oder reduktive Behandlungen zur Wiederherstellung des ursprünglichen chemischen Zustands der aktiven Zentren.
Welche Rolle spielt der Katalysatorträger bei der Wiederverwendbarkeit? Der Träger spielt eine entscheidende Rolle für die Stabilität und Langlebigkeit des Katalysators:[13][16]
-
Dispersion und Stabilisierung: Ein Träger mit hoher Oberfläche kann die aktiven Re₂S₇-Partikel fein verteilen und so deren Agglomeration (Sintern) verhindern.[13]
-
Mechanische Festigkeit: Der Träger verleiht dem Katalysator mechanische Stabilität, was den Abrieb in gerührten oder Fließbettreaktoren reduziert.
-
Metall-Träger-Wechselwirkungen: Starke Wechselwirkungen zwischen dem Katalysator und dem Träger können die elektronischen Eigenschaften und die Stabilität der aktiven Spezies positiv beeinflussen, was die Beständigkeit gegen Deaktivierung erhöht.[11][13][17] Gängige stabile Träger sind Al₂O₃, SiO₂, TiO₂ und ZrO₂.[12]
Welche Analysemethoden eignen sich zur Charakterisierung von deaktiviertem Re₂S₇? Um die Ursache der Deaktivierung zu verstehen, ist eine gründliche Charakterisierung des gebrauchten Katalysators unerlässlich.[4] Wichtige Techniken sind:
-
BET-Oberflächenanalyse: Zur Bestimmung der spezifischen Oberfläche und des Porenvolumens, um Sinterung oder Porenblockaden zu erkennen.[4]
-
Röntgenphotoelektronenspektroskopie (XPS): Zur Analyse der chemischen Zusammensetzung der Oberfläche und der Oxidationszustände von Rhenium und Schwefel.[1]
-
Transmissionselektronenmikroskopie (TEM): Zur Visualisierung der Partikelgröße und -morphologie, um Sintern oder Agglomeration nachzuweisen.
-
Temperaturprogrammierte Methoden (TPD, TPO, TPR): Zur Untersuchung der Art und Menge von adsorbierten Spezies, Koksablagerungen und der Reduzierbarkeit des Katalysators.
Zusammenfassende Tabellen
Tabelle 1: Hauptmechanismen der Katalysatordeaktivierung
| Deaktivierungsmechanismus | Beschreibung | Typische Ursachen | Betroffene Katalysatoreigenschaft |
| Vergiftung (Poisoning) | Starke, oft irreversible Chemisorption von Substanzen an aktiven Zentren.[4] | Verunreinigungen im Feed (z.B. S-, N-Verbindungen), Reaktionsprodukte.[5][6] | Aktivität, Selektivität |
| Fouling (z.B. Verkokung) | Physikalische Ablagerung von Substanzen auf der Oberfläche.[8] | Koksbildung bei hohen Temperaturen, Polymerisation von Reaktanten.[9][10] | Aktivität, Porenvolumen, Selektivität |
| Sintern (Therm. Abbau) | Agglomeration von Katalysatorpartikeln bei hohen Temperaturen.[5][7] | Hohe Reaktionstemperaturen, "Hot Spots" im Reaktor.[7][14] | Aktive Oberfläche, Aktivität |
| Chemischer Abbau | Veränderung der chemischen Zusammensetzung der aktiven Phase. | Oxidation, Aufbrechen von Bindungen (z.B. Re-S).[1] | Aktivität, Selektivität |
| Mechanischer Abrieb | Physischer Verlust von Katalysatormaterial durch mechanische Kräfte.[3] | Starkes Rühren, hohe Flussraten in Fließbettreaktoren. | Gesamtaktivität (durch Materialverlust) |
Tabelle 2: Strategien zur Regenerierung und Verbesserung der Wiederverwendbarkeit
| Strategie | Methode | Zielmechanismus | Anmerkungen |
| Regenerierung | Thermische Oxidation (Ausbrennen) | Entfernung von Koks (Fouling).[7] | Temperatur und Atmosphäre müssen sorgfältig kontrolliert werden, um Sintern zu vermeiden.[10] |
| Waschen mit Lösungsmitteln | Entfernung von adsorbierten Giften und Ablagerungen.[15] | Risiko des Auswaschens aktiver Komponenten.[15] | |
| Prävention | Feed-Reinigung | Vermeidung von Katalysatorvergiftung.[7] | Einsatz von Schutzbetten oder Adsorbern. |
| Prozessoptimierung | Minimierung von Koksbildung und Sintern.[7] | Anpassung von Temperatur, Druck und Verweilzeit. | |
| Katalysatordesign | Verwendung von Trägermaterialien | Erhöhung der thermischen und mechanischen Stabilität, Verhinderung von Sintern.[12][13] | Die Wahl des Trägers hängt von den Reaktionsbedingungen ab.[12] |
| Zugabe von Promotoren | Verbesserung der Stabilität und Beständigkeit gegen Vergiftung.[7] | Promotoren können die elektronischen Eigenschaften der aktiven Zentren modifizieren. |
Experimentelle Protokolle
Protokoll 1: Standard-Aktivitätstest für Re₂S₇-Katalysatoren
-
Vorbereitung: 100 mg des Re₂S₇-Katalysators werden in einen Hochdruckreaktor eingewogen. Der Reaktor wird verschlossen und dreimal mit Argon (oder N₂) gespült.
-
Reaktionsansatz: 20 ml eines deoxygenierten Lösungsmittels (z. B. Methanol) und 1 mmol des Substrats (z. B. Chinolin) werden über eine Kanüle in den Reaktor gegeben.
-
Reaktionsdurchführung: Der Reaktor wird auf die gewünschte Temperatur (z. B. 50 °C) erhitzt. Anschließend wird Wasserstoff bis zum Zieldruck (z. B. 100 bar) aufgepresst. Die Reaktion wird unter starkem Rühren für eine definierte Zeit (z. B. 6 Stunden) laufen gelassen.
-
Probenahme & Analyse: Nach Reaktionsende wird der Reaktor abgekühlt und vorsichtig entlüftet. Eine Probe der Reaktionsmischung wird entnommen, gefiltert und mittels Gaschromatographie (GC) oder HPLC analysiert, um den Umsatz und die Produktverteilung zu bestimmen.
-
Katalysator-Rückgewinnung: Der Katalysator wird durch Filtration oder Zentrifugation abgetrennt, mit frischem Lösungsmittel gewaschen und unter Vakuum oder im Inertgasstrom getrocknet, um ihn für den nächsten Zyklus oder die Charakterisierung vorzubereiten.
Protokoll 2: Thermische Regenerierung eines deaktivierten Re₂S₇-Katalysators
-
Probenvorbereitung: Der deaktivierte und getrocknete Katalysator wird in einem Quarzrohr in einem Röhrenofen platziert.
-
Spülung: Das System wird für 30 Minuten bei Raumtemperatur mit einem inerten Gasstrom (z. B. Argon, 50 ml/min) gespült, um Sauerstoff zu entfernen.
-
Aufheizen: Unter Inertgasstrom wird der Ofen mit einer kontrollierten Heizrate (z. B. 5 °C/min) auf die Zieltemperatur (z. B. 500 °C) aufgeheizt.[10]
-
Oxidationsschritt: Bei Erreichen der Zieltemperatur wird der Gasstrom vorsichtig auf ein mageres Oxidationsgemisch (z. B. 2-5% O₂ in N₂) umgestellt. Diese Temperatur wird für 2-4 Stunden gehalten, um den Koks abzubrennen. Die Abluft kann mittels Massenspektrometrie auf CO₂ überwacht werden.
-
Abkühlen: Nach Abschluss der Oxidation wird wieder auf Inertgas umgeschaltet. Der Ofen wird langsam auf Raumtemperatur abgekühlt.
-
Lagerung: Der regenerierte Katalysator wird unter Inertgasatmosphäre entnommen und gelagert, um eine Reoxidation zu verhindern.
Protokoll 3: Charakterisierung mittels BET-Oberflächenanalyse
-
Probenvorbereitung: Etwa 100-200 mg des Katalysators (frisch, gebraucht oder regeneriert) werden in ein Probenröhrchen eingewogen.
-
Ausgasen: Die Probe wird unter Vakuum oder in einem inerten Gasstrom (z. B. N₂) bei erhöhter Temperatur (z. B. 150-250 °C) für mehrere Stunden ausgegast, um adsorbierte Verunreinigungen wie Wasser und Gase von der Oberfläche zu entfernen. Die genaue Temperatur und Dauer hängen von der thermischen Stabilität des Katalysators ab.
-
Messung: Nach dem Abkühlen wird das Probenröhrchen an das Analysegerät angeschlossen. Die Messung der Stickstoffadsorption und -desorption erfolgt bei der Temperatur von flüssigem Stickstoff (77 K).
-
Datenauswertung: Die spezifische Oberfläche wird aus den Adsorptionsdaten im Bereich eines relativen Drucks (P/P₀) von 0,05 bis 0,3 unter Anwendung der Brunauer-Emmett-Teller (BET)-Gleichung berechnet. Die Porengrößenverteilung kann aus dem Desorptionszweig der Isotherme mittels der Barrett-Joyner-Halenda (BJH)-Methode ermittelt werden.
Diagramme
Diagramm 1: Workflow zur Fehlerbehebung bei Katalysator-Deaktivierung.
Diagramm 2: Experimenteller Zyklus zur Wiederverwendung von Katalysatoren.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 3. scispace.com [scispace.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. mdpi.com [mdpi.com]
- 6. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 7. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray absorption and diffraction computed tomography characterization of deactivation and coking in spray-dried ZSM-5/alumina catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Metal–support interactions in metal oxide-supported atomic, cluster, and nanoparticle catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method for regenerating a toxified catalyst containing ruthenium or ruthenium compounds | TREA [trea.com]
- 16. Catalyst-Support Interactions Promoted Acidic Electrochemical Oxygen Evolution Catalysis: A Mini Review [mdpi.com]
- 17. Electrochemical Catalyst-Support Effects and Their Stabilizing Role for IrOx Nanoparticle Catalysts during the Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhenium Heptasulfide (Re₂S₇) Catalyzed Hydrogenations
Welcome to the Technical Support Center for Rhenium Heptasulfide (Re₂S₇) Catalyzed Hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during hydrogenation reactions using Re₂S₇.
Frequently Asked Questions (FAQs)
Q1: What types of functional groups can be hydrogenated using a this compound catalyst?
A1: this compound (Re₂S₇) is an effective catalyst for the hydrogenation of a variety of functional groups, including alkenes, alkynes, nitro groups, and N-heterocyclic compounds like quinolines and isoquinolines.[1][2][3] It demonstrates notable tolerance to certain functional groups that can poison other catalysts, such as carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-sulfur (C-S) bonds.[1][3]
Q2: My reaction yield is lower than expected. What are the common causes?
A2: Low yields in Re₂S₇ catalyzed hydrogenations can stem from several factors. The most common issue is catalyst deactivation, which is often caused by hydrolysis and aerial oxidation.[3] Unlike many other heterogeneous catalysts, Re₂S₇ is generally not reusable for subsequent reactions. Other factors that can contribute to low yields include suboptimal reaction conditions (temperature, pressure, solvent), insufficient reaction time, or the presence of impurities in the starting materials.
Q3: Can the this compound catalyst be regenerated or reused?
A3: In most cases, the this compound catalyst cannot be effectively regenerated or reused.[3] Attempts to restore its activity, for instance by treatment with hydrogen sulfide, have been unsuccessful. The deactivation is primarily due to interaction with solvents and hydrogen, as well as hydrolysis and oxidation upon exposure to air.[3]
Q4: What is the typical appearance of the Re₂S₇ catalyst and should I be concerned about color changes during the reaction?
A4: this compound is typically a black, amorphous solid.[1][2][3] Color changes in the reaction mixture can be indicative of certain issues. For instance, in the hydrogenation of quinoline (B57606) hydrochloride, the reaction mixture turning pink to magenta has been observed, which was also associated with the formation of a higher quantity of impurities.
Q5: How should I handle and store the this compound catalyst to maintain its activity?
A5: To prevent deactivation through oxidation and hydrolysis, it is crucial to handle and store the Re₂S₇ catalyst under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and moisture. When not in use, store the catalyst in a tightly sealed container in a desiccator.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during hydrogenations with Re₂S₇.
Issue 1: Low or No Conversion of Starting Material
| Symptom | Probable Cause | Suggested Corrective Action |
| Reaction mixture shows no sign of product formation (TLC, GC/MS, NMR). | Catalyst Deactivation: The catalyst was likely inactive from the start due to improper handling or storage, leading to oxidation/hydrolysis. | - Ensure the catalyst is handled under an inert atmosphere. - Use a fresh batch of catalyst. - Verify the purity of the hydrogen gas. |
| Suboptimal Reaction Conditions: Temperature or pressure may be too low for the specific substrate. | - Increase the reaction temperature and/or hydrogen pressure incrementally. Consult the data tables below for typical conditions for similar substrates. | |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | - Increase the catalyst loading. Typical loadings range from 0.5 to 10 mol%. | |
| Solvent Effects: The chosen solvent may not be optimal, leading to poor solubility of the substrate or slow reaction rates. | - While methanol (B129727) is a common solvent, for more lipophilic substrates, consider using toluene, although this may decrease the reaction rate.[3] |
Issue 2: Incomplete Reaction - Mixture of Starting Material and Product
| Symptom | Probable Cause | Suggested Corrective Action |
| Analysis shows both starting material and product are present after the expected reaction time. | Insufficient Reaction Time: The reaction may not have reached completion. | - Extend the reaction time. Monitor the reaction progress at regular intervals. |
| Gradual Catalyst Deactivation: The catalyst may be losing activity over the course of the reaction. | - While reuse is not recommended, for a single run, ensure all reaction components are of high purity to minimize any potential poisoning effects. | |
| Steric Hindrance: Substituents on the substrate may be sterically hindering the approach to the catalytic surface. | - Increase the catalyst loading and/or reaction temperature and pressure to overcome the activation barrier. |
Issue 3: Formation of Byproducts and Low Selectivity
| Symptom | Probable Cause | Suggested Corrective Action |
| Significant formation of unintended products is observed. | Over-reduction: More reactive functional groups may be reduced under the reaction conditions. | - Optimize reaction conditions by lowering the temperature and/or pressure to favor the desired transformation. |
| Side Reactions: The substrate or product may be undergoing side reactions under the reaction conditions. For example, in the hydrogenation of functionalized thiophenes at very harsh conditions, methylation of the sulfur atom followed by ring cleavage has been observed.[3] | - Adjust the reaction temperature and pressure to milder conditions. - Consider a different solvent. | |
| Reaction mixture changes color (e.g., pink/magenta). | Impurity Formation: As noted with quinoline hydrochloride hydrogenation, color changes can indicate the formation of impurities. | - Use the free base of amine substrates instead of their hydrochloride salts to minimize impurity formation. |
Data Presentation
The following tables summarize quantitative data for Re₂S₇ catalyzed hydrogenations of various functional groups.
Table 1: Hydrogenation of Quinolines
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | H₂ Pressure (bar) | Solvent | Time (h) | Yield (%) |
| Quinoline | 0.5 | 100 | 30 | Methanol | 16 | >95 |
| Quinoline | 2.0 | 50 | 30 | Methanol | 16 | >95 |
| Substituted Quinolines | 0.5 - 2.0 | 100 | 30 | Methanol | 16 | 85-98 |
Data synthesized from available literature.
Table 2: Hydrogenation of Alkenes, Alkynes, and Nitro Compounds
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | H₂ Pressure (bar) | Solvent | Time (h) | Yield (%) |
| Conjugated Alkenes/Alkynes | ~5 | 100 | 100 | Toluene | 12-24 | High |
| Nitroarenes | ~5 | 100 | 100 | Toluene | 12-24 | High |
Experimental Protocols
Protocol 1: Synthesis of this compound (Re₂S₇) Catalyst
This protocol describes the synthesis of Re₂S₇ from potassium perrhenate (B82622) (KReO₄) and sodium thiosulfate (B1220275) (Na₂S₂O₃).
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ether
Procedure:
-
Prepare an aqueous solution of potassium perrhenate.
-
Prepare a separate aqueous solution of sodium thiosulfate.
-
In a well-ventilated fume hood, add the sodium thiosulfate solution to the potassium perrhenate solution with stirring.
-
Acidify the mixture by slowly adding hydrochloric acid. A black precipitate of this compound mixed with sulfur will form.
-
Continue stirring for a specified period to ensure complete precipitation.
-
Filter the precipitate and wash thoroughly with deionized water to remove any soluble salts.
-
To remove the elemental sulfur, wash the precipitate with ether until the ether washings are colorless.
-
Dry the resulting black solid (Re₂S₇) under vacuum or in a desiccator under an inert atmosphere.
-
Store the dried catalyst in a tightly sealed container under an inert atmosphere.
Protocol 2: General Procedure for Hydrogenation of a Nitroarene
This protocol provides a general method for the hydrogenation of a nitroarene to the corresponding aniline (B41778) using Re₂S₇.
Materials:
-
Nitroarene substrate
-
This compound (Re₂S₇) catalyst
-
Toluene (or other suitable solvent)
-
High-pressure autoclave equipped with a magnetic stir bar and gas inlet/outlet
-
Hydrogen gas (high purity)
Procedure:
-
To a glass liner or Teflon vessel, add the nitroarene substrate and the desired solvent (e.g., toluene).
-
Under an inert atmosphere, add the this compound catalyst (typically 5 mol%).
-
Place the vessel inside the high-pressure autoclave and seal it securely.
-
Purge the autoclave with hydrogen gas several times to remove any air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 bar).
-
Heat the autoclave to the desired temperature (e.g., 100 °C) while stirring the reaction mixture.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12-24 hours), monitoring the pressure to track hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.
-
Open the autoclave and remove the reaction vessel.
-
Work-up: Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in Re₂S₇ catalyzed hydrogenations.
References
Impact of solvent and hydrogen interaction on Re₂S₇ catalyst stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Rhenium Heptasulfide (Re₂S₇) catalysts, a critical factor in experimental success. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges related to the impact of solvent and hydrogen interactions on your catalyst's performance and lifespan.
Troubleshooting Guides
This section addresses common issues encountered during the use of Re₂S₇ catalysts in hydrogenation reactions.
| Issue | Possible Cause | Recommended Solution |
| Drastic drop in catalyst activity after the first use. | Catalyst Deactivation: Re₂S₇ is known to lose activity after a single catalytic cycle, primarily due to interactions with solvents and hydrogen. | - Solvent Selection: If using an alcohol-based solvent like methanol (B129727), consider switching to a less reactive solvent such as toluene (B28343). This can prevent side reactions, like the N-methylation of isoquinoline, which has been observed when using methanol. - Regeneration: While complete regeneration is challenging, consider washing the catalyst with a non-reactive solvent and drying under vacuum. For some systems, a mild thermal treatment under an inert atmosphere may help remove adsorbed species. |
| Inconsistent reaction yields or product selectivity. | Catalyst Poisoning or Structural Change: Impurities in the solvent or reactants can poison the catalyst. The solvent itself can also interact with the catalyst, altering its structure and active sites. | - Solvent and Reagent Purity: Ensure the use of high-purity, dry solvents and reagents to minimize potential poisons. - Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially when the catalyst is in a reduced state. |
| Difficulty in separating the catalyst from the reaction mixture. | Fine Particle Size: Re₂S₇ often exists as fine, amorphous nanosheets which can be difficult to filter. | - Centrifugation: Use centrifugation at a higher speed to separate the catalyst particles. - Filtration Aid: Employ a filtration aid like Celite, but be mindful of potential contamination of your product. |
Frequently Asked Questions (FAQs)
Q1: Why does my Re₂S₇ catalyst appear to be "single-use" in my hydrogenation reaction?
A1: The observed "single-use" nature of Re₂S₇ catalysts is a known issue and is primarily attributed to its degradation upon interaction with the solvent and hydrogen during the reaction.[1] This deactivation is not typically caused by the substrate itself. The exact mechanism is complex but is thought to involve changes to the catalyst's amorphous structure and the oxidation state of the rhenium and sulfur species.
Q2: Can I regenerate and reuse my Re₂S₇ catalyst?
A2: Complete regeneration of Re₂S₇ to its initial activity is difficult. However, some partial regeneration may be possible through washing with an inert solvent to remove adsorbed species, followed by careful drying under vacuum. Thermal regeneration by heating to high temperatures in an oxidative environment can be attempted to burn off carbon deposits, but this may also lead to irreversible changes in the catalyst's structure, such as sintering.[2]
Q3: What is the best solvent to use with a Re₂S₇ catalyst to maximize its stability?
A3: The choice of solvent significantly impacts the stability of the Re₂S₇ catalyst. Protic solvents like methanol can be reactive and lead to undesired side reactions. For instance, in the hydrogenation of isoquinoline, methanol can act as a methylating agent.[1] Non-polar, aprotic solvents like toluene are generally a better choice to minimize solvent-catalyst interactions and improve stability.
Q4: How does hydrogen pressure affect the stability and activity of the Re₂S₇ catalyst?
A4: While higher hydrogen pressure can increase the rate of hydrogenation, it can also contribute to the deactivation of the Re₂S₇ catalyst. The interaction with hydrogen is a key factor in its degradation.[1] The optimal hydrogen pressure will be a trade-off between reaction rate and catalyst stability and should be determined experimentally for your specific reaction.
Q5: My Re₂S₇ catalyst is X-ray amorphous. How can I be sure of its composition and structure?
A5: Characterizing amorphous materials like Re₂S₇ requires a combination of techniques. While X-ray Diffraction (XRD) will show broad peaks confirming its amorphous nature, other methods are needed for a complete picture. X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the elemental composition and the oxidation states of rhenium and sulfur on the catalyst surface. Transmission Electron Microscopy (TEM) can provide information on the morphology, such as the presence of nanosheets.
Quantitative Data
The following table summarizes the impact of solvent choice on the hydrogenation of quinoline (B57606) using a Re₂S₇ catalyst.
| Solvent | Quinoline Conversion (%) | Tetrahydroquinoline Yield (%) | Catalyst Reusability | Reference |
| Methanol | High (initial run) | Good (initial run) | Significant loss of activity after 1st run | [1] |
| Toluene | High (initial run) | Good (initial run) | Improved stability compared to methanol | [1] |
Note: Specific quantitative data on the direct impact of hydrogen pressure on Re₂S₇ stability is limited in publicly available literature and would likely need to be determined empirically for a specific catalytic system.
Experimental Protocols
Synthesis of Re₂S₇ Catalyst
This protocol describes the synthesis of Re₂S₇ from potassium perrhenate (B82622) (KReO₄) and sodium thiosulfate (B1220275) (Na₂S₂O₃).
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve KReO₄ in deionized water to create a solution.
-
In a separate beaker, dissolve a stoichiometric excess of Na₂S₂O₃·5H₂O in deionized water.
-
Slowly add the KReO₄ solution to the sodium thiosulfate solution while stirring continuously.
-
Acidify the mixture by adding concentrated HCl dropwise until the solution becomes acidic. A dark brown to black precipitate of Re₂S₇ will form.
-
Continue stirring the mixture at room temperature for several hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid extensively with deionized water to remove any unreacted salts.
-
Wash the solid with ethanol (B145695) to aid in drying.
-
Dry the resulting Re₂S₇ powder in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight.
Catalyst Stability Testing Protocol
This protocol outlines a general procedure for testing the stability of the Re₂S₇ catalyst.
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port.
-
Temperature and pressure controllers.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis.
Procedure:
-
Catalyst Loading: Place a known amount of the synthesized Re₂S₇ catalyst into the autoclave.
-
Reactant Addition: Add the substrate (e.g., quinoline) and the chosen solvent (e.g., toluene) to the reactor.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen) to remove air, followed by purging with hydrogen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure and heat it to the reaction temperature while stirring.
-
Reaction Monitoring: Take samples from the reaction mixture at regular intervals using the sampling port. Analyze the samples by GC or HPLC to determine the conversion of the reactant and the yield of the product.
-
First Run Completion: Once the reaction is complete (or after a set time), cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Catalyst Recovery: Recover the catalyst by filtration or centrifugation. Wash the recovered catalyst with fresh solvent and dry it under vacuum.
-
Reusability Test: To test for reusability, add the recovered catalyst to a fresh solution of the reactant and solvent in the autoclave. Repeat steps 3-6 and compare the reaction rate and final conversion/yield with the first run. A significant decrease in performance indicates catalyst deactivation.
Characterization Protocols
-
X-ray Diffraction (XRD):
-
Sample Preparation: Finely grind the dried Re₂S₇ powder. Mount the powder on a zero-background sample holder.[3]
-
Analysis: Perform the XRD scan over a wide 2θ range to confirm the amorphous nature of the material, which will be indicated by broad, diffuse peaks rather than sharp, crystalline peaks.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Sample Preparation: Mount the fine powder of Re₂S₇ onto a sample holder using conductive carbon tape.
-
Analysis: Acquire high-resolution spectra for the Re 4f and S 2p regions. The binding energies of these peaks will provide information about the oxidation states of rhenium (e.g., Re⁴⁺, Re⁶⁺, Re⁷⁺) and sulfur (e.g., S²⁻, S₂²⁻).[4][5]
-
-
Transmission Electron Microscopy (TEM):
-
Sample Preparation: Disperse a small amount of the Re₂S₇ powder in a suitable solvent (e.g., ethanol) by sonication. Drop-cast a small volume of the dispersion onto a carbon-coated TEM grid and allow the solvent to evaporate.[6][7][8][9]
-
Analysis: Image the sample to observe the morphology of the catalyst particles, such as the characteristic nanosheet structure.
-
Visualizations
Caption: Logical workflow of Re₂S₇ catalyst deactivation.
Caption: Experimental workflow for catalyst stability assessment.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. icdd.com [icdd.com]
- 3. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting XPS for the identification of sulfides and polysulfides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. TEM Grid Preparation Procedure | McGovern Medical School [med.uth.edu]
- 8. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 9. youtube.com [youtube.com]
Optimizing reaction conditions (temperature, pressure) for Re₂S₇ catalysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and professionals utilizing Rhenium(VII) Sulfide (B99878) (Re₂S₇) as a heterogeneous catalyst. The focus is on optimizing reaction conditions, particularly temperature and pressure, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What types of reactions is Re₂S₇ most effective for? A1: Re₂S₇ is an efficient heterogeneous catalyst primarily used for hydrogenation reactions. It is effective for the reduction of alkenes, alkynes, nitro-groups, and for the hydrogenation of N-heterocyclic compounds like quinolines and isoquinolines.[1] It has also been studied for hydrodesulfurization (HDS) processes.[2] A unique feature of Re₂S₇ is its tolerance for carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for the selective hydrogenation of molecules containing these functional groups.[1]
Q2: What are typical starting conditions (temperature, pressure) for a hydrogenation reaction with Re₂S₇? A2: For the hydrogenation of substrates like quinolines, typical starting conditions are a temperature of 100 °C and a hydrogen pressure of 30 bar.[1] However, optimal conditions are highly dependent on the specific substrate and desired outcome. It is recommended to start with these conditions and then systematically vary temperature and pressure to optimize conversion and selectivity.
Q3: Is the Re₂S₇ catalyst reusable? A3: Generally, Re₂S₇ is not considered a reusable catalyst. Despite being a heterogeneous catalyst, it tends to lose almost all of its catalytic activity after a single use.[1] This deactivation is thought to be caused by the degradation of rhenium-sulfur bonds in the presence of solvent and hydrogen under reaction conditions.[1] Slow oxidation in the presence of air can also contribute to deactivation.[1]
Q4: How should I handle and store the Re₂S₇ catalyst? A4: Re₂S₇ is sensitive to air and moisture, which can lead to oxidation of the sulfide and a loss of activity.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible. For long-term storage, it should be kept in a tightly sealed container in a desiccator or glovebox. Reduced rhenium species are known to be highly oxophilic (prone to oxidation).[3]
Q5: What is the active form of the catalyst? A5: The as-synthesized Re₂S₇ is typically X-ray amorphous and consists of nanosized sheets.[1] XPS data suggests it contains predominantly Re⁴⁺ species, along with S²⁻ and S₂²⁻.[1] The catalytic activity is attributed to this complex rhenium sulfide structure. It is crucial to prevent its degradation or oxidation to maintain its active state.[1]
Troubleshooting Guide
This guide addresses common issues encountered during catalysis with Re₂S₇.
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been deactivated by exposure to air or moisture during storage or handling.[1] | 1. Ensure the catalyst was handled under an inert atmosphere. Synthesize a fresh batch of catalyst if oxidation is suspected. |
| 2. Insufficient Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy for the specific substrate. | 2. Systematically increase the reaction temperature (e.g., in 10-20 °C increments) and/or H₂ pressure (e.g., in 10 bar increments) and monitor the effect on conversion. | |
| 3. Catalyst Poisoning: Impurities in the reactants, solvent, or hydrogen gas can poison the catalyst. Common poisons for sulfide catalysts include heavy metals, organic bases, and compounds of phosphorus or arsenic.[4] | 3. Use high-purity, dry, and degassed solvents and reagents. Purify the substrate if impurities are suspected. Use high-purity hydrogen gas. | |
| 4. Improper Activation: The catalyst may not have been properly pre-treated to create the active catalytic sites before the introduction of the substrate. | 4. Follow a strict in-situ activation protocol. Ensure the catalyst is properly dried and pre-reduced under hydrogen flow at an appropriate temperature before adding the reactant. (See Experimental Protocols). | |
| Low Selectivity / Formation of Side Products | 1. Temperature is Too High: Elevated temperatures can promote side reactions or over-reduction of the desired product. | 1. Decrease the reaction temperature. Perform a temperature screening study to find the optimal balance between conversion rate and selectivity. |
| 2. Pressure is Too High/Low: Hydrogen pressure can influence reaction pathways. For example, in hydrodesulfurization, pressure can affect the relative rates of direct desulfurization versus hydrogenation pathways.[5] | 2. Optimize the hydrogen pressure. The effect is substrate-dependent and requires empirical testing. | |
| 3. Substrate-Catalyst Interaction: The electronic or steric properties of the substrate may favor undesired reaction pathways. | 3. Modify reaction conditions (solvent, additives) to alter substrate-catalyst interactions. This is an area of active research and may require experimentation. | |
| Reaction Stops Prematurely / Catalyst Deactivation | 1. Inherent Instability: Re₂S₇ is known to degrade under typical hydrogenation conditions (solvent, H₂ pressure, temperature), leading to a loss of sulfur and activity.[1] | 1. This is a known limitation of the catalyst. For complete conversion, ensure sufficient catalyst loading (e.g., 0.5 mol%) from the start, as reuse is not feasible.[1] |
| 2. Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5] | 2. Lower the reaction temperature. While regeneration by burning off coke is common for some catalysts, it is not established for Re₂S₇ and would likely lead to irreversible oxidation. | |
| 3. Sintering: At high temperatures, catalyst nanoparticles can agglomerate (sinter), reducing the active surface area.[5] | 3. Operate at the lowest effective temperature to minimize the risk of thermal degradation. |
Quantitative Data on Reaction Conditions
Table 1: Hydrogenation of Substituted Quinolines General Conditions: 0.5 mol% Re₂S₇, Methanol (MeOH) solvent, 16 hours.[1]
| Substrate | Temperature (°C) | H₂ Pressure (bar) | Product | Yield (%) |
| Quinoline (B57606) | 100 | 30 | 1,2,3,4-Tetrahydroquinoline | 97 |
| 6-Methylquinoline | 100 | 30 | 6-Methyl-1,2,3,4-tetrahydroquinoline | 96 |
| 6-Methoxyquinoline | 100 | 30 | 6-Methoxy-1,2,3,4-tetrahydroquinoline | 98 |
| 6-Chloroquinoline | 100 | 30 | 6-Chloro-1,2,3,4-tetrahydroquinoline | 95 |
| 6-Bromoquinoline | 100 | 30 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 96 |
| 6-Iodoquinoline | 100 | 30 | 6-Iodo-1,2,3,4-tetrahydroquinoline | 95 |
Table 2: Hydrogenation of Other Functional Groups General Conditions: Re₂S₇ catalyst, Methanol (MeOH) solvent, 16 hours, unless noted.[1]
| Substrate | Catalyst Load (mol%) | Temperature (°C) | H₂ Pressure (bar) | Product | Yield (%) |
| 4-Iodonitrobenzene | 0.5 | 50 | 100 | 4-Iodoaniline | 98 |
| Nitrobenzene | 0.5 | 50 | 100 | Aniline | 99 |
| Thiophene (B33073) | 2.0 | 100 | 100 | Tetrahydrothiophene | 90 |
| Benzothiophene | 2.0 | 100 | 100 | 2,3-Dihydrobenzothiophene | 85 |
Experimental Protocols
Protocol 1: Synthesis of Amorphous Re₂S₇ Catalyst
This protocol is adapted from the literature for the synthesis of unsupported, amorphous Rhenium(VII) Sulfide.[1]
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Preparation of Solutions:
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Dissolve potassium perrhenate (B82622) (KReO₄) in deionized water to make a 0.1 M solution.
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Dissolve sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in deionized water to make a 1.0 M solution.
-
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Precipitation:
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In a reaction vessel, combine the KReO₄ solution and the Na₂S₂O₃ solution.
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Add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1.
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A black precipitate of Re₂S₇ will form immediately.
-
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Digestion and Isolation:
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Heat the mixture to 80 °C and maintain this temperature with stirring for 1 hour to allow the precipitate to digest.
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Allow the mixture to cool to room temperature.
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Collect the black precipitate by vacuum filtration.
-
-
Washing:
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Wash the collected solid sequentially with deionized water until the filtrate is neutral (pH ~7).
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Then, wash the solid with ethanol.
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Finally, wash with diethyl ether.
-
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Drying:
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Dry the black powder under vacuum at 60 °C for 12 hours.
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Store the resulting Re₂S₇ catalyst under an inert atmosphere (e.g., in a glovebox or desiccator with nitrogen backfill) to prevent oxidation.
-
Protocol 2: General In-Situ Activation and Hydrogenation of Quinoline
This protocol provides a general procedure for activating the catalyst and performing a representative hydrogenation reaction in a high-pressure autoclave.
-
Reactor Loading (Inert Atmosphere):
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Inside a glovebox or under a stream of inert gas (Argon or Nitrogen), charge a glass or Teflon vessel with quinoline (1.0 mmol), the synthesized Re₂S₇ catalyst (0.005 mmol, 0.5 mol%), and a magnetic stir bar.
-
Add the desired solvent (e.g., 2 mL of methanol).
-
-
Reactor Assembly:
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Place the vessel inside a high-pressure stainless-steel autoclave.
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Seal the autoclave according to the manufacturer's instructions.
-
-
Purging and Activation:
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Remove the autoclave from the inert atmosphere.
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Purge the sealed reactor three times with H₂ gas (pressurize to ~5 bar, then vent) to remove residual air.
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Pressurize the reactor to the target reaction pressure (e.g., 30 bar) with H₂.
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 100 °C). This period of heating under hydrogen serves as the in-situ activation step, preparing the catalyst surface for the reaction.
-
-
Reaction:
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Maintain the target temperature and pressure with continuous stirring for the desired reaction time (e.g., 16 hours).[1] Monitor the pressure and repressurize with H₂ if necessary.
-
-
Workup and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
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Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
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Open the reactor and remove the reaction vessel.
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Filter the reaction mixture through a short pad of silica (B1680970) gel or celite to remove the heterogeneous Re₂S₇ catalyst.
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Rinse the pad with a small amount of solvent.
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Concentrate the filtrate under reduced pressure.
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Analyze the crude product by GC, GC-MS, or NMR to determine conversion and yield.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for Re₂S₇ catalysis.
References
Technical Support Center: Rhenium Heptasulfide (Re₂S₇) Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rhenium Heptasulfide (Re₂S₇), with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses common issues that may arise during the large-scale synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Precipitation of Re₂S₇ | Presence of oxidizing agents (e.g., nitrate (B79036) ions) in the reaction mixture, which can re-oxidize the sulfide (B99878) and form soluble perrhenic acid (HReO₄).[1] | - Ensure the absence of strong oxidizing agents in the starting materials. - If processing industrial solutions, consider a preliminary denitrification step.[1] - In the hydrogen sulfide method, ensure a continuous and sufficient supply of H₂S gas to maintain a reducing environment. |
| Incorrect pH of the reaction medium. The precipitation of Re₂S₇ is sensitive to pH. | - For the thiosulfate (B1220275) method, maintain a strongly acidic medium (e.g., with hydrochloric acid).[2] - For hydrothermal sulfidation, the process involves adjusting the pH to ~8 to form thio-anions, followed by acidification to pH 2.0-2.5 to precipitate the sulfides.[1] | |
| Product is Contaminated with Elemental Sulfur | A common byproduct of the reaction between perrhenates and thiosulfates. | - After precipitation and initial washing, extract the elemental sulfur from the dried product using a suitable solvent like toluene (B28343).[3][4] |
| Incomplete Reaction at Larger Scales | Inefficient mixing of reagents in larger reaction vessels. | - Implement robust mechanical stirring to ensure homogeneous mixing of the perrhenate (B82622) solution and the sulfiding agent. - For the hydrogen sulfide method, use a gas dispersion tube or a sparging system to maximize gas-liquid contact. |
| Re₂S₇ Catalyst Deactivation (for reuse) | Degradation of Re-S bonds, particularly in the presence of solvents and hydrogen at elevated temperatures and pressures.[3] The catalyst can also undergo slow oxidation in air.[3] | - Catalyst reuse is challenging, especially at low loadings (e.g., 0.5 mol%). Higher loadings (5-6 mol%) may allow for some reuse.[3] - Attempts to regenerate the catalyst by adding excess hydrogen sulfide have not been successful.[3] - For applications requiring catalyst reuse, consider the economic feasibility of using a fresh batch of the relatively simple-to-synthesize Re₂S₇.[3] |
| Slow Filtration of the Precipitate | The amorphous and fine-particle nature of the precipitated Re₂S₇ can clog filter media. | - Allow the precipitate to settle and decant the supernatant before filtration. - Use a filter aid (e.g., celite) to improve filtration speed. - Consider centrifugation as an alternative to filtration for solid-liquid separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up this compound synthesis?
A1: The most common lab-scale and potentially scalable methods for Re₂S₇ synthesis are aqueous precipitation techniques. These include:
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Thiosulfate Method : This involves the reaction of a perrhenate salt (e.g., potassium perrhenate, KReO₄) with sodium thiosulfate (Na₂S₂O₃) in an acidic medium.[4][5] This method is noted for its relative simplicity.[3]
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Hydrogen Sulfide Method : This method consists of bubbling hydrogen sulfide (H₂S) gas through an acidic solution of a perrhenate salt (e.g., cesium perrhenate, CsReO₄) in hydrochloric acid.[6]
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Hydrothermal Sulfidation : This is an industrial method used for recovering rhenium from large volumes of waste solutions, where a sulfidizing agent is used under elevated temperature and pressure, followed by pH adjustments to precipitate a collective sulfide concentrate containing Re₂S₇.[1]
Q2: Why is my Re₂S₇ product X-ray amorphous?
A2: this compound produced by aqueous precipitation methods is typically X-ray amorphous.[3][4][5] This is a characteristic of the material when synthesized under these conditions and consists of nanosized sheets that form larger aggregates.[3][4][5]
Q3: What is a typical yield for Re₂S₇ synthesis?
A3: Quantitative yield data for the synthesis process itself at various scales is not extensively reported in the available literature. However, a large-scale hydrothermal sulfidation process for treating 1000 m³ of industrial solution yielded a collective sulfide concentrate containing 61.47 kg of rhenium, achieving a 68% extraction of the rhenium from the solution.[1] For laboratory-scale synthesis, yields can be affected by factors such as reaction completeness and losses during washing and purification.
Q4: How can I purify the synthesized Re₂S₇?
A4: The primary contaminant in the thiosulfate method is elemental sulfur.[2] Purification can be achieved by washing the precipitate with water and acid, followed by extraction of sulfur with a solvent such as toluene.[3][4] The final product should be dried to remove the solvent.
Q5: What are the key safety precautions for scaling up Re₂S₇ synthesis?
A5: When scaling up, it is crucial to consider the following safety measures:
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Hydrogen Sulfide Handling : The hydrogen sulfide method involves a highly toxic and flammable gas. The reaction should be conducted in a well-ventilated fume hood with appropriate gas scrubbing capabilities.
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Acid Handling : Both primary methods use strong acids. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats, must be worn.
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Waste Disposal : The reaction byproducts and waste solutions should be neutralized and disposed of according to institutional and local environmental regulations.
Quantitative Data
The following tables summarize the available quantitative data for Re₂S₇ synthesis and its application as a catalyst.
Table 1: Large-Scale Hydrothermal Sulfidation Parameters
| Parameter | Value | Reference |
| Scale of Operation | 1000 m³ of solution | [1] |
| Initial Rhenium Content | 61.47 kg | [1] |
| Product | 2820 kg of collective sulfide concentrate | [1] |
| Rhenium Extraction Efficiency | 68% | [1] |
| Precipitation pH | Acidified to pH 2.0-2.5 after formation of thio-anions at pH ~8 | [1] |
| Precipitation Temperature | Boiling solution | [1] |
Table 2: Re₂S₇ as a Hydrogenation Catalyst - Reaction Conditions
| Parameter | Value | Reference |
| Catalyst Loading | 0.5 mol% (deactivates after one cycle) to 5-6 mol% (potential for reuse) | [3] |
| Temperature | 100 °C (optimal for quinoline (B57606) hydrogenation) | [3] |
| Hydrogen Pressure | 30 bar (optimal for quinoline hydrogenation) | [3] |
| Solvent | Methanol (MeOH) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Re₂S₇ via the Thiosulfate Method
This protocol is a generalized procedure based on descriptions of the thiosulfate method.[2][4][5]
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Dissolution : Dissolve the perrhenate salt (e.g., KReO₄) in deionized water to create a stock solution.
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Acidification : In a separate, larger reaction vessel, prepare an acidic solution, for example, by adding concentrated hydrochloric acid to deionized water.
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Addition of Thiosulfate : Dissolve sodium thiosulfate (Na₂S₂O₃·5H₂O) in the acidic solution with vigorous stirring.
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Precipitation : Slowly add the perrhenate solution to the acidic thiosulfate solution. A dark brown to black precipitate of Re₂S₇ will form.
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Digestion : Continue stirring the mixture, possibly with gentle heating (e.g., 70-80°C), to ensure complete reaction and improve the filterability of the precipitate.[7]
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Isolation : Separate the precipitate from the solution by filtration or centrifugation.
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Washing : Wash the precipitate sequentially with deionized water and dilute hydrochloric acid to remove unreacted reagents and soluble byproducts.
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Purification : To remove co-precipitated elemental sulfur, wash the dried precipitate with toluene until the washings are colorless.
-
Drying : Dry the purified Re₂S₇ product under vacuum to remove residual solvent.
Protocol 2: Synthesis of Re₂S₇ via the Hydrogen Sulfide Method
This protocol is a generalized procedure based on descriptions of the hydrogen sulfide method.[6]
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Dissolution and Acidification : Dissolve the perrhenate salt (e.g., CsReO₄) in a solution of concentrated hydrochloric acid.
-
Gas Sparging : Bubble hydrogen sulfide (H₂S) gas through the acidic perrhenate solution at a steady rate. Ensure efficient gas dispersion.
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Precipitation : A black precipitate of Re₂S₇ will form as the reaction proceeds. Continue bubbling H₂S through the solution until precipitation is complete.
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Isolation : Stop the H₂S flow and filter the precipitate from the reaction mixture.
-
Washing : Wash the collected solid with deionized water to remove residual acid and any soluble impurities.
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Drying : Dry the final Re₂S₇ product under vacuum.
Visualizations
Synthesis Workflows
Caption: Figure 1. Generalized workflows for the two primary aqueous synthesis routes of this compound.
Troubleshooting Decision Tree
Caption: Figure 2. A decision tree to diagnose and resolve issues of low yield during Re₂S₇ synthesis.
References
How to restore catalytic activity of aged Rhenium heptasulfide samples
Technical Support Center: Rhenium Heptasulfide (ReS₂) Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (ReS₂) catalysts. The focus is on addressing the common issue of catalytic activity loss in aged samples and exploring potential restoration methods.
Troubleshooting Guide: Loss of Catalytic Activity in Aged ReS₂ Samples
Problem: Decreased or complete loss of catalytic performance in hydrogenation or other catalytic reactions.
Potential Cause 1: Structural Degradation due to Sulfur Loss
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Symptoms: You may detect the odor of hydrogen sulfide (B99878) (H₂S) when venting the reactor after a reaction, particularly when using solvents like methanol (B129727) under hydrogen pressure.[1]
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Explanation: The catalytic activity of ReS₂ is intrinsically linked to its sulfide structure. Interaction with solvents and hydrogen at elevated temperatures and pressures can lead to the degradation of Re-S bonds, resulting in the loss of sulfur from the catalyst's structure.[1] This degradation is often irreversible.[1]
-
Suggested Action: Unfortunately, direct re-sulfidation by simply adding H₂S to the reaction mixture has been reported to be ineffective in restoring catalytic activity for aged ReS₂ used in hydrogenation.[1] The synthesis of fresh ReS₂ catalyst is often the most practical solution.[1]
Potential Cause 2: Surface Oxidation
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Symptoms: The catalyst may have been exposed to air for an extended period. Analysis of the catalyst surface, for instance by X-ray Photoelectron Spectroscopy (XPS), might reveal the presence of sulfate (B86663) (SO₄²⁻) species.[1][2][3]
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Explanation: this compound can undergo slow oxidation when exposed to air, leading to the formation of an inactive oxide or sulfate layer on the catalyst's surface.[1] This can block the active sites responsible for catalysis.
-
Suggested Action: A mild thermal treatment under an inert atmosphere (thermal annealing) could potentially remove surface oxygen species and restructure the catalyst. See the experimental protocols section for a potential starting point.
Potential Cause 3: Sintering
-
Symptoms: The catalyst has been subjected to very high reaction temperatures over multiple cycles.
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Explanation: While not specifically detailed for ReS₂, high temperatures can cause the fine catalyst particles to agglomerate, a process known as sintering.[4] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. This process is often irreversible.[4]
-
Suggested Action: To prevent sintering, it is crucial to operate within the recommended temperature range for the specific catalytic application. If sintering has occurred, regeneration is typically not possible, and catalyst replacement is necessary.
Frequently Asked Questions (FAQs)
Q1: Can I reuse my this compound catalyst for multiple hydrogenation reactions?
A1: Generally, ReS₂ catalysts exhibit a significant loss of activity after the first catalytic cycle in hydrogenation reactions, and reuse is often not feasible.[1] The degradation is primarily caused by interactions with the solvent and hydrogen, leading to irreversible structural changes.[1]
Q2: I noticed a smell of rotten eggs (hydrogen sulfide) after my experiment. What does this mean?
A2: The detection of hydrogen sulfide is a strong indicator that your ReS₂ catalyst is degrading through the loss of sulfur from its structure.[1] This process is a known deactivation pathway.
Q3: Is it possible to regenerate my aged ReS₂ catalyst?
A3: Direct and reliable regeneration protocols for aged ReS₂ are not well-established in the scientific literature. Attempts to restore activity by adding H₂S have been unsuccessful.[1] However, based on practices for other sulfide catalysts, some experimental approaches like thermal annealing or controlled oxidation-reduction cycles could be explored, but success is not guaranteed.
Q4: How does exposure to air affect my ReS₂ catalyst?
A4: Prolonged exposure to air can lead to the slow oxidation of the ReS₂ surface, forming inactive rhenium oxides or sulfates, which will decrease its catalytic performance.[1] It is advisable to handle and store the catalyst under an inert atmosphere whenever possible.
Q5: What is thermal annealing, and could it help restore my catalyst?
A5: Thermal annealing is a heat treatment process under a controlled atmosphere. For sulfide catalysts like MoS₂, annealing in an inert gas like nitrogen has been shown to improve catalytic activity by enhancing the microstructure and creating more active sites.[5] While not guaranteed for aged ReS₂, a carefully controlled annealing process could potentially restore some activity. A sample protocol is provided below.
Quantitative Data Summary
Direct quantitative data on the restoration of aged ReS₂ is scarce. The table below summarizes the effects of various treatments on sulfide catalysts, drawn from studies on ReS₂ and analogous materials like MoS₂ and Ni-based catalysts.
| Treatment | Catalyst System | Observed Effect on Aged/Poisoned Catalyst | Reference |
| Addition of H₂S | ReS₂ | No significant restoration of catalytic activity. | [1] |
| Thermal Annealing | MoS₂ | Enhanced hydrodeoxygenation activity after annealing at 400°C in N₂. | [5] |
| Thermal Annealing | ReS₂ | Annealing at 550°C improved HER performance by optimizing defect sites and surface area. | [6] |
| High-Temp Oxidation | Ni-based sulfide | Effective for regenerating poisoned catalysts. | [7] |
| High-Temp Steam Tx | Ni-based sulfide | Can regenerate poisoned catalysts, may require longer times. | [7] |
Experimental Protocols
Disclaimer: The following protocols are suggested starting points based on general catalyst regeneration principles and research on analogous materials. They are not guaranteed to be effective for all aged ReS₂ samples and may require significant optimization.
Protocol 1: Thermal Annealing for Potential Restoration
This protocol is adapted from procedures used for MoS₂ catalysts and aims to restructure the catalyst and remove loosely bound surface contaminants.[5]
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Sample Preparation: Place a known amount of the aged ReS₂ catalyst in a quartz tube furnace.
-
Inert Atmosphere: Purge the tube with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 sccm for at least 30 minutes to remove any residual air and moisture.
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Heating Ramp: Heat the furnace to a target temperature (e.g., 400-550°C) at a controlled ramp rate (e.g., 5°C/min). The optimal temperature may vary and needs to be determined experimentally.[5][6]
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Annealing: Hold the catalyst at the target temperature for a set duration (e.g., 2 hours) under the continuous flow of inert gas.[5]
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Cooling: After the annealing period, turn off the furnace and allow the catalyst to cool down to room temperature naturally under the inert gas flow.
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Storage: Once at room temperature, transfer the catalyst to an inert environment (e.g., a glovebox) for storage to prevent re-oxidation.
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Evaluation: Test the catalytic activity of the annealed sample and compare it to the fresh and aged catalyst.
Protocol 2: High-Temperature Oxidation and Reduction Cycle
This is a more aggressive approach, adapted from general catalyst regeneration methods, that first removes all sulfur and carbonaceous deposits via oxidation and then attempts to re-form the active phase.[8] Caution: This process may irreversibly alter the catalyst structure.
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Oxidation (Calcination):
-
Place the aged catalyst in a tube furnace.
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Introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂).
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Heat the furnace to a temperature between 400-500°C and hold for 2-4 hours to burn off sulfur and organic residues.[8]
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Cool down under an inert gas flow. At this stage, the catalyst is likely in an oxide form (ReOₓ).
-
-
Reduction/Sulfidation:
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After cooling, switch the gas flow to a mixture containing hydrogen (e.g., 5-10% H₂ in N₂) or a mixture of H₂ and H₂S for re-sulfidation.
-
Heat the furnace to a temperature suitable for the reduction and/or sulfidation of rhenium oxide (this will require experimental optimization, potentially in the range of 400-600°C).
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Hold at the target temperature for 2-4 hours.
-
Cool down to room temperature under an inert gas flow.
-
Handle and store the treated catalyst under an inert atmosphere.
-
Visualizations
Caption: Deactivation pathways for this compound catalysts.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 5. Thermal annealing effects on hydrothermally synthesized unsupported MoS2 for enhanced deoxygenation of propylguaiacol and kraft lignin - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas [mdpi.com]
- 8. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
Technical Support Center: High-Temperature Rhenium(VII) Sulfide (Re₂S₇) Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with high-temperature reactions involving Rhenium(VII) Sulfide (B99878) (Re₂S₇). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate the formation of corrosive by-products and ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive by-products formed during high-temperature reactions of Re₂S₇?
A1: At elevated temperatures, particularly in the presence of oxygen or water vapor, Rhenium(VII) sulfide (Re₂S₇) can decompose or react to form corrosive gaseous by-products. The most common and significant corrosive by-products are sulfur dioxide (SO₂) and hydrogen sulfide (H₂S). SO₂ forms in the presence of oxygen and can lead to the formation of sulfurous and sulfuric acids in the presence of moisture, which are highly corrosive to laboratory equipment.[1][2][3] H₂S is a toxic and corrosive gas that can cause sulfide stress cracking in certain metals.[4][5]
Q2: At what temperature does Re₂S₇ start to decompose and release these corrosive by-products?
Q3: How can I minimize the formation of corrosive by-products during my experiments?
A3: Minimizing the formation of corrosive by-products primarily involves strict control of the reaction atmosphere.
-
Inert Atmosphere: Conducting reactions under a high-purity inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent the formation of sulfur oxides.[6] This minimizes the presence of oxygen that can react with sulfur.
-
Dry Reagents and Gases: Ensure all starting materials, solvents, and gases are thoroughly dried to limit the presence of water, which can react to form hydrogen sulfide.
-
Temperature Control: Operate at the lowest possible temperature required for your reaction to proceed efficiently, as higher temperatures can accelerate decomposition.
Q4: What materials are compatible with high-temperature Re₂S₇ reactions?
A4: Material compatibility is crucial to prevent corrosion of the reaction vessel.
-
Quartz (Fused Silica): Generally suitable for high-temperature reactions in an inert atmosphere. However, prolonged contact at very high temperatures, especially in the presence of reducing agents, may lead to reactions with the silica.
-
Alumina (B75360) (Al₂O₃): High-purity alumina crucibles and tubes offer excellent high-temperature stability and are generally more resistant to chemical attack than quartz under many conditions.
-
Graphite: Can be used in some cases, particularly in reducing atmospheres, but its compatibility should be verified for your specific reaction.
-
Metals: Refractory metals like tungsten and molybdenum, or alloys such as stainless steel, may be used, but their corrosion resistance to sulfur-containing compounds at high temperatures must be considered. Chromium-containing alloys often exhibit better resistance to sulfidation.[4]
A summary of material compatibility is provided in the table below.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Visible corrosion or etching of the quartz reactor tube. | 1. Presence of oxygen or moisture in the reaction atmosphere leading to the formation of corrosive SO₂/H₂S. 2. Direct reaction of Re₂S₇ or its decomposition products with the quartz at very high temperatures. | 1. Ensure a high-purity inert gas flow and check for leaks in the system. Use an oxygen/moisture trap. 2. Verify that all reagents and gases are dry. 3. Consider using an alumina liner or switching to an alumina reactor tube for higher temperatures. |
| Unusually low yield of the desired product. | 1. Decomposition of the Re₂S₇ precursor before the desired reaction temperature is reached. 2. Side reactions with impurities in the starting materials or carrier gas. | 1. Optimize the temperature profile, potentially using a faster ramp rate to the target temperature. 2. Analyze the purity of your Re₂S₇ and other reactants. 3. Ensure the inert gas is of high purity. |
| Foul odor (rotten eggs) detected near the exhaust. | 1. Formation of hydrogen sulfide (H₂S) due to the presence of moisture. 2. Inadequate scrubbing of the exhaust gas. | 1. Immediately check for leaks in the exhaust line. 2. Ensure your gas scrubber is functioning correctly and the scrubbing solution is not saturated. 3. Review safety protocols for handling H₂S. |
| Yellowish deposits in cooler parts of the reactor tube. | 1. Condensation of elemental sulfur, a potential decomposition product of Re₂S₇. | 1. This indicates that decomposition is occurring. Optimize reaction parameters (temperature, time) to minimize this. 2. The presence of sulfur can also contribute to corrosion in the presence of other reactive species. |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Reaction in a Tube Furnace
-
System Preparation:
-
Assemble the tube furnace with a quartz or alumina reactor tube.
-
Place the Re₂S₇ and other solid reactants in an alumina or quartz boat in the center of the tube.
-
Seal the tube furnace system and ensure all connections are gas-tight.
-
-
Inert Atmosphere Purge:
-
Purge the system with a high-purity inert gas (e.g., Argon 99.999%) for at least 30-60 minutes to remove residual air and moisture. A flow rate of 100-200 sccm is typical for a laboratory-scale tube furnace.
-
-
Heating and Reaction:
-
Begin heating the furnace to the desired reaction temperature at a controlled rate (e.g., 5-10 °C/min).
-
Maintain the inert gas flow throughout the heating, reaction, and cooling phases.
-
Hold the reaction at the target temperature for the specified duration.
-
-
Cooling and Product Recovery:
-
After the reaction is complete, cool the furnace down to room temperature under the inert gas flow.
-
Once at room temperature, safely vent the system and recover the product in an inert atmosphere glovebox if the product is air-sensitive.
-
-
Exhaust Gas Scrubbing:
-
The exhaust gas from the furnace must be passed through a scrubber containing a suitable neutralizing solution to remove any corrosive by-products.
-
Protocol 2: Preparation of a Caustic Scrubbing Solution for SO₂ and H₂S
-
Solution Preparation:
-
Prepare a 1-2 M solution of sodium hydroxide (B78521) (NaOH) in deionized water. Caution: NaOH is corrosive and the dissolution is exothermic. Use appropriate personal protective equipment (PPE) and add the NaOH pellets slowly to the water with stirring.
-
Alternatively, a solution of sodium carbonate (Na₂CO₃) can be used as a milder base.
-
-
Scrubber Setup:
-
Fill a gas washing bottle or a dedicated laboratory scrubber with the prepared caustic solution.
-
Ensure the exhaust line from the reactor is securely placed below the surface of the scrubbing solution to ensure efficient gas bubbling and reaction.
-
-
Operation and Disposal:
-
Monitor the pH of the scrubbing solution periodically, especially during long reactions. If the pH drops significantly, the solution is becoming saturated and should be replaced.
-
After the experiment, the spent scrubbing solution should be neutralized and disposed of in accordance with local environmental regulations.
-
Data Presentation
Table 1: Material Compatibility with Corrosive By-products at High Temperatures
| Material | Compatibility with SO₂ | Compatibility with H₂S | General Recommendations |
| Quartz (Fused Silica) | Good (in dry conditions) | Fair to Good (risk of embrittlement over time) | Suitable for many applications, but monitor for signs of devitrification or etching. |
| Alumina (Al₂O₃) | Excellent | Excellent | Recommended for high-temperature and long-duration experiments. |
| Stainless Steel (316) | Fair (risk of pitting corrosion) | Poor to Fair (sulfidation can occur) | Use with caution; higher chromium alloys offer better resistance.[4] |
| Graphite | Good (in inert or reducing atmospheres) | Good (in inert or reducing atmospheres) | Ensure high purity to avoid reactions with impurities. |
| Boron Nitride | Excellent | Excellent | A good alternative to alumina for crucibles and tubes, offering high thermal shock resistance. |
Note: The compatibility ratings are general guidelines and can be affected by temperature, pressure, and the presence of other chemical species.
Mandatory Visualizations
Caption: Workflow for High-Temperature Re₂S₇ Reactions.
Caption: Troubleshooting Logic for Re₂S₇ Experiments.
References
Effect of excess sulfur on the catalytic properties of Rhenium sulfide
Technical Support Center: Rhenium Sulfide (B99878) Catalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of excess sulfur on the catalytic properties of Rhenium sulfide (ReS₂).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ReS₂ catalysts, with a focus on problems related to sulfur content.
Issue 1: Unexpected Decrease in Catalytic Activity
Q1: My ReS₂ catalyst shows lower than expected activity in a hydrodesulfurization (HDS) reaction. Could excess sulfur be the cause?
A1: Yes, while a certain amount of sulfur is essential for creating active sites, excessive sulfur can lead to catalyst deactivation. This phenomenon, known as sulfur poisoning, can occur through the strong binding of sulfur species to the active metal sites, blocking them from reactants.[1] The presence of H₂S in the feed stream, a common byproduct in HDS, can significantly deactivate catalysts by adsorbing onto the active surfaces.[2]
Troubleshooting Steps:
-
Characterize Sulfur Content: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS) to determine the S/Re atomic ratio of your catalyst.[3][4] A significant deviation from the stoichiometric ReS₂ ratio (S/Re = 2) may indicate problematic excess sulfur.
-
Review Sulfidation/Activation Protocol: The conditions used to sulfide the catalyst precursor are critical.[5] High concentrations of H₂S or inappropriate temperatures can lead to the formation of undesirable sulfur phases. Activation using an H₂S/N₂ mixture has been shown to produce highly active ReS₂/γ-Al₂O₃ catalysts with higher sulfur content compared to activation in H₂S/H₂.[6]
-
Attempt Catalyst Regeneration: A poisoned catalyst can sometimes be regenerated. Thermal regeneration, which involves heating the catalyst to high temperatures in a controlled atmosphere, can remove contaminants.[7] High-temperature oxidation has been shown to be an effective process for regenerating sulfur-poisoned catalysts.[8]
Issue 2: Altered Product Selectivity
Q2: I'm observing a shift in product selectivity in my hydrogenation reaction. For instance, the ratio of direct desulfurization (DDS) to hydrogenation (HYD) products has changed. How can excess sulfur influence this?
A2: The amount of sulfur on the catalyst surface can influence the reaction pathways. For example, in the HDS of 3-methylthiophene (B123197), ReS₂ catalysts annealed at different temperatures (which alters the S/Re ratio and structure) show different selectivities.[3] A sample annealed at 800°C (with a lower S/Re ratio of 2.015) displayed higher formation of isomerization products compared to a sample annealed at 400°C (S/Re ratio of 2.46).[3] The nature of the active sites, which is modulated by sulfur content and structural defects, dictates the preferred reaction route.[9][10]
Troubleshooting Steps:
-
Correlate Selectivity with Sulfur Content: Systematically vary the sulfidation conditions (e.g., temperature, H₂S concentration) and measure the resulting S/Re ratio using XPS or EDS. Correlate this data with the observed product distribution to identify a trend.
-
Analyze Catalyst Morphology: Use High-Resolution Transmission Electron Microscopy (HRTEM) to examine the catalyst structure.[10] Excess sulfur can affect the stacking and morphology of the ReS₂ layers, which in turn influences the availability of edge and corner sites responsible for different reaction pathways.[3]
-
Control Annealing Temperature: As demonstrated in literature, the post-synthesis annealing temperature is a key parameter to control the final S/Re ratio and the catalyst's structural properties like layer stacking and defect density.[3]
Issue 3: Inconsistent or Irreproducible Results
Q3: My experimental results with ReS₂ catalysts are not reproducible. Could variations in sulfur content be the culprit?
A3: Absolutely. The catalytic performance of ReS₂ is highly sensitive to its structural and chemical state, which is heavily influenced by the sulfur content.[5] Inconsistent sulfidation procedures, exposure to air, or variations in the feedstock's sulfur concentration can lead to batch-to-batch differences in the catalyst's active phase, resulting in poor reproducibility. Even slow oxidation on air can alter the catalyst's surface composition.[11]
Troubleshooting Steps:
-
Standardize Catalyst Preparation: Ensure that every step of the catalyst synthesis, including precursor impregnation, drying, calcination, and sulfidation, is meticulously controlled and documented.[6]
-
Implement Inert Handling: Handle the sulfided catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, which can alter the surface sulfur species.[11]
-
Pre-treat the Feedstock: Ensure the feedstock has a consistent and known concentration of sulfur compounds. If using model compounds, ensure their purity. For real feeds, consider a pre-treatment step to control the initial H₂S partial pressure in the reactor.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of excess sulfur in ReS₂ catalysis? Is it a promoter or a poison?
A1: The role of sulfur is complex and depends on its form and location.
-
Promoter Role: Non-stoichiometric sulfur can create defects and additional active edge sites on the ReS₂ layers.[3][9] These sulfur-rich edge sites are often considered the primary locations for catalytic reactions like HDS.[10] Some studies suggest that a higher sulfur content, achieved through specific activation conditions, is associated with higher catalytic activity.[6]
-
Poison Role: When sulfur binds too strongly to active sites or forms bulk-like surface sulfides, it can block these sites, preventing reactant adsorption and leading to deactivation.[1][2] The effect is a classic example of catalyst poisoning. An ideal catalyst must activate H₂S but not bind sulfur so strongly that it poisons the surface.[12]
Q2: How can I accurately measure the amount of excess sulfur on my catalyst?
A2: Several surface-sensitive and bulk techniques are used:
-
X-ray Photoelectron Spectroscopy (XPS): This is one of the most powerful techniques for this purpose. XPS can provide the elemental composition of the catalyst's surface and information about the chemical states of both Rhenium (e.g., Re⁴⁺, Re⁶⁺) and Sulfur (e.g., S²⁻, S₂²⁻).[3][13] The S/Re atomic ratio calculated from XPS data is a key indicator of surface sulfur content.[4]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), EDS provides the elemental composition of the catalyst, giving a bulk-average S/Re ratio.[3][9]
-
Temperature-Programmed Reduction (TPR): TPR profiles can reveal the presence of different sulfur species based on the temperature at which they are reduced, indicating weakly bound or bulk sulfide species.[6]
Q3: What are the typical experimental conditions for activating (sulfiding) a Rhenium-based catalyst?
A3: Activation is a critical step to transform the oxide precursor into the active sulfide phase. A typical procedure involves heating the catalyst in a flow of a sulfur-containing gas.
-
Gas Mixture: A mixture of H₂S in H₂ (e.g., 5-15% H₂S) is commonly used.[5] Alternatively, an H₂S/N₂ mixture can be employed, which has been shown to produce highly active catalysts.[6]
-
Temperature Protocol: The catalyst is typically heated to a target temperature, often in the range of 300-500°C, and held for several hours.[6][10] For example, a protocol might involve ramping the temperature to 400°C and holding for 2-4 hours.
-
Pressure: The reaction is often carried out at atmospheric or slightly elevated pressures.
Q4: Can a sulfur-poisoned ReS₂ catalyst be regenerated?
A4: Yes, regeneration is often possible, particularly if the poisoning is reversible.[8] The appropriate method depends on the nature of the poisoning and the catalyst's stability.
-
Thermal Treatment: Heating the catalyst in an inert or hydrogen stream can desorb weakly bound sulfur species.[7]
-
Oxidative Regeneration: A more aggressive method involves a controlled oxidation to burn off sulfur and other deposits, followed by a re-sulfidation step to restore the active phase.[8]
-
Chemical Washing: In some cases, washing with specific solutions can remove poisons. For instance, alkaline solutions followed by controlled oxidation can be used to convert sulfur compounds into removable forms.[7]
Data Presentation
Table 1: Effect of Annealing Temperature on S/Re Ratio and HDS Performance
| Catalyst Sample | Annealing Temp. (°C) | S/Re Atomic Ratio (from EDS) | 3-Methylthiophene Conversion (%) | Selectivity (HYD/DDS Ratio) | Reference |
| ReS₂-400 | 400 | 2.46 | High | Lower Isomerization | [3] |
| ReS₂-800 | 800 | 2.015 | Lower | Higher Isomerization | [3] |
HDS of 3-methylthiophene performed at 300°C. HYD (Hydrogenation) and DDS (Direct Desulfurization) are the two main reaction pathways.
Table 2: Comparison of Characterization Data for ReS₂/C Composite
| Characterization Technique | Parameter | Result | Implication | Reference |
| XPS | S/Re Atomic Ratio | ~1.8 | Formation of sulfur-deficient ReS₂₋ₓ layers | [4] |
| EDS | S/Re Atomic Ratio | 1.79 | Confirms non-stoichiometric, sulfur-deficient nature | [4] |
| HRTEM | Layer Stacking | Absence of stacking along c-axis | Higher proportion of exposed edge sites | [9] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis and Annealing of Microspherical ReS₂
This protocol is based on the synthesis of microspherical ReS₂ catalysts for hydrodesulfurization studies.[3]
-
Synthesis:
-
Dissolve ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and L-cysteine in distilled water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 200°C for 24 hours.
-
After cooling, filter the black precipitate, wash it with distilled water and ethanol, and dry it at 60°C.
-
-
Annealing (Sulfur Content Control):
-
Place the dried powder in a tube furnace.
-
Heat under an argon atmosphere to a target temperature (e.g., 400°C or 800°C) for 1 hour.[3]
-
Cool the furnace to room temperature under argon flow. The resulting catalyst (e.g., ReS₂-400 or ReS₂-800) will have different S/Re ratios and structural properties.
-
-
Characterization:
-
Analyze the S/Re ratio using EDS.
-
Examine the morphology and layer structure using SEM and HRTEM.
-
Determine the chemical state of Re and S using XPS.
-
Protocol 2: Catalytic Activity Testing (HDS of 3-Methylthiophene)
This protocol describes a typical setup for evaluating catalyst performance.[3][4]
-
Reactor Setup:
-
Load the catalyst (e.g., 50-100 mg) into a fixed-bed reactor.
-
Activate the catalyst in situ by flowing a mixture of H₂S/H₂ (e.g., 10% H₂S) at 400°C for 2 hours.
-
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 300°C) under the H₂S/H₂ flow.
-
Introduce the reactant feed, which is a stream of H₂ saturated with the vapor of the model compound (e.g., 3-methylthiophene).
-
Maintain the reactor at the set temperature and pressure (e.g., atmospheric pressure).
-
-
Product Analysis:
-
Analyze the reactor effluent periodically using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID).
-
Calculate the conversion of the reactant and the selectivity towards different products based on the GC data.
-
Visualizations
Caption: Workflow for investigating the effect of excess sulfur on ReS₂ catalysts.
Caption: Relationship between excess sulfur and key catalytic properties of ReS₂.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. Low-Dimensional ReS2/C Composite as Effective Hydrodesulfurization Catalyst | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Rhenium Heptasulfide (Re₂S₇) Catalyst Systems: Technical Support Center
Welcome to the technical support center for Rhenium Heptasulfide (Re₂S₇) catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst poisoning and deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Re₂S₇-catalyzed hydrogenation reaction has stopped or is proceeding very slowly. What are the common causes?
A1: The most common issue with Re₂S₇ catalysts is a loss of catalytic activity, often leading to the catalyst not being reusable.[1] The primary causes for this deactivation are:
-
Interaction with Solvents and Hydrogen: The catalyst can degrade through interaction with the solvent (e.g., methanol) and hydrogen at elevated temperatures and pressures. This can lead to the breakdown of crucial Re-S bonds, evidenced by the smell of hydrogen sulfide (B99878) (H₂S) when venting the reactor.[1]
-
Air Oxidation: Re₂S₇ is sensitive to air and can undergo slow oxidation, which deactivates the catalyst.[1] It is recommended to handle and store the catalyst under an inert atmosphere.
-
Amine Poisoning: Under "harsh" reaction conditions (e.g., high temperatures and pressures), amine functionalities in the substrate or additives like aniline (B41778) and benzylamine (B48309) can act as catalyst poisons, interrupting the reaction.[1]
Q2: Can I reuse my this compound catalyst?
A2: Generally, Re₂S₇ catalysts exhibit a significant loss of activity after a single use and are often not reusable, especially when used in small quantities (e.g., 0.5 mol%).[1] The deactivation is primarily due to degradation rather than simple fouling.
Q3: What are considered "mild" vs. "harsh" conditions in the context of amine poisoning?
A3: While the literature does not provide exact temperature and pressure thresholds, a distinction has been observed:
-
Mild Conditions: In the hydrogenation of quinoline (B57606) in methanol (B129727), the addition of aniline or benzylamine did not inhibit the reaction, suggesting these conditions are "mild."[1] Typical mild conditions reported are around 50°C and 30-100 bar H₂.[1]
-
Harsh Conditions: In the hydrogenation of benzothiophenes, which requires more forcing conditions (e.g., 100°C and 100 bar H₂), substrates bearing free amino groups were unreactive, and the addition of amines halted the reaction.[1]
Q4: My reaction selectivity has changed. What could be the cause?
A4: Currently, there is limited specific information in the published literature regarding changes in selectivity with Re₂S₇ catalysts. Deactivation primarily manifests as a loss of overall activity. However, based on general catalysis principles, a change in selectivity could hypothetically arise from a partial poisoning of certain active sites or a change in the catalyst's surface composition due to oxidation or degradation.
Q5: Are there any known methods to regenerate a poisoned or deactivated Re₂S₇ catalyst?
A5: Attempts to regenerate deactivated Re₂S₇ have been reported as unsuccessful. Specifically, the addition of excess hydrogen sulfide to a reaction with a deactivated catalyst did not restore its activity.[1] The degradation of the catalyst's structure appears to be largely irreversible. Therefore, the most practical approach is often the synthesis of a fresh batch of the catalyst.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of catalyst deactivation in your this compound system.
Problem: Substantial decrease or complete loss of catalytic activity.
Step 1: Review Reaction Conditions and Reagents
-
Check for Potential Poisons: Did your substrate or any additives contain amine groups? If so, the reaction conditions (temperature and pressure) might be too harsh, leading to poisoning.
-
Evaluate Solvent and Hydrogen Pressure: High temperatures (>50-100°C) and high hydrogen pressures (>100 bar) in solvents like methanol can lead to the chemical degradation of the catalyst itself.[1]
-
Ensure Inert Atmosphere: Was the catalyst handled and the reaction set up under an inert atmosphere (e.g., Argon or Nitrogen)? Exposure to air can cause oxidative deactivation.[1]
Step 2: Post-Reaction Catalyst Characterization (for advanced diagnosis)
-
If you have access to surface analysis techniques, you can perform the following to understand the cause of deactivation:
-
X-ray Photoelectron Spectroscopy (XPS): A comparison of fresh and used catalysts can reveal changes in the oxidation states of Rhenium and Sulfur. An increase in sulfate (B86663) (SO₄²⁻) species on the surface of the used catalyst can indicate oxidation.[1]
-
Transmission Electron Microscopy (TEM): TEM can show changes in the morphology of the catalyst, such as the aggregation of the nanosheets that make up the amorphous Re₂S₇ material.[1]
-
References
Validation & Comparative
A Comparative Guide to Rhenium Heptasulfide and Molybdenum Disulfide as Hydrodesulfurization Catalysts
For Researchers, Scientists, and Drug Development Professionals
The imperative to reduce sulfur content in fuels has driven extensive research into highly efficient hydrodesulfurization (HDS) catalysts. Among the transition metal sulfides, Molybdenum disulfide (MoS₂) has long been the industry standard. However, Rhenium heptasulfide (ReS₂) is emerging as a potent alternative, demonstrating unique catalytic properties. This guide provides an objective comparison of ReS₂ and MoS₂ as HDS catalysts, supported by experimental data, detailed protocols, and visual representations of key processes.
Performance Comparison
The catalytic performance of HDS catalysts is primarily evaluated by their activity (conversion of sulfur-containing compounds) and selectivity towards different reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway removes sulfur directly from the aromatic ring, while the HYD pathway first saturates the aromatic ring before sulfur removal. The preferred pathway can depend on the specific feedstock and desired products.
While a direct head-to-head comparison of ReS₂ and MoS₂ under identical experimental conditions is not extensively available in a single study, a compilation of data from various sources provides valuable insights into their relative performance. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in reaction conditions, catalyst preparation methods, and reactor types.
Table 1: Comparison of Catalytic Activity in the HDS of Dibenzothiophene (B1670422) (DBT)
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | DBT Conversion (%) | Predominant Pathway | Reference |
| Ni-MoS₂ | Al₂O₃ | 320 | 4.0 | 94.7 | Not specified | [1] |
| Exfoliated MoS₂ | None | Not specified | Not specified | Higher than crystalline MoS₂ | Hydrogenolysis | [2] |
| ReS₂/C | Carbon | 340 | 3.0 | > 90 (for 3-methylthiophene) | HYD | [3] |
| Microspherical ReS₂ | None | 340 | 5.5 | ~85 (for 3-methylthiophene) | HYD | [4] |
Table 2: Selectivity in the HDS of Thiophene
| Catalyst | Predominant Pathway | Product | Reference |
| MoS₂ (edge CUS) | DDS | Butadiene | [5] |
| MoS₂ (corner CUS) | HYD | 2-Butene, Tetrahydrothiophene | [5] |
| ReS₂ (001 surface) | HYD | 2-Butene, 1-Butene, Butane | [6] |
Note: The data presented is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of ReS₂ and MoS₂ catalysts and a general procedure for HDS catalytic testing.
Synthesis of this compound (ReS₂) via Hydrothermal Method
This protocol is adapted from a procedure for ReSe₂ and is a common method for synthesizing layered transition metal dichalcogenides.
-
Precursor Solution Preparation: Dissolve ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and a sulfur source, such as thiourea (B124793) (CH₄N₂S) or sodium sulfide (B99878) (Na₂S), in a suitable solvent, typically deionized water or a water/ethanol (B145695) mixture, to achieve the desired molar concentrations.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature, generally between 180°C and 220°C, for a duration of 12 to 48 hours. The autogenous pressure within the autoclave facilitates the crystallization of ReS₂.
-
Product Recovery and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting black precipitate by centrifugation or filtration.
-
Washing: Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final ReS₂ product in a vacuum oven at a temperature of 60-80°C for several hours.
Synthesis of Molybdenum Disulfide (MoS₂) via Incipient Wetness Impregnation
This is a widely used method for preparing supported MoS₂ catalysts.
-
Support Preparation: Use a high-surface-area support material, such as γ-alumina (γ-Al₂O₃), in the form of pellets or powder. Calcine the support at a high temperature (e.g., 500°C) to remove any adsorbed moisture and impurities.
-
Impregnation Solution Preparation: Prepare an aqueous solution of a molybdenum precursor, such as ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O). The concentration of the solution should be calculated to achieve the desired molybdenum loading on the support.
-
Incipient Wetness Impregnation: Add the impregnation solution dropwise to the support material until the pores are completely filled, without excess liquid. This point is known as the point of incipient wetness.
-
Drying: Dry the impregnated support in an oven at a temperature of 100-120°C for several hours to remove the solvent.
-
Calcination: Calcine the dried material in air at a temperature of 400-500°C. This step converts the molybdenum precursor into molybdenum oxide (MoO₃).
-
Sulfidation: The final step is to convert the molybdenum oxide to molybdenum disulfide. This is typically done in a tube furnace under a flow of a gas mixture containing hydrogen sulfide (H₂S) and hydrogen (H₂) at a temperature of 350-400°C for several hours.[7]
Hydrodesulfurization (HDS) Catalytic Testing in a Fixed-Bed Reactor
-
Catalyst Loading: Load a specific amount of the catalyst (typically 0.5-2.0 g) into a fixed-bed reactor, which is usually a stainless-steel tube. The catalyst is often mixed with an inert material like silicon carbide to ensure uniform flow and heat distribution.
-
Catalyst Activation (In-situ Sulfidation): Before the HDS reaction, the catalyst is typically activated (or pre-sulfided) in-situ. This is done by passing a mixture of H₂S/H₂ gas over the catalyst bed at an elevated temperature (e.g., 350-400°C) for several hours.
-
Reaction Feed: Prepare a liquid feed consisting of a model sulfur compound (e.g., dibenzothiophene or thiophene) dissolved in a hydrocarbon solvent (e.g., decalin or hexadecane).
-
Reaction Conditions: Introduce the liquid feed and a separate stream of hydrogen gas into the reactor at controlled flow rates. The reaction is carried out at a specific temperature (e.g., 300-400°C) and pressure (e.g., 3-7 MPa).
-
Product Analysis: The reactor effluent, containing both liquid and gas phases, is cooled and separated. The liquid products are collected periodically and analyzed using techniques like gas chromatography (GC) to determine the conversion of the sulfur compound and the distribution of the different products.[8][9]
Visualizing the Processes
To better understand the workflows and reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow: Catalyst Synthesis and Testing
Caption: General experimental workflow for the synthesis and HDS testing of ReS₂ and MoS₂ catalysts.
Signaling Pathway: HDS Reaction Pathways
Caption: The two primary reaction pathways in hydrodesulfurization: Direct Desulfurization (DDS) and Hydrogenation (HYD).
Concluding Remarks
Both this compound and Molybdenum disulfide are effective catalysts for hydrodesulfurization. MoS₂, particularly when promoted with Ni or Co, is a well-established and highly active catalyst. However, research indicates that ReS₂ exhibits unique structural and electronic properties that can lead to enhanced catalytic activity, especially through the hydrogenation pathway. The choice between ReS₂ and MoS₂ will ultimately depend on the specific application, desired product selectivity, and economic considerations. Further research focusing on direct comparative studies under standardized conditions is necessary to fully elucidate the relative advantages of each catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Impregnation–Deposition Method to Synthesize a Presulfided MoS2/Al2O3 Catalyst and Its Application in Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gpj.ui.ac.ir [gpj.ui.ac.ir]
A Comparative Guide to Rhenium Heptasulfide and Platinum-Group Metals for Selective Hydrogenation in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of functional groups within complex organic molecules is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high yields and selectivities, avoiding unwanted side reactions, and ensuring process efficiency. For decades, platinum-group metals (PGMs) such as palladium (Pd), platinum (Pt), and rhodium (Rh) have been the catalysts of choice for a wide array of hydrogenation reactions. However, their inherent limitations, including high cost, susceptibility to poisoning by sulfur-containing compounds, and propensity to catalyze dehalogenation, have driven the search for viable alternatives.
This guide provides an objective comparison between the emerging catalyst, rhenium heptasulfide (Re₂S₇), and traditional PGM catalysts for selective hydrogenation applications. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in catalyst selection and experimental design.
At a Glance: Performance Comparison
The following table summarizes the catalytic performance of this compound and various platinum-group metals in the selective hydrogenation of key substrates relevant to pharmaceutical and chemical synthesis.
| Catalyst | Substrate | Product | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity/Yield (%) | Key Observations |
| Re₂S₇ (0.5 mol%) | Quinoline | 1,2,3,4-Tetrahydroquinoline | 100 | 30 | 16 | >99 | >99 | Excellent for N-heterocycle reduction.[1] |
| Pd/C (1 mol%) | Quinoline | 1,2,3,4-Tetrahydroquinoline | 50 | 30 | 4 | >99 | >99 | Highly active under milder conditions.[2][3] |
| Rh nanoparticles | Quinoline | 1,2,3,4-Tetrahydroquinoline | 80 | 30 | 2 | >99 | >99 | High turnover number and recyclability reported. |
| Re₂S₇ (0.5 mol%) | 5-Iodoquinoline | 5-Iodo-1,2,3,4-tetrahydroquinoline | 100 | 100 | 16 | >99 | >99 | Excellent tolerance to C-I bond; no dehalogenation. [4][5] |
| Pt/γ-Fe₂O₃ | p-Bromonitrobenzene | p-Bromoaniline | 80 | 20 | 2 | >99 | >99.9 | High selectivity, but dehalogenation can be a risk with PGMs.[6] |
| Re₂S₇ (4 mol%) | Thiophene | Tetrahydrothiophene | 260 | 140 | - | - | - | Demonstrates tolerance to sulfur, a known PGM poison. [1] |
| PdS/Al₂O₃-SiO₂ | Thiophene | Tetrahydrothiophene | 300 | 50 | - | - | High | Sulfided PGM catalysts are needed for sulfur-containing substrates.[7][8] |
Experimental Workflow and Selectivity Challenges
To ensure a systematic and reproducible comparison of catalytic performance, a standardized experimental workflow is crucial. The following diagram illustrates a general procedure for evaluating hydrogenation catalysts in a batch reactor setup.
A critical challenge in the synthesis of complex molecules, particularly in drug development, is the selective hydrogenation of a target functional group without affecting other sensitive moieties, such as halogens. Platinum-group metals often catalyze the cleavage of carbon-halogen bonds (hydrodehalogenation), leading to undesired byproducts. This compound has demonstrated a remarkable tolerance to halogens, making it a superior choice for such transformations.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Re₂S₇) Catalyst
This protocol is adapted from the procedure described for the preparation of amorphous this compound.[4][5]
Materials:
-
Potassium perrhenate (B82622) (KReO₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve potassium perrhenate in deionized water to create a saturated solution.
-
In a separate flask, dissolve a stoichiometric excess of sodium thiosulfate in deionized water.
-
Slowly add the sodium thiosulfate solution to the potassium perrhenate solution with vigorous stirring.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until a black precipitate of this compound forms.
-
Continue stirring the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the black precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any soluble salts.
-
To remove any co-precipitated elemental sulfur, wash the solid with diethyl ether until the filtrate is colorless.
-
Dry the resulting black powder under vacuum at room temperature. The final product is amorphous Re₂S₇.
Protocol 2: Preparation of 5% Palladium on Carbon (Pd/C)
This is a general procedure for the preparation of a standard 5% Pd/C catalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Activated carbon (high surface area)
-
Formaldehyde (B43269) solution (37 wt. % in H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
Procedure:
-
Dissolve palladium(II) chloride in a small amount of concentrated hydrochloric acid and dilute with deionized water.
-
In a separate beaker, create a slurry of activated carbon in deionized water.
-
Heat the activated carbon slurry to 80 °C with vigorous stirring.
-
Add the palladium chloride solution to the heated slurry.
-
Slowly add formaldehyde solution to the mixture, followed by the dropwise addition of a sodium hydroxide solution to neutralize the mixture and facilitate the reduction of Pd(II) to Pd(0).
-
Continue stirring the mixture at 80 °C for 1 hour.
-
Allow the catalyst to cool to room temperature, then collect it by vacuum filtration.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral and free of chloride ions.
-
Dry the catalyst in a vacuum oven at a temperature not exceeding 100 °C. Handle the dry catalyst with care as it can be pyrophoric.
Protocol 3: General Procedure for Selective Hydrogenation in a Batch Reactor
Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
To the reactor vessel, add the substrate, the appropriate solvent (e.g., methanol, ethanol, or toluene), and the catalyst (Re₂S₇ or PGM catalyst).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reactor to the desired temperature while stirring the reaction mixture vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge and/or by taking aliquots (if the reactor setup allows) for analysis by TLC, GC, or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with fresh solvent and potentially recovered for reuse.
-
The filtrate containing the product can then be concentrated and purified by standard methods such as crystallization or chromatography.
Conclusion
This compound emerges as a highly promising catalyst for selective hydrogenation, particularly for substrates containing functionalities that are challenging for traditional platinum-group metal catalysts. Its remarkable tolerance to sulfur and halogen atoms makes it an invaluable tool for the synthesis of complex molecules, where the preservation of these groups is often critical. This is a significant advantage in drug discovery and development, where halogenated and sulfur-containing heterocycles are common structural motifs.
While PGM catalysts, especially palladium and platinum on carbon, generally exhibit higher activity under milder conditions for many standard hydrogenations, their lack of selectivity in the presence of halogens and susceptibility to sulfur poisoning are major drawbacks. The choice between Re₂S₇ and a PGM catalyst should therefore be guided by the specific requirements of the chemical transformation. For the hydrogenation of substrates with sensitive functional groups like C-I, C-Br, and C-S bonds, Re₂S₇ is a clear and superior alternative. For simpler hydrogenations where these challenges are absent, the high activity of PGMs under mild conditions may be advantageous. Future research may focus on improving the reusability of Re₂S₇ and exploring its application in a wider range of selective hydrogenation reactions.
References
Unveiling the Superior Catalytic Selectivity of Rhenium Heptasulfide (Re₂S₇) for C-S Bond Preservation in Hydrodesulfurization
For researchers, scientists, and professionals in drug development, the selective modification of sulfur-containing molecules is a critical challenge. Traditional hydrodesulfurization (HDS) catalysts often lead to undesired C-S bond cleavage. This guide presents a comprehensive comparison of Rhenium Heptasulfide (Re₂S₇) with conventional catalysts, highlighting its remarkable ability to preserve C-S bonds during hydrogenation, supported by experimental data and detailed protocols.
This compound (Re₂S₇) is emerging as a highly selective catalyst for the hydrogenation of sulfur-containing heterocyclic compounds, offering a significant advantage over conventional hydrodesulfurization (HDS) catalysts like Molybdenum Disulfide (MoS₂) and Cobalt-Molybdenum Sulfide (Co-MoS₂). Its unique catalytic activity allows for the saturation of the carbon framework of thiophenic rings while leaving the carbon-sulfur bond intact. This C-S bond preservation is a crucial attribute for the synthesis of complex molecules in the pharmaceutical and fine chemical industries, where sulfur-containing moieties are often essential for biological activity.
Recent studies have demonstrated the exceptional tolerance of Re₂S₇ to C-S bonds, a feature not as pronounced in traditional HDS catalysts.[1] This guide provides a detailed comparison of the performance of Re₂S₇ with alternative catalysts, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Comparative Catalytic Performance
The catalytic selectivity of Re₂S₇ towards C-S bond preservation is best illustrated through a comparative analysis of product distribution in the hydrodesulfurization of model thiophenic compounds. While direct quantitative comparisons in single studies are emerging, the available data strongly indicates a preference for the hydrogenation (HYD) pathway over the direct desulfurization (DDS) pathway for Re₂S₇.
| Catalyst | Model Compound | Conversion (%) | Selectivity towards C-S Bond Preservation (e.g., Tetrahydrothiophene) (%) | Selectivity towards C-S Bond Cleavage (Desulfurized Products) (%) |
| Re₂S₇ | Thiophene (B33073) | High | High | Low |
| MoS₂ | Thiophene | High | Moderate to Low | High |
| Co-MoS₂ | Thiophene | Very High | Low | Very High |
Table 1: Comparative Performance of HDS Catalysts. This table summarizes the general performance characteristics of Re₂S₇ compared to MoS₂ and Co-MoS₂ in the hydrodesulfurization of thiophene. Re₂S₇ exhibits a significantly higher selectivity towards the formation of tetrahydrothiophene, the product of C-S bond preservation.
Experimental Protocols
Reproducible and verifiable results are paramount in catalytic science. The following sections detail the methodologies for the synthesis of the Re₂S₇ catalyst and the subsequent catalytic testing.
Synthesis of this compound (Re₂S₇) Catalyst
The synthesis of Re₂S₇ is a relatively straightforward procedure.[2]
Materials:
-
Potassium perrhenate (B82622) (KReO₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O)
-
Deionized water
Procedure:
-
Dissolve potassium perrhenate in deionized water to create a saturated solution.
-
In a separate vessel, prepare a concentrated solution of sodium thiosulfate in deionized water.
-
Slowly add the sodium thiosulfate solution to the potassium perrhenate solution with constant stirring.
-
A dark brown to black precipitate of Re₂S₇ will form immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any unreacted salts.
-
Dry the resulting Re₂S₇ powder in a vacuum oven at 60-80°C overnight.
Catalyst Characterization
The synthesized Re₂S₇ catalyst should be characterized to confirm its composition and morphology. Standard techniques include:
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the synthesized Re₂S₇.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of Rhenium and Sulfur.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the catalyst.
Catalytic Activity Testing
The evaluation of the catalytic performance of Re₂S₇ in hydrodesulfurization is typically conducted in a high-pressure reactor.
Reaction Setup:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port.
-
Substrate: Thiophene or a substituted thiophene derivative.
-
Solvent: Decalin or a similar high-boiling point, inert solvent.
-
Catalyst: Synthesized Re₂S₇ powder.
-
Hydrogen gas (high purity).
Procedure:
-
Load the reactor with the substrate, solvent, and the Re₂S₇ catalyst.
-
Seal the reactor and purge several times with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C) while stirring.
-
Maintain the reaction conditions for a specific duration, taking liquid samples periodically for analysis.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the reactant and the selectivity towards different products.
Visualizing the Process and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed reaction pathway for C-S bond preservation.
Caption: Experimental workflow for the synthesis of Re₂S₇ and its catalytic testing.
The proposed mechanism for the selective hydrogenation of thiophene over Re₂S₇ involves the initial adsorption of the thiophene ring onto the catalyst surface, followed by stepwise hydrogenation of the carbon-carbon double bonds, ultimately leading to the formation of tetrahydrothiophene, which can then desorb from the surface.
Caption: Proposed pathway for C-S bond preservation by Re₂S₇.
References
A Comparative Study of Rhenium Heptasulfide (Re₂S₇) and Nickel-Based Hydrogenation Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the performance of Rhenium Heptasulfide (Re₂S₇) and various nickel-based catalysts in hydrogenation reactions. The information presented is supported by experimental data from peer-reviewed literature, offering insights into catalyst selection for specific synthetic applications.
Executive Summary
Hydrogenation is a fundamental process in chemical synthesis, crucial for the production of fine chemicals, pharmaceuticals, and other advanced materials. The choice of catalyst is paramount to achieving desired activity, selectivity, and functional group tolerance. This guide focuses on a comparative analysis of two distinct classes of hydrogenation catalysts: the transition metal sulfide, this compound (Re₂S₇), and the widely utilized nickel-based catalysts.
This compound (Re₂S₇) emerges as a highly selective catalyst, demonstrating remarkable tolerance to functional groups that are often sensitive to traditional hydrogenation catalysts, such as carbon-halogen and carbon-sulfur bonds. This unique characteristic makes it an invaluable tool for the synthesis of complex, functionalized molecules.
Nickel-based catalysts , including Raney Nickel, supported nickel nanoparticles, and nickel phosphides, are workhorse catalysts known for their high activity and cost-effectiveness. They are employed in a broad range of hydrogenation reactions, from the reduction of simple alkenes and alkynes to more complex heterocyclic compounds. Bimetallic nickel catalysts often exhibit enhanced performance in terms of activity and selectivity.
This guide will delve into a detailed comparison of these catalysts across various hydrogenation reactions, presenting quantitative data, experimental protocols, and mechanistic diagrams to aid in informed decision-making for your research and development needs.
Comparative Performance Data
The following tables summarize the catalytic performance of Re₂S₇ and various Ni-based catalysts in the hydrogenation of quinolines, nitroarenes, and alkynes, as well as in hydrodesulfurization (HDS) reactions. It is important to note that direct comparisons under identical conditions are limited in the literature; therefore, reaction conditions are provided to offer context to the presented data.
Hydrogenation of Quinolines to Tetrahydroquinolines
The selective hydrogenation of the heterocyclic ring in quinolines to yield tetrahydroquinolines is a significant transformation in the synthesis of pharmaceuticals and other biologically active compounds.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity/Yield (%) | Reference |
| Re₂S₇ | Substituted Quinolines | 100 | 30 | Methanol | High (implied) | High (for tetrahydroquinolines) | [1] |
| Ni₂P/SBA-15 | Quinoline (B57606) | 340 | - | - | >93 | 91.7% to Propylcyclohexane | [2] |
| Ni/C-3 | Quinoline | 100 | 100 | Methanol | 77 | High (for 1,2,3,4-tetrahydroquinoline) | [3] |
| Ni@PC-900-1-4% | Quinoline | Room Temp. | - | - | ~90 (Yield) | High (for 1,2,3,4-tetrahydroquinoline) | [4] |
Key Observations:
-
Re₂S₇ demonstrates high efficiency in the hydrogenation of substituted quinolines at relatively mild conditions.[1] A key advantage is its tolerance to halide substituents (e.g., C-I, C-Br bonds), which are often challenging for other catalysts.[5]
-
Ni-based catalysts, such as Ni₂P/SBA-15 and Ni/C, are also effective for quinoline hydrogenation, though often requiring higher temperatures and pressures.[2][3]
-
Novel nickel catalysts like Ni@PC show promise for performing this transformation at ambient temperature.[4]
Hydrogenation of Functionalized Nitroarenes
The reduction of nitroarenes to anilines is a fundamental reaction in the synthesis of dyes, pharmaceuticals, and agrochemicals. Catalyst selectivity is crucial to avoid the reduction of other sensitive functional groups.
| Catalyst | Substrate | Temp. (°C) | H₂ Source | Solvent | Conversion (%) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Re₂S₇ | Nitro-group containing compounds | - | H₂ | - | Efficient | - |[5] | | Ni/SiO₂ | Functionalized Nitroarenes | Mild | H₂ | - | High | High |[6] | | Ni-Ce complex@SiO₂ | Substituted Nitroarenes | 80 | H₂ | - | High | High |[7] | | Homogeneous Ni-catalyst | Functionalized Nitroarenes | - | NH₃BH₃ | - | - | Good to High |[8] |
Key Observations:
-
Re₂S₇ is reported to be an efficient catalyst for the hydrogenation of nitro groups.[5]
-
Various Ni-based catalysts, including supported Ni nanoparticles and Ni-Ce composites, demonstrate high activity and selectivity for the hydrogenation of functionalized nitroarenes under mild conditions.[6][7]
-
The choice of nickel catalyst and reaction conditions can be tuned to tolerate a wide range of functional groups.[9]
Selective Hydrogenation of Alkynes to Alkenes
The partial hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis, with the stereochemical outcome (Z or E-alkene) being of significant importance.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar H₂) | Solvent | Selectivity (Alkene) | Z/E Ratio | Reference | |---|---|---|---|---|---|---| | Re₂S₇ | Alkyne functions | - | H₂ | - | Efficient | - |[5] | | Ni(NO₃)₂·6H₂O | Internal & Terminal Alkynes | 120 | 30 | Acetonitrile | High | >99:1 (Z) |[10] | | Ni-NPs in IL | Internal & Terminal Phenylalkynes | 30-50 | 1-4 | Ionic Liquid | High | High (Z) |[11] | | Ni-Zn alloy | Acetylene | - | - | Gas Phase | High (Ethylene) | - |[4] |
Key Observations:
-
Re₂S₇ is noted for its ability to catalyze the hydrogenation of alkyne functions.[5]
-
Simple nickel salts like Ni(NO₃)₂·6H₂O can form active nanoparticles in situ, providing excellent selectivity for the formation of Z-alkenes.[10]
-
The use of specific ligands or additives with nickel catalysts can switch the selectivity towards the E-alkene.[10]
-
Nickel nanoparticles in ionic liquids offer a highly selective system for Z-alkene synthesis under very mild conditions.[11]
Hydrodesulfurization (HDS)
The removal of sulfur from petroleum feedstocks is a critical industrial process to prevent catalyst poisoning and reduce SOx emissions.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Activity/Selectivity | Reference | |---|---|---|---|---| | ReS₂/C | 3-Methylthiophene | - | - | Enhanced activity compared to CoMo/γ-Al₂O₃ |[12] | | Microspherical ReS₂ | 3-Methylthiophene | 400 | - | Outstanding catalytic performance |[13] | | Ni/H⁺-YM | Dibenzothiophene (B1670422) | - | - | Highest conversion among tested Ni catalysts |[14] | | Ni₂P/SiO₂-DP | 4,6-Dimethyldibenzothiophene | - | - | Significantly higher performance than Ni₂P/SiO₂-IM |[15] |
Key Observations:
-
Rhenium sulfide-based catalysts, including ReS₂ composites, exhibit excellent performance in the hydrodesulfurization of thiophenic compounds, in some cases surpassing traditional CoMo catalysts.[12][13]
-
Nickel-based catalysts, particularly supported Ni nanoparticles and nickel phosphides, are also highly active for the HDS of refractory sulfur compounds like dibenzothiophene and its derivatives.[14][15]
-
The choice of support and preparation method significantly influences the performance of Ni-based HDS catalysts.[14][15]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of Re₂S₇ and a Ni-based catalyst, as well as a general procedure for a hydrogenation reaction.
Synthesis of this compound (Re₂S₇) Catalyst
This protocol is based on the reaction of a perrhenate (B82622) salt with a sulfur source.
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of potassium perrhenate.
-
In a separate vessel, prepare an aqueous solution of sodium thiosulfate.
-
Slowly add the sodium thiosulfate solution to the potassium perrhenate solution with vigorous stirring.
-
A black precipitate of this compound will form.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts.
-
Dry the resulting Re₂S₇ powder under vacuum at an elevated temperature.
Characterization: The resulting material is typically amorphous as determined by powder X-ray diffraction (XRD). Further characterization can be performed using Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and X-ray Photoelectron Spectroscopy (XPS).[1]
Synthesis of Ni₂P/SBA-15 Catalyst
This protocol describes the preparation of a nickel phosphide (B1233454) catalyst supported on mesoporous silica (B1680970) (SBA-15) via incipient wetness impregnation.
Materials:
-
SBA-15 mesoporous silica
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄)
-
Deionized water
Procedure:
-
Impregnation:
-
Dissolve appropriate amounts of Ni(NO₃)₂·6H₂O and (NH₄)₂HPO₄ in deionized water to achieve the desired Ni/P molar ratio and metal loading.
-
Add the solution to the SBA-15 support dropwise until the point of incipient wetness is reached.
-
Age the impregnated support at room temperature for several hours.
-
Dry the material in an oven at a specified temperature (e.g., 120 °C) overnight.
-
-
Calcination:
-
Calcine the dried material in a furnace under a flow of inert gas (e.g., N₂) at a high temperature (e.g., 500 °C) for several hours to decompose the precursors.
-
-
Reduction:
-
Reduce the calcined material in a tube furnace under a flow of hydrogen gas (e.g., 10% H₂ in Ar) at a high temperature (e.g., 650 °C) for a few hours to form the nickel phosphide phase.
-
Cool the catalyst to room temperature under an inert gas flow.[2]
-
General Procedure for Catalytic Hydrogenation of Quinolines
Materials:
-
Substituted quinoline
-
Catalyst (e.g., Re₂S₇ or Ni-based catalyst)
-
Solvent (e.g., Methanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a glass liner for the autoclave, dissolve the substituted quinoline in the chosen solvent.
-
Add the catalyst to the solution (typically in a specific weight percentage relative to the substrate).
-
Place the glass liner inside the autoclave and seal the reactor.
-
Purge the autoclave multiple times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the specified temperature while stirring the reaction mixture.
-
Maintain the reaction at the set temperature and pressure for the desired duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor, remove the reaction mixture, and separate the catalyst by filtration (e.g., through a pad of Celite).
-
Analyze the filtrate by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and product distribution.
-
Purify the product by appropriate methods (e.g., column chromatography, distillation).[1][3]
Mechanistic Insights and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows and reaction pathways.
Experimental Workflow for Catalyst Performance Evaluation
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex [mdpi.com]
- 8. Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 10.1002/zaac.202300071 | A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes | chem960.com [m.chem960.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Rhenium Heptasulfide (Re₂S₇) in the Hydrogenation of Halogenated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of halogenated heterocyclic compounds is a critical transformation in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The retention of the halogen atom is often crucial for subsequent cross-coupling reactions or for modulating the biological activity of the target molecule. This guide provides a comparative analysis of Rhenium Heptasulfide (Re₂S₇) against common alternative catalysts—Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂, Adams' catalyst), and Raney® Nickel—in the hydrogenation of halogenated heterocycles.
Performance Comparison
The following table summarizes the performance of Re₂S₇ and alternative catalysts in the hydrogenation of various halogenated quinolines. It is important to note that direct comparison is challenging due to variations in experimental conditions reported in the literature. However, this compilation provides valuable insights into the relative efficacy and selectivity of each catalyst system.
| Catalyst | Substrate | Product | Yield (%) | Selectivity | Key Reaction Conditions |
| Re₂S₇ | 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | 96 | High (C-Br bond preserved) | 0.5 mol% catalyst, Methanol (B129727), 30 bar H₂, 100°C, 16 h[1] |
| Re₂S₇ | 6-Iodoquinoline | 6-Iodo-1,2,3,4-tetrahydroquinoline | 94 | High (C-I bond preserved) | 0.5 mol% catalyst, Methanol, 30 bar H₂, 100°C, 16 h[1] |
| Ni/C | 6-Chloroquinoline | 6-Chloro-1,2,3,4-tetrahydroquinoline | High | Good (some dechlorination observed) | Details in source material[2] |
| Pd/C | General Halogenated Aromatics | Dehalogenation is a common side reaction | Variable | Often poor for halogen retention | Conditions can be modified with catalyst poisons (e.g., diphenylsulfide) to improve selectivity[3][4] |
| PtO₂ | General Nitroarenes with Halogens | Can be selective for nitro group reduction | Variable | Generally preferred over Pd/C for minimizing hydrogenolysis of halogens[5] | |
| Raney® Ni | General Functional Groups | Can effect dehalogenation | Variable | Generally non-specific; can be used for dehalogenation[6] |
Key Findings:
-
Re₂S₇ demonstrates exceptional performance in the selective hydrogenation of brominated and iodinated quinolines, affording high yields of the corresponding tetrahydroquinolines with complete preservation of the carbon-halogen bond.[1] This tolerance to bromide and iodide substituents is a significant advantage over many traditional noble metal catalysts.
-
Nickel-based catalysts , such as the reported Ni/C, show promise for the hydrogenation of chloroquinolines, though some dehalogenation may occur.[2]
-
Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst but often leads to significant hydrodehalogenation, making it less suitable for reactions where halogen retention is desired.[3] However, its selectivity can be improved by the addition of catalyst poisons.[3][4]
-
Platinum(IV) oxide (PtO₂) is noted for its ability to selectively reduce nitro groups in the presence of halogens, suggesting a lower propensity for hydrodehalogenation compared to palladium catalysts.[5]
-
Raney® Nickel is a versatile and powerful catalyst but is generally non-specific and can readily cleave carbon-halogen bonds.[6]
Experimental Protocols
Detailed methodologies for the preparation and use of each catalyst are crucial for reproducible results.
This compound (Re₂S₇) Synthesis and Hydrogenation Protocol
Catalyst Synthesis: this compound (Re₂S₇) can be synthesized by the reaction of a soluble perrhenate (B82622), such as potassium perrhenate (KReO₄), with a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃) in an acidic aqueous solution. The resulting black precipitate is then washed and dried.
General Hydrogenation Procedure: [1]
-
A solution of the halogenated quinoline (B57606) derivative (e.g., 2 mol/L) in a suitable solvent such as methanol is prepared in a Teflon-lined vessel or glass insert for a high-pressure autoclave.
-
Re₂S₇ catalyst (e.g., 0.5 mol%) is added to the solution.
-
The vessel is sealed in an autoclave, which is then purged with hydrogen gas.
-
The reaction mixture is stirred at a set temperature (e.g., 100°C) under a specific hydrogen pressure (e.g., 30 bar) for a designated time (e.g., 16 hours).
-
After cooling and careful depressurization, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Palladium on Carbon (Pd/C) General Hydrogenation Protocol
General Hydrogenation Procedure: [7][8][9][10][11]
-
To a reaction flask containing a magnetic stir bar, the substrate and a suitable solvent (e.g., ethanol, ethyl acetate) are added.
-
The flask is flushed with an inert gas (e.g., nitrogen or argon).
-
Palladium on carbon (typically 5% or 10% Pd/C) is carefully added to the flask under the inert atmosphere.
-
The reaction vessel is sealed and the atmosphere is replaced with hydrogen, often by repeated cycles of vacuum and backfilling with hydrogen gas from a balloon or by pressurizing a Parr shaker or autoclave.
-
The reaction is stirred vigorously at a specified temperature (often room temperature) and pressure (from atmospheric to several bars) until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the reaction solvent.
-
The filtrate is concentrated to provide the product.
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Hydrogenation Protocol
Catalyst Activation and Hydrogenation Procedure: [5][12][13]
-
Platinum(IV) oxide is not active as supplied. It is activated in situ by reduction with hydrogen to form finely divided platinum black.
-
The substrate is dissolved in a suitable solvent, often glacial acetic acid or ethanol, in a hydrogenation flask.
-
PtO₂ is added to the solution.
-
The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen.
-
The mixture is agitated (stirred or shaken) under a hydrogen atmosphere. An initial uptake of hydrogen corresponds to the reduction of the oxide to the active platinum catalyst.
-
Hydrogenation of the substrate then proceeds. The reaction is monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, the catalyst is removed by filtration, and the product is isolated from the filtrate.
W-6 Raney® Nickel Preparation and Hydrogenation Protocol
W-6 Raney® Nickel Preparation: [14]
-
In a fume hood, a solution of sodium hydroxide (B78521) is prepared in a flask equipped with a stirrer and cooled in an ice bath.
-
Raney nickel-aluminum alloy powder is added portion-wise to the cooled sodium hydroxide solution while maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, the mixture is digested at 50°C for a specified time (e.g., 50 minutes) with gentle stirring.
-
The hot alkaline solution is carefully decanted, and the catalyst is washed repeatedly with distilled water by decantation until the washings are neutral.
-
The water is then replaced with a suitable solvent (e.g., ethanol) for storage. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.
General Hydrogenation Procedure:
-
The substrate is dissolved in an appropriate solvent in a reaction vessel.
-
The prepared Raney® Nickel slurry is carefully added to the reaction mixture.
-
The vessel is sealed and connected to a hydrogenation apparatus.
-
The air is replaced with hydrogen, and the reaction is conducted under the desired pressure and temperature.
-
Upon completion, the catalyst is allowed to settle, and the product solution is decanted or filtered.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for catalyst preparation and a typical hydrogenation experiment.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 6. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sarponggroup.com [sarponggroup.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. prepchem.com [prepchem.com]
- 13. Adam's catalyst preparation , Hive Chemistry Discourse [chemistry.mdma.ch]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to XPS Analysis of Used Rhenium(VII) Sulfide (Re₂S₇) Catalysts
Uncovering the Surface Story: A Comparative Analysis of Catalyst Composition
X-ray Photoelectron Spectroscopy (XPS) stands as a powerful surface-sensitive technique, indispensable for elucidating the changes in elemental composition and chemical states of heterogeneous catalysts after use. For researchers and professionals in catalyst development, understanding these changes is paramount for diagnosing deactivation mechanisms and improving catalyst longevity and performance. This guide provides a comparative analysis of a used Rhenium(VII) Sulfide (B99878) (Re₂S₇) catalyst against its fresh counterpart, supported by representative experimental data and detailed protocols.
The deactivation of catalysts is a frequent challenge in industrial applications. XPS can investigate the surface chemistry of catalysts over time, helping to pinpoint the causes of deactivation and inform strategies for regeneration or enhancement.
Compositional Changes: Fresh vs. Used Re₂S₇ Catalyst
The primary indicators of deactivation in a Re₂S₇ catalyst, as revealed by XPS, often include carbon deposition (coking), oxidation of the active species, and changes in the stoichiometry of the catalytically active phase. The following table summarizes typical quantitative data obtained from XPS analysis of a fresh and a used Re₂S₇ catalyst.
| Element | Chemical State / Species | Binding Energy (eV) | Surface Atomic Conc. (Fresh) | Surface Atomic Conc. (Used) | Interpretation of Change |
| Re 4f | Re⁴⁺ (as ReS₂) | ~41.4 - 42.5 | 15% | 12% | Decrease suggests a change in the primary active phase. |
| Re⁷⁺ (as Re₂O₇ or Oxysulfides) | ~46.0 - 46.5 | 5% | 8% | Increase indicates surface oxidation during the reaction. | |
| S 2p | S²⁻ (Sulfide) | ~161.0 - 162.0 | 35% | 28% | Loss of sulfide, the active form of sulfur. |
| S₂²⁻ (Polysulfide) | ~163.0 - 164.0 | 5% | 3% | Decrease in polysulfidic sulfur species. | |
| SO₄²⁻ (Sulfate) | ~168.0 - 169.0 | <1% | 5% | Significant oxidation of sulfur, leading to inactive species. | |
| C 1s | C-C, C-H (Adventitious Carbon) | ~284.8 | 30% | 20% | Relative decrease due to the large increase in coke. |
| C=C, C-O (Graphitic/Aromatic Coke) | ~285.5 - 286.5 | 10% | 24% | Substantial increase indicates significant coke deposition. | |
| O 1s | Metal Oxides/Sulfates | ~530.0 - 532.0 | <5% | >10% | Correlates with the oxidation of Rhenium and Sulfur. |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the nature of the Re₂S₇ catalyst.
Alternative & Complementary Analysis Techniques
While XPS provides unparalleled surface chemical information, a comprehensive understanding of catalyst deactivation is often achieved by correlating XPS data with insights from other characterization techniques.
| Technique | Information Provided | Comparison with XPS |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of catalyst morphology, particle size, and dispersion. Can identify physical blockage of pores by coke. | Complements XPS by visualizing the physical structures whose chemical nature is determined by XPS. XPS provides average surface chemistry, while TEM gives localized morphological data. |
| Temperature Programmed Oxidation (TPO) | Quantifies the amount and characterizes the nature (e.g., "soft" vs. "hard" coke) of carbonaceous deposits by oxidizing them at increasing temperatures. | TPO provides bulk information on coke content, whereas XPS (specifically C 1s spectra) reveals the chemical nature of the coke on the catalyst's immediate surface. |
| X-ray Diffraction (XRD) | Identifies the crystalline phases present in the bulk of the catalyst. Can detect changes in the catalyst's crystalline structure or sintering of the support. | XRD analyzes the bulk structure, while XPS is surface-sensitive (top ~10 nm). Changes detected by XRD are often more drastic than the initial surface changes detected by XPS. |
Experimental Protocol for XPS Analysis of a Used Re₂S₇ Catalyst
The following protocol outlines the key steps for the successful XPS analysis of a powdered sulfide catalyst, such as used Re₂S₇.
1. Sample Handling and Preparation:
-
Inert Environment: Used catalysts, especially sulfides, can be sensitive to air, leading to surface oxidation that can alter the results. Whenever possible, the catalyst should be handled in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument under vacuum.
-
Powder Mounting: The powdered catalyst sample is typically pressed into a clean indium foil or mounted on a sample holder using high-vacuum compatible double-sided carbon tape. The powder should form a thin, uniform layer.
-
Degassing: The sample is introduced into the XPS instrument's pre-chamber and degassed to remove any adsorbed volatile species until the pressure is suitable for transfer to the main analysis chamber (typically <10⁻⁸ mbar).
2. Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Survey Scan: A wide-range survey scan (e.g., 0-1100 eV binding energy) is first acquired to identify all elements present on the surface.
-
High-Resolution Scans: High-resolution scans are then performed for the core levels of the elements of interest (Re 4f, S 2p, C 1s, O 1s). These scans are acquired with a lower pass energy to achieve better energy resolution, which is crucial for chemical state identification.
-
Charge Neutralization: As catalyst powders are often insulating, a low-energy electron flood gun is typically used to compensate for surface charging and prevent spectral distortion.
3. Data Analysis:
-
Energy Calibration: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Peak Fitting (Deconvolution): High-resolution spectra are fitted with synthetic peaks (typically Gaussian-Lorentzian functions) after appropriate background subtraction (e.g., Shirley background). This process, known as deconvolution, allows for the identification and quantification of the different chemical states of each element.
-
Quantification: The surface atomic concentrations of the elements are calculated from the areas of the fitted peaks, corrected by their respective relative sensitivity factors (RSFs).
Visualizing the Workflow
The logical flow from sample retrieval to final analysis is a critical aspect of catalyst characterization.
Caption: Workflow for XPS analysis of a used catalyst sample.
This structured approach to XPS analysis enables researchers to reliably determine the surface composition of used Re₂S₇ catalysts, providing critical insights into deactivation pathways and guiding the development of more robust and efficient catalytic systems.
Rhenium Heptasulfide: A Rising Star in Catalysis Benchmarked Against Transition Metal Sulfide Stalwarts
For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalysts is perpetual. In the realm of transition metal sulfides (TMSs), established players like Molybdenum Disulfide (MoS₂) and Tungsten Disulfide (WS₂) have long dominated the landscape. However, recent investigations have brought Rhenium Heptasulfide (Re₂S₇) and its disulfide counterpart (ReS₂) into the spotlight, showcasing their potential as highly effective catalysts in crucial industrial and research applications, including hydrodesulfurization (HDS) and the hydrogen evolution reaction (HER). This guide provides an objective comparison of Rhenium-based sulfide (B99878) catalysts against their traditional counterparts, supported by experimental data and detailed protocols.
Executive Summary
Rhenium-based sulfide catalysts, particularly ReS₂, are emerging as formidable competitors to conventional TMS catalysts like MoS₂ and WS₂. In hydrodesulfurization, a critical process for producing cleaner fuels, ReS₂ has demonstrated superior activity under certain conditions. For the hydrogen evolution reaction, a key technology for a sustainable hydrogen economy, ReS₂ exhibits competitive performance, characterized by low overpotentials and favorable kinetics. This guide will delve into the quantitative performance metrics, experimental methodologies, and underlying mechanisms that differentiate these catalytic systems.
Performance in Hydrodesulfurization (HDS)
Hydrodesulfurization is the process of removing sulfur from petroleum products, a vital step in reducing sulfur oxide emissions. The efficacy of a catalyst in HDS is typically evaluated by its conversion rate of sulfur-containing compounds and its selectivity towards either direct desulfurization (DDS) or hydrogenation (HYD) pathways.
A comparative study on the HDS of 3-methylthiophene (B123197) revealed that a Rhenium Disulfide/Carbon (ReS₂/C) composite catalyst was 31% more active than a conventional Cobalt-Molybdenum/γ-Alumina (CoMo/γ-Al₂O₃) catalyst at a reaction temperature of 340 °C.[1] The reaction rates for both catalysts at various temperatures are presented below.
| Catalyst | Reaction Temperature (°C) | Reaction Rate (10⁻⁸ mol₃₋ₘₜ g⁻¹·Cat·s⁻¹) |
| ReS₂/C | 280 | 37 |
| 300 | 65 | |
| 320 | 110 | |
| 340 | 180 | |
| CoMo/γ-Al₂O₃ | 280 | 35 |
| 300 | 55 | |
| 320 | 85 | |
| 340 | 137 |
The HDS of more complex, sterically hindered molecules like dibenzothiophene (B1670422) (DBT) proceeds through two main pathways: Direct Desulfurization (DDS), which removes the sulfur atom directly, and Hydrogenation (HYD), where one of the aromatic rings is first saturated before sulfur removal. The selectivity of a catalyst towards one pathway over the other is a critical performance indicator. While direct comparative data for ReS₂ against MoS₂ and WS₂ for DBT HDS under identical conditions is scarce, studies on individual catalysts provide valuable insights. For instance, Ni-MoS₂ catalysts have shown high DBT conversion rates, reaching up to 94.7% at 320 °C, with the reaction primarily following the DDS pathway.[2][3]
Figure 1. Reaction pathways for the hydrodesulfurization of dibenzothiophene.
Performance in Hydrogen Evolution Reaction (HER)
The electrochemical hydrogen evolution reaction is a cornerstone of green hydrogen production. The efficiency of an HER catalyst is assessed by several key metrics, including the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope (which provides insight into the reaction mechanism), and the exchange current density.
Recent studies have highlighted the promising HER performance of ReS₂. For instance, ReS₂ nanosheets have demonstrated a low overpotential of 99 mV at a current density of 10 mA/cm².[4] Another study reported an impressive exchange current density of approximately 67.6 µA/cm² for vertically-oriented ReS₂.[5] The table below compares the HER performance of ReS₂, MoS₂, and WS₂ based on available literature data. It is important to note that direct comparisons are challenging due to variations in experimental conditions and material morphologies.
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| ReS₂ | 99[4] | 222[4] |
| MoS₂/RGO | ~100[1] | ~41[1] |
| MoS₂ (annealed) | 280[6] | 168[6] |
| WS₂ | 210[7] | 78[8] |
The HER in acidic media is generally understood to proceed via either the Volmer-Heyrovsky or Volmer-Tafel mechanism. The Tafel slope is indicative of the rate-determining step in these pathways. A lower Tafel slope generally signifies more favorable reaction kinetics.
Figure 2. Elementary steps of the Hydrogen Evolution Reaction in acidic media.
Experimental Protocols
Synthesis of this compound (Re₂S₇)
A common method for synthesizing Re₂S₇ involves the reaction of an alkali metal perrhenate (B82622) with a sulfur source in an acidic medium.
Materials:
-
Potassium perrhenate (KReO₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Toluene
Procedure:
-
Prepare an aqueous solution of KReO₄ and Na₂S₂O₃.
-
Acidify the solution with HCl.
-
A black-brown precipitate of Re₂S₇ will form.
-
Isolate the precipitate by centrifugation.
-
Wash the precipitate sequentially with distilled water, 5 M HCl, and again with distilled water until the chloride ions are removed.
-
To remove any elemental sulfur impurity, treat the precipitate with toluene.
-
Dry the final product under vacuum.
Hydrothermal Synthesis of Transition Metal Disulfides (MoS₂, WS₂)
The hydrothermal method is a versatile technique for synthesizing crystalline TMS nanomaterials.
Materials for MoS₂:
-
Sodium Molybdate (Na₂MoO₄·2H₂O)
-
Thiourea (B124793) (SC(NH₂)₂)
-
Deionized water
Procedure for MoS₂:
-
Dissolve Na₂MoO₄·2H₂O and thiourea in deionized water to form a precursor solution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 200 °C) for a certain duration (e.g., 24 hours).[9]
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the product by centrifugation, wash with deionized water and ethanol, and dry under vacuum.
Materials for WS₂:
-
Sodium Tungstate (Na₂WO₄·2H₂O)
-
Thiourea (CS(NH₂)₂)
-
Deionized water
Procedure for WS₂:
-
Dissolve Na₂WO₄·2H₂O and thiourea in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 180-240 °C) for a set time (e.g., 24 hours).[10][11]
-
After cooling, collect the WS₂ product by centrifugation, wash thoroughly, and dry.
Catalytic Activity Testing
Hydrodesulfurization (HDS) Experimental Setup: HDS reactions are typically carried out in a continuous-flow fixed-bed reactor.
Figure 3. Schematic of a continuous-flow reactor for HDS studies.
Hydrogen Evolution Reaction (HER) Experimental Setup: HER performance is evaluated using a standard three-electrode electrochemical cell.
Figure 4. Diagram of a three-electrode setup for HER measurements.
Conclusion
Rhenium-based sulfide catalysts, particularly ReS₂, are demonstrating significant promise in the fields of hydrodesulfurization and electrochemical hydrogen evolution. While MoS₂ and WS₂ remain the workhorses in many applications, the emerging data on ReS₂ suggests it can offer superior or competitive performance, warranting further investigation and development. For researchers and professionals in drug development, where catalytic hydrogenation is a key step, the unique properties of rhenium sulfides could open up new avenues for efficient and selective synthesis. The detailed experimental protocols provided in this guide aim to facilitate the exploration and benchmarking of these exciting catalytic materials in your own laboratories. As research progresses, a more comprehensive understanding of the structure-activity relationships of these TMS catalysts will undoubtedly pave the way for the rational design of next-generation catalytic systems.
References
- 1. arxiv.org [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14.139.238.229:8080 [14.139.238.229:8080]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. chalcogen.ro [chalcogen.ro]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. researchgate.net [researchgate.net]
Efficacy of Rhenium heptasulfide in hydrodenitrogenation (HDN) reactions
An in-depth analysis of Rhenium Heptasulfide's efficacy in hydrodenitrogenation (HDN) reactions, presenting a comparative assessment against conventional catalysts. This guide offers researchers and chemical engineers critical data and insights into catalyst performance, experimental design, and reaction pathways.
This compound (Re₂S₇) is emerging as a highly active catalyst for hydrodenitrogenation (HDN), a critical process in the refining of crude oil and the upgrading of synthetic fuels. The removal of nitrogen-containing compounds is essential to prevent the poisoning of downstream catalysts and to meet stringent environmental regulations on fuel quality. This guide provides a comprehensive comparison of the efficacy of rhenium sulfide (B99878) catalysts with industry-standard alternatives such as molybdenum disulfide (MoS₂), tungsten disulfide (WS₂), and cobalt-molybdenum (Co-Mo) and nickel-molybdenum (B8610338) (Ni-Mo) supported catalysts.
Comparative Performance Analysis
The intrinsic catalytic activity of rhenium sulfide in HDN reactions has been shown to be superior to that of many conventional transition metal sulfides.[1][2] While direct comparative data for this compound (Re₂S₇) is limited, studies on the closely related Rhenium disulfide (ReS₂) provide strong evidence of the potential of rhenium-based catalysts. It is important to note that the catalytic performance can be influenced by the synthesis method and the specific reaction conditions.
Below is a summary of the performance of various unsupported and supported catalysts in the hydrodenitrogenation of model nitrogen-containing compounds.
Table 1: Comparative Efficacy of Catalysts in Hydrodenitrogenation (HDN) of Indole (B1671886)
| Catalyst | Model Compound | Temperature (°C) | Pressure (MPa) | Conversion (%) | Denitrogenation Selectivity (%) | Reference |
| ReS₂ | Indole | 350 | 5.0 | 85 | 60 | [1][3] |
| MoS₂ | Indole | 350 | 5.0 | 65 | 45 | [1][3] |
| RuS₂ | Indole | 350 | 5.0 | 95 | 75 | [1][3] |
| WS₂ | Indole | 350 | 5.0 | 55 | 40 | [1] |
Table 2: Comparative Efficacy of Catalysts in Hydrodenitrogenation (HDN) of Quinoline (B57606)
| Catalyst | Model Compound | Temperature (°C) | Pressure (MPa) | Conversion (%) | Denitrogenation Products | Reference |
| Re₂S₇ | Quinoline | 100 | 3.0 | >95 (Hydrogenation) | Tetrahydroquinoline | [4] |
| Ni-Mo/γ-Al₂O₃ | Quinoline | 270-320 | 2.2 | 80-95 | Propylcyclohexane, Propylbenzene | [5] |
| Co-Mo/γ-Al₂O₃ | Quinoline | 270-320 | 2.2 | 70-90 | Propylcyclohexane, Propylbenzene | [5] |
| Re/C | Quinoline | 380 | 5.5 | High | High selectivity to Propylbenzene | [6] |
Note: The study on Re₂S₇ primarily focused on the hydrogenation of quinoline to tetrahydroquinoline and did not provide data on the complete denitrogenation to hydrocarbon products.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of catalyst performance. Below are representative experimental protocols for the synthesis of unsupported catalysts and for conducting HDN reactions.
Synthesis of Unsupported Rhenium and Molybdenum Sulfide Catalysts
1. This compound (Re₂S₇) Synthesis: A common method for the synthesis of Re₂S₇ involves the reaction of a rhenium salt, such as potassium perrhenate (B82622) (KReO₄), with a sulfur source like sodium thiosulfate (B1220275) (Na₂S₂O₃) in an acidic solution.[4] The resulting precipitate is then washed and dried to yield amorphous Re₂S₇.
2. Rhenium Disulfide (ReS₂) and Molybdenum Disulfide (MoS₂) Synthesis (Hydrothermal Method): Unsupported ReS₂ and MoS₂ catalysts can be synthesized via a hydrothermal method.[7][8] This involves heating an aqueous solution of a metal precursor (e.g., ammonium (B1175870) perrhenate for ReS₂ or ammonium heptamolybdate for MoS₂) and a sulfur source (e.g., thiourea (B124793) or H₂S) in an autoclave at elevated temperatures and pressures. The resulting solid is then filtered, washed, and dried.
Hydrodenitrogenation (HDN) Reaction Protocol
The HDN of model compounds like quinoline or indole is typically carried out in a high-pressure, fixed-bed continuous flow reactor or a batch autoclave.
1. Catalyst Activation (Pre-sulfidation): The catalyst is typically pre-sulfided in-situ before the HDN reaction. This is achieved by heating the catalyst in a stream of a hydrogen sulfide/hydrogen (H₂S/H₂) mixture (e.g., 10-15% H₂S in H₂) at a temperature range of 350-400°C for several hours. This step ensures the catalyst is in its active sulfide form.
2. Reaction Procedure: A solution of the model nitrogen compound (e.g., quinoline or indole) in a suitable solvent (e.g., decalin or hexadecane) is fed into the reactor along with a high-pressure stream of hydrogen. The reaction is carried out at temperatures ranging from 300 to 400°C and pressures from 3 to 10 MPa. The liquid products are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of the reactant and the distribution of products.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the hydrodenitrogenation reaction pathway, the experimental workflow, and a logical comparison of the catalysts.
References
- 1. Experimental Study on Unsupported Nano-MoS2 Catalyst for Deep Desulfurization Fuel Oil | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. nacatsoc.org [nacatsoc.org]
- 6. research.tue.nl [research.tue.nl]
- 7. Unsupported MoS2-Based Catalysts for Bio-Oil Hydrodeoxygenation: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Unsupported MoS2-Based Catalysts for Bio-Oil Hydrodeoxygenation: Recent Advances and Future Perspectives [frontiersin.org]
Investigating the structure of amorphous Re₂S₇ versus crystalline ReS₂
A comparative analysis of the structural properties of amorphous rhenium heptasulfide (Re₂S₇) and crystalline rhenium disulfide (ReS₂) is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to highlight the key structural differences between these two materials.
Structural Comparison of Amorphous Re₂S₇ and Crystalline ReS₂
The primary distinction between amorphous Re₂S₇ and crystalline ReS₂ lies in their atomic arrangement. Crystalline ReS₂ exhibits a well-defined, ordered layered structure, whereas amorphous Re₂S₇ lacks long-range order, possessing a disordered structure composed of nanosized sheets.
Table 1: Comparison of Structural Parameters for Amorphous Re₂S₇ and Crystalline ReS₂
| Property | Amorphous Re₂S₇ | Crystalline ReS₂ |
| Crystal Structure | Amorphous (X-ray amorphous) | Triclinic (P-1 space group)[1][2] |
| Long-Range Order | Absent | Present, layered structure[1][2] |
| Re-Re Bonding | Present, with an average coordination number of ~2.8.[3] | Not a prominent feature of the primary layered structure. |
| Re-S Bond Distance | Information not readily available in provided results. | Spread of distances, e.g., 2.31-2.53 Å and 2.35-2.48 Å for different Re sites.[2] |
| Sulfur Species | Contains both sulfide (B99878) (S²⁻) and disulfide (S₂²⁻) ions.[4] | Primarily sulfide (S²⁻) ions. |
| Morphology | Nanosized sheets forming aggregates of ~50-100 nm.[5][6] | Two-dimensional sheets oriented in the (0, 0, 1) direction.[1][2] |
| Raman Spectrum | Broad, less-defined peaks are expected due to the amorphous nature. | Feature-rich with distinct peaks corresponding to specific vibrational modes.[7] |
Visualization of Structural Differences
The following diagram illustrates the fundamental structural differences between the ordered, layered nature of crystalline ReS₂ and the disordered, clustered nature of amorphous Re₂S₇.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these materials. Below are outlines of the key experimental protocols.
Synthesis of Crystalline ReS₂ (Modified Bridgman Method)
The synthesis of high-quality single crystals of ReS₂ can be achieved using a modified Bridgman method, which avoids the use of halogen transport agents.[7]
-
Stoichiometric Mixture Preparation: High-purity rhenium and sulfur powders are mixed in a stoichiometric ratio.
-
Ampoule Sealing: The mixture is sealed in a quartz ampoule under vacuum.
-
Crystal Growth: The ampoule is placed in a two-zone furnace. The temperature of the hot zone is raised above the melting point of ReS₂, and the ampoule is slowly moved through a temperature gradient towards the cooler zone to facilitate crystal growth.
-
Cooling: After the growth process, the furnace is slowly cooled to room temperature to prevent cracking of the crystal.
Synthesis of Amorphous Re₂S₇
Amorphous Re₂S₇ can be synthesized by the reaction of an aqueous solution of potassium perrhenate (B82622) (KReO₄) with sodium thiosulfate (B1220275).[5][6]
-
Reactant Solution: An aqueous solution of KReO₄ is prepared.
-
Sulfidation: An aqueous solution of sodium thiosulfate is added to the KReO₄ solution.
-
Precipitation: The reaction mixture is typically acidified, leading to the precipitation of black amorphous Re₂S₇.
-
Washing and Drying: The precipitate is collected by filtration, washed with deionized water and ethanol, and then dried under vacuum.
Characterization Techniques
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of materials. For crystalline ReS₂, XRD patterns show sharp diffraction peaks corresponding to its triclinic structure. In contrast, amorphous Re₂S₇ exhibits a broad, featureless XRD pattern, confirming its lack of long-range order.
-
X-ray Absorption Spectroscopy (XAS): XAS, particularly Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic environment. For amorphous Re₂S₇, EXAFS studies at the Re LIII-edge have been instrumental in identifying the presence of Re-Re bonds and determining the average Re-Re coordination number.[3] X-ray Absorption Near Edge Structure (XANES) at the sulfur K-edge can distinguish between different sulfur species, such as S²⁻ and S₂²⁻.[4]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the material's morphology. For amorphous Re₂S₇, TEM images reveal the presence of nanosized sheets that form larger aggregates.[5][6] In the case of crystalline ReS₂, TEM can be used to confirm the layered structure and the high degree of crystallinity.
-
Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of a material and is a powerful tool for characterizing crystalline structures. Crystalline ReS₂ displays a rich Raman spectrum with multiple distinct peaks that are sensitive to the number of layers and crystal orientation.[8][9][10][11] The Raman spectrum of amorphous Re₂S₇ is expected to show broad, less-defined features characteristic of amorphous materials.
References
- 1. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. case.edu [case.edu]
- 3. azonano.com [azonano.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. microscopyinnovations.com [microscopyinnovations.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing the Economic Viability of Rhenium(VII) Sulfide (Re₂S₇) Catalysts in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient and robust catalysts is a cornerstone of progress in the chemical and pharmaceutical industries. Rhenium(VII) sulfide (B99878) (Re₂S₇) has emerged as a catalyst with unique reactivity, particularly in specialized hydrogenation reactions. However, its potential for widespread industrial adoption, especially in large-scale applications like petroleum hydrotreating, necessitates a thorough assessment of its economic viability against established catalyst systems. This guide provides an objective comparison of Re₂S₇ with conventional hydrotreating catalysts, primarily cobalt-molybdenum (CoMo) and nickel-molybdenum (B8610338) (NiMo) catalysts, supported by available data and experimental insights.
Performance and Economic Comparison of Hydrotreating Catalysts
The economic feasibility of an industrial catalyst is a multifactorial equation, balancing upfront cost with performance metrics such as activity, selectivity, stability, and lifespan. While Re₂S₇ exhibits high catalytic activity in certain laboratory-scale reactions, its industrial applicability is hampered by significant economic and operational challenges.
Table 1: Cost Comparison of Catalyst Raw Materials and Final Catalysts
| Catalyst Component/Type | Price (USD/kg) | Notes |
| Rhenium Precursors | ||
| Ammonium Perrhenate (B82622) (APR) | 910 - 1,270[1][2] | Primary precursor for Re₂S₇ synthesis. Price has shown volatility. |
| Rhenium Metal Pellets | 1,000 - 4,760.50[2][3] | Price varies based on purity and market demand. |
| Conventional Catalysts | ||
| CoMo Hydrotreating Catalyst | 4.2 - 100[4] | Price is for the final formulated catalyst on a support (e.g., Al₂O₃). |
| NiMo Hydrotreating Catalyst | Varies, comparable to CoMo | Price depends on specific formulation and manufacturer. Regenerated catalysts are available at a significantly lower cost.[5] |
| Rhenium Sulfide (Laboratory Grade) | ||
| Rhenium(IV) Sulfide (ReS₂) | ~1270 (for 1 gram)[6] | Price for small, high-purity quantities for research; industrial scale pricing is not readily available. |
Table 2: Performance Comparison of Re₂S₇ vs. Conventional Hydrotreating Catalysts
| Parameter | Re₂S₇ Catalysts | CoMo Catalysts | NiMo Catalysts |
| Primary Application | Specialized hydrogenations, potential for HDS. | Hydrodesulfurization (HDS) of middle distillates. | Hydrodenitrogenation (HDN), hydrogenation of aromatics, and HDS, particularly in high-pressure applications.[7][8] |
| Reported Activity | High activity in specific hydrogenation of functional groups and some thiophenes.[9] | High HDS activity.[10] | High HDN and hydrogenation activity, with HDS activity comparable to CoMo in some cases.[5][6][8] |
| Selectivity | High selectivity in certain organic synthesis reactions, showing tolerance to some functional groups. | High selectivity for sulfur removal. | High selectivity for nitrogen and aromatic removal.[8] |
| Stability & Lifespan | Major drawback: Prone to deactivation, with reports of significant activity loss after a single use. Not generally reusable in its active form.[11] | Stable under industrial hydrotreating conditions with a typical lifespan of 1-4 years before regeneration or replacement is needed.[12] | Similar stability and lifespan to CoMo catalysts under industrial conditions.[12] |
| Regeneration | No established industrial regeneration process reported due to catalyst degradation.[11] | Well-established oxidative regeneration processes are used commercially.[5] | Well-established oxidative regeneration processes are used commercially.[5] |
| Feedstock | Primarily demonstrated on model compounds and specific organic substrates. | Widely used for various petroleum fractions, including vacuum gas oil (VGO).[1][10] | Effective for a wide range of feedstocks, including heavy gas oils and VGO.[13] |
Experimental Protocols
Detailed experimental protocols for the industrial application of Re₂S₇ catalysts are not widely published, which is indicative of their limited use in such settings. However, general procedures for laboratory synthesis and testing, as well as industrial hydrotreating protocols for conventional catalysts, can be outlined.
Synthesis of Re₂S₇ (Laboratory Scale)
A common laboratory method for synthesizing Re₂S₇ involves the reaction of a rhenium salt, such as potassium perrhenate (KReO₄), with a sulfur source. One documented procedure involves the reaction of KReO₄ with sodium thiosulfate. The resulting material is typically an amorphous solid composed of nanosized sheets.
Industrial Hydrotreating Process (General Protocol)
Industrial hydrotreating is typically carried out in a fixed-bed reactor. The general protocol involves the following steps:
-
Catalyst Loading: The reactor is loaded with the catalyst pellets (e.g., CoMo or NiMo on an alumina (B75360) support).
-
Catalyst Presulfiding: The oxidic form of the catalyst is converted to the active sulfide form. This is a critical step to ensure high catalytic activity. It is often done by introducing a sulfur-containing agent (e.g., dimethyl disulfide spiked into a carrier oil) at elevated temperatures.[1]
-
Hydrotreating Operation: The liquid hydrocarbon feed (e.g., vacuum gas oil) and hydrogen are passed through the catalyst bed at high temperature (typically 300-450°C) and pressure (typically 30-150 bar).[1][10]
-
Product Separation: The reactor effluent is cooled and separated into gas and liquid streams. The hydrogen-rich gas is typically recycled, and the liquid product is sent for further processing.
-
Catalyst Regeneration/Replacement: Over time, the catalyst deactivates due to coking and metal deposition.[12] Depending on the extent of deactivation, the catalyst may be regenerated in-situ or ex-situ, or replaced with a fresh or regenerated catalyst charge.[5][12]
Visualization of Catalyst Lifecycle and Economic Decision Workflow
The choice between an emerging catalyst like Re₂S₇ and established catalysts such as CoMo/NiMo involves a series of technical and economic considerations. The following diagram illustrates a simplified workflow for this decision-making process.
Caption: Comparative workflow for assessing the industrial viability of Re₂S₇ versus conventional catalysts.
Conclusion
Based on the currently available data, Rhenium(VII) sulfide (Re₂S₇) catalysts are not economically viable for large-scale industrial applications such as petroleum hydrotreating when compared to conventional CoMo and NiMo catalysts. The primary barriers to the industrial adoption of Re₂S₇ are:
-
High Cost: The price of rhenium, the primary component of the catalyst, is significantly higher than that of molybdenum, cobalt, and nickel.[1][2][3][4]
-
Poor Stability and Reusability: A major drawback of Re₂S₇ is its tendency to deactivate after a single catalytic cycle, making it unsuitable for continuous industrial processes that require long catalyst lifetimes.[11]
-
Lack of Industrial-Scale Data: There is a scarcity of published data on the performance of Re₂S₇ catalysts under industrial hydrotreating conditions with real-world feedstocks. This lack of data makes it a high-risk option for refiners.
In contrast, CoMo and NiMo catalysts are well-established, cost-effective, and have a proven track record of high performance and stability in industrial hydrotreating applications.[5][8][10][13] They benefit from a mature supply chain and well-understood regeneration processes that extend their operational life and improve their economic profile.[5]
While Re₂S₇ may hold promise for niche applications in fine chemical and pharmaceutical synthesis where its unique selectivity is paramount and catalyst cost is a smaller fraction of the final product value, its widespread use in bulk chemical production and refining is not currently feasible. Further research and development would be required to significantly improve the stability and reduce the manufacturing cost of Re₂S₇ catalysts before they can be considered a viable alternative to the incumbent technologies.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Catalysts in Petroleum Refining Market - Global Forecast 2025-2030 [researchandmarkets.com]
- 5. researchgate.net [researchgate.net]
- 6. Unsupported Ni—Mo—W Hydrotreating Catalyst: Influence of the Atomic Ratio of Active Metals on the HDS and HDN Activity | MDPI [mdpi.com]
- 7. FAQ - What type of catalyst do we need for low pressure hydrotreating of middle distillates? | Axens [axens.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Rhenium-Modified NiMo/Al₂O₃ Catalysts for Hydrodesulfurization
In the ongoing effort to produce cleaner fuels, the process of hydrodesulfurization (HDS) is paramount. This process removes sulfur from petroleum products, mitigating the environmental impact of sulfur oxide emissions. The workhorses of industrial HDS are catalysts, typically composed of molybdenum disulfide promoted by cobalt or nickel and supported on alumina (B75360) (CoMo/Al₂O₃ and NiMo/Al₂O₃). However, the quest for ever-higher HDS efficiency has led to the exploration of new catalyst formulations. Among the most promising of these are Rhenium-modified NiMo/Al₂O₃ (Re-NiMo/Al₂O₃) catalysts. This guide provides a comparative analysis of Re-NiMo/Al₂O₃ catalysts against their conventional counterparts, supported by experimental data.
Performance Comparison of HDS Catalysts
The addition of Rhenium as a promoter to NiMo/Al₂O₃ catalysts has been shown to significantly enhance their hydrodesulfurization activity.[1][2] The following tables summarize the quantitative performance of Re-NiMo/Al₂O₃ in comparison to standard NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts under various experimental conditions.
| Catalyst | Feedstock | Temperature (°C) | Pressure (bar) | HDS Efficiency (%) | Reference |
| Re-NiMo/γ-Al₂O₃ | Atmospheric Gas Oil | 350 | 40 | >95 | [1][2] |
| NiMo/γ-Al₂O₃ | Atmospheric Gas Oil | 350 | 40 | ~90 | [1][2] |
| CoMo/γ-Al₂O₃ | Atmospheric Gas Oil | 350 | 40 | <85 | [1][2] |
Table 1: Comparison of maximum HDS efficiency for different catalysts on atmospheric gas oil.
| Catalyst | Temperature (°C) | HDS of Dibenzothiophene (B1670422) (%) | Reference |
| Pd-Ni-Mo/Al₂O₃ | 380 | 97 | [3] |
| Ni-Mo/Al₂O₃ | 380 | <97 | [3] |
| Pd-Co-Mo/Al₂O₃ | 380 | <97 | [3] |
| Co-Mo/Al₂O₃ | 380 | <97 | [3] |
Table 2: HDS of Dibenzothiophene over various catalysts.
Experimental Protocols
A generalized experimental protocol for the synthesis and evaluation of these HDS catalysts is outlined below. Specific parameters may vary based on the detailed procedures found in the cited literature.
Catalyst Synthesis (Co-impregnation method)
-
Support Preparation : Gamma-alumina (γ-Al₂O₃) is used as the support material.
-
Impregnation Solution Preparation : Aqueous solutions of nickel nitrate (B79036) (Ni(NO₃)₂), ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄), and perrhenic acid (HReO₄) are prepared. For catalysts without Rhenium, the perrhenic acid is omitted.
-
Co-impregnation : The γ-Al₂O₃ support is impregnated with the prepared solution.
-
Drying and Calcination : The impregnated support is dried, typically at 120°C, followed by calcination in air at a higher temperature (e.g., 500°C) to convert the precursors to their oxide forms.
Catalyst Characterization
The synthesized catalysts are characterized using various techniques to understand their physicochemical properties:
-
N₂ physisorption : To determine the surface area, pore volume, and pore size distribution.
-
X-ray Diffraction (XRD) : To identify the crystalline phases present in the catalyst.
-
High-Resolution Transmission Electron Microscopy (HRTEM) : To visualize the morphology and dispersion of the active sulfide (B99878) phases.
-
X-ray Photoelectron Spectroscopy (XPS) : To determine the chemical states of the elements on the catalyst surface.
Hydrodesulfurization Activity Testing
-
Catalyst Loading : A fixed amount of the catalyst is loaded into a high-pressure fixed-bed reactor.
-
Presulfidation : The catalyst is activated by treating it with a mixture of H₂S and H₂ at an elevated temperature (e.g., 340-400°C) to convert the metal oxides to their active sulfide forms.
-
HDS Reaction : The sulfur-containing feedstock (e.g., gas oil, dibenzothiophene in a solvent) is fed into the reactor along with hydrogen at a specific temperature, pressure, and liquid hourly space velocity (LHSV).
-
Product Analysis : The liquid products are collected and analyzed using techniques like gas chromatography (GC) to determine the sulfur content and calculate the HDS efficiency.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of HDS catalysts via the co-impregnation method.
Caption: A simplified schematic of the hydrodesulfurization reaction pathway.
Caption: Logical flow for the evaluation of HDS catalyst performance.
Concluding Remarks
The addition of Rhenium to NiMo/Al₂O₃ catalysts demonstrates a clear advantage in hydrodesulfurization activity over conventional NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts. This enhanced performance is crucial for meeting stringent environmental regulations on sulfur content in fuels. The choice of catalyst for a specific industrial application will, however, depend on a variety of factors including cost, stability, and the specific nature of the feedstock. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field to make informed decisions and to further innovate in the design of highly efficient HDS catalysts.
References
A Comparative Guide to the Catalytic Mechanisms of Re₂S₇ and CoMo Catalysts in Hydrodesulfurization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic mechanisms of Rhenium(VII) sulfide (B99878) (Re₂S₇) and Cobalt-Molybdenum (CoMo) catalysts, primarily in the context of hydrodesulfurization (HDS). This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the fundamental differences in their catalytic behavior.
Introduction
Hydrodesulfurization is a critical process in the refining industry to remove sulfur from petroleum products, thereby reducing sulfur oxide emissions that contribute to acid rain. The workhorses for this process are typically Cobalt-Molybdenum (CoMo) catalysts supported on high-surface-area materials like γ-alumina. In the quest for more active and selective catalysts, Rhenium-based sulfides, particularly Re₂S₇ which forms the active ReS₂ phase under reaction conditions, have emerged as a subject of interest. This guide delves into the distinct catalytic pathways and active site structures of these two catalytic systems.
Catalyst Synthesis and Characterization
CoMo Catalysts
The conventional preparation of CoMo catalysts involves the incipient wetness impregnation of a γ-Al₂O₃ support with aqueous solutions of ammonium (B1175870) heptamolybdate and cobalt nitrate. The catalyst is then dried and calcined to form the oxide precursor. The active sulfide phase, the CoMoS phase, is formed by sulfidation of the oxide precursor, typically in a stream of H₂S/H₂ at elevated temperatures.
Re₂S₇ Catalysts
Unsupported Re₂S₇ can be synthesized by the reaction of a rhenium salt, such as potassium perrhenate (B82622) (KReO₄), with a sulfur source like sodium thiosulfate (B1220275) in an acidic medium. The resulting precipitate is then washed and dried. Supported rhenium sulfide catalysts are typically prepared by impregnating a support (e.g., Al₂O₃, SiO₂, or carbon) with a solution of a rhenium precursor, such as perrhenic acid or ammonium perrhenate, followed by drying, calcination, and subsequent sulfidation.
Comparative Catalytic Performance
A direct quantitative comparison of the catalytic activities of Re₂S₇ and CoMo catalysts is challenging due to the variability in catalyst preparation, support materials, and reaction conditions reported in the literature. However, general trends and specific examples can be illustrative.
Table 1: Comparison of Catalytic Performance in Hydrodesulfurization
| Feature | CoMo Catalysts | Re₂S₇ (ReS₂) Catalysts |
| Active Phase | CoMoS Type I and Type II | ReS₂ |
| Primary HDS Pathway for Dibenzothiophene (B1670422) | Dual pathway: Direct Desulfurization (DDS) and Hydrogenation (HYD) | Predominantly Hydrogenation (HYD) pathway |
| Relative Activity | High activity for a wide range of sulfur compounds.[1][2] | Can exhibit higher activity than conventional NiMoS/Al₂O₃ for certain reactions (e.g., thiophene (B33073) HDS).[3] |
| Promoter Action | Co promotes the MoS₂ phase, creating highly active CoMoS sites.[4] | Can be promoted by Co and Ni, though the promotion effect is generally less pronounced than in CoMo systems.[5] |
| Selectivity in Dibenzothiophene HDS | The ratio of DDS to HYD products can be tuned by catalyst composition and reaction conditions. | Favors the formation of hydrogenated products like cyclohexylbenzene (B7769038). |
Mechanistic Differences
The primary distinction in the catalytic mechanisms of Re₂S₇ and CoMo catalysts lies in their active sites and the preferred reaction pathways for sulfur removal.
The CoMoS Phase and its Dual-Functionality
The active phase in CoMo catalysts is the "CoMoS" phase, where cobalt atoms are located at the edges of MoS₂ slabs. This arrangement leads to a synergistic effect, creating highly active sites for HDS. The HDS of dibenzothiophene (DBT), a model refractory sulfur compound, over CoMo catalysts proceeds via two main pathways:
-
Direct Desulfurization (DDS): The sulfur atom is directly extruded from the DBT molecule, leading to the formation of biphenyl (B1667301) (BP). This pathway involves the adsorption of DBT onto a sulfur vacancy at the catalyst edge, followed by C-S bond cleavage.
-
Hydrogenation (HYD): One of the aromatic rings of DBT is first hydrogenated to form tetrahydrodibenzothiophene (B100517) (TH-DBT) or hexahydrodibenzothiophene (HH-DBT). These hydrogenated intermediates are then more easily desulfurized to produce cyclohexylbenzene (CHB) or bicyclohexyl (B1666981) (BCH).
The prevalence of each pathway depends on the specific catalyst formulation and the reaction conditions.
The Hydrogenation-Dominated Mechanism of ReS₂
For rhenium sulfide catalysts, the active phase under HDS conditions is ReS₂. Theoretical studies based on Density Functional Theory (DFT) and available experimental evidence suggest that the HDS of thiophene over ReS₂ predominantly follows a hydrogenation pathway.[6] This implies that the catalyst is highly efficient in hydrogenating the sulfur-containing ring prior to the C-S bond scission. This preference for the HYD pathway is a key differentiator from the dual-pathway mechanism of CoMo catalysts. The higher hydrogenation activity of ReS₂ can be attributed to its distinct electronic and structural properties compared to MoS₂.[5]
Visualizing the Catalytic Cycles
CoMo Catalyst: Dual HDS Pathways
Caption: Dual reaction pathways for Dibenzothiophene HDS over CoMo catalysts.
Re₂S₇ (ReS₂) Catalyst: Predominant HYD Pathway
Caption: Proposed hydrogenation-dominant pathway for Thiophene HDS over ReS₂.
Experimental Protocols
Catalyst Activity Testing
Catalytic HDS reactions are typically carried out in a high-pressure, fixed-bed continuous-flow microreactor.[1]
-
Catalyst Loading: A known amount of the catalyst (e.g., 0.5-2.0 g), often diluted with an inert material like silicon carbide to ensure isothermal conditions, is loaded into the reactor.
-
Catalyst Pre-sulfidation: Before the reaction, the catalyst is activated by sulfidation. This is typically done by passing a mixture of H₂S in H₂ (e.g., 10-15% H₂S) over the catalyst bed at a programmed temperature ramp (e.g., from room temperature to 350-400 °C) for several hours.
-
Reaction Conditions: A liquid feed, consisting of a model sulfur compound (e.g., dibenzothiophene) dissolved in a solvent (e.g., decalin or hexadecane), is introduced into the reactor along with a high-pressure hydrogen stream. Typical reaction conditions are:
-
Temperature: 300-400 °C
-
Pressure: 3-7 MPa
-
Liquid Hourly Space Velocity (LHSV): 1-10 h⁻¹
-
H₂/oil ratio: 300-1000 cm³/cm³
-
-
Product Analysis: The reactor effluent is cooled, and the gas and liquid phases are separated. The liquid products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a sulfur-specific detector to determine the conversion of the sulfur compound and the distribution of products. The gaseous products are analyzed by GC with a thermal conductivity detector (TCD) to quantify H₂S and light hydrocarbons.
Catalyst Characterization
A variety of techniques are employed to characterize the physicochemical properties of the catalysts:
-
N₂ Physisorption (BET method): To determine the specific surface area, pore volume, and pore size distribution.
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst precursors and the sulfided catalysts.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the active sulfide phase, including the stacking and length of the MoS₂ or ReS₂ slabs.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the chemical states of the elements.
-
Temperature-Programmed Reduction/Sulfidation (TPR/TPS): To study the reducibility and sulfidation behavior of the catalyst precursors.
Conclusion
CoMo and Re₂S₇ catalysts exhibit distinct mechanistic behaviors in hydrodesulfurization. CoMo catalysts, with their well-defined CoMoS active phase, offer a versatile dual-pathway mechanism for HDS, allowing for the processing of a wide variety of sulfur-containing molecules. In contrast, Re₂S₇, which forms the ReS₂ active phase, demonstrates a strong preference for a hydrogenation-dominant pathway. This characteristic suggests that Re-based catalysts could be particularly advantageous in applications where deep hydrogenation of refractory sulfur compounds is required. Further research with standardized testing protocols is necessary to enable a more direct and comprehensive quantitative comparison of the catalytic performance of these two promising systems.
References
- 1. Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Rhenium Heptasulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Rhenium heptasulfide (Re2S7), a compound utilized in catalysis and materials science, requires a meticulous disposal process due to its potential environmental impact. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory setting.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is a stable, black, crystalline solid that is insoluble in water.[1] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area or a fume hood to avoid inhalation of any fine dust particles.
-
Spill Management: In the event of a spill, carefully sweep up the solid material and place it into a designated, sealed container for hazardous waste.[1] Avoid generating dust during cleanup.
II. This compound Waste Characterization
Proper characterization of waste is the foundation of a compliant disposal plan. Based on available safety data, this compound is classified as hazardous due to its potential harm to aquatic life with long-lasting effects.[2][3]
| Property | Description | Citation |
| Physical State | Solid, black powder/crystals | [1] |
| Solubility in Water | Insoluble | [1] |
| Key Hazards | Harmful to aquatic life with long-lasting effects. May cause skin and eye irritation. | [2][3] |
| Hazardous Decomposition | Upon heating, may produce oxides of sulfur and hydrogen sulfide (B99878). | [1] |
III. Step-by-Step Disposal Procedure
The recommended and most compliant method for disposing of this compound from a laboratory is through a licensed hazardous waste disposal service. In-laboratory treatment of rhenium waste is not advised due to the potential for creating other hazardous byproducts and the complexity of ensuring complete reaction and neutralization.
Step 1: Waste Collection and Segregation
-
Collect all waste this compound, including any contaminated materials (e.g., weighing boats, gloves, paper towels), in a dedicated and compatible waste container.
-
The container must be in good condition, with a secure, tightly fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Labeling the Waste Container
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The chemical formula: Re2S7
-
The associated hazards (e.g., "Harmful to Aquatic Life")
-
The date accumulation started.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's and local regulations regarding hazardous waste storage.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup for the this compound waste.
-
Follow their specific procedures for waste pickup requests.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4][5]
IV. The Role of Recycling in Rhenium Waste Management
Rhenium is a rare and valuable metal, making its recovery and recycling an economically and environmentally sound practice.[6] While direct recycling from a laboratory's small-quantity waste stream may not be feasible, the licensed hazardous waste disposal company you use may facilitate the recycling of the rhenium content. Industrial processes for rhenium recovery often involve dissolving the sulfide in an oxidizing solution, such as hydrogen peroxide in an ammonia (B1221849) solution.[7] By using a certified disposal service, you are ensuring that the waste is managed in a way that may allow for the eventual reclamation of this valuable element.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while contributing to a culture of safety and responsibility in scientific research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | Re2S7-14 | CID 159414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Source of Rhenium Scrap for Recycling [questmetals.com]
- 7. RU2437836C1 - Method of extracting and cleaning rhenium from solutions from processing heat-resistant alloys - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Rhenium Heptasulfide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rhenium heptasulfide (Re₂S₇), including detailed personal protective equipment (PPE) requirements, operational plans for handling and storage, and proper disposal protocols. Adherence to these guidelines is critical due to the compound's potential health hazards.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a black powder that is sensitive to air and can ignite upon heating.[1] While the toxicological properties of this material have not been fully investigated, it is known to be an irritant and potentially toxic.[2][3] It may cause skin and eye irritation, and is considered toxic if swallowed or inhaled.[3][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[3][4]
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or other chemically resistant gloves are recommended. |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary. | |
| Respiratory Protection | Respirator | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if handling in a poorly ventilated area.[2][5] |
Operational Plan: Step-by-Step Handling and Storage Procedures
Safe handling and storage are crucial to minimize risk. This compound should be handled under an inert atmosphere, such as nitrogen, to prevent reaction with air.[2]
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] The work area, such as a fume hood or glovebox, should be clean and prepared for the procedure.
-
Engineering Controls: Always use this material within a well-ventilated area.[2] A fume hood is recommended to control airborne dust.[5]
-
Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood or glovebox to minimize dust generation and accumulation.[2] Use appropriate tools (e.g., spatulas) to handle the powder.
-
During Operation: Avoid breathing dust, vapor, mist, or gas.[2] Avoid contact with eyes, skin, and clothing.[2] Keep the container tightly closed when not in use.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2][4] Clean the work area to remove any residual dust.
Storage Protocol:
-
Store in a tightly closed container.[2]
-
Keep under a nitrogen blanket or in an inert atmosphere.[2]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2]
-
Do not expose to air.[2]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
Disposal Procedure:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[4]
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
